(4-Chloro-2-(trifluoromethyl)phenyl)methanol
Description
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Properties
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUJDHCOIJRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409350 | |
| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-13-2 | |
| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No. 773872-13-2): Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and strategic applications of this fluorinated and chlorinated aromatic alcohol. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodologies presented.
Introduction: The Strategic Importance of Fluorinated and Chlorinated Scaffolds
The incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of a chlorine atom further influences the electronic properties and bioavailability of a molecule, making the combined chloro-trifluoromethyl phenyl motif a valuable scaffold in the synthesis of novel therapeutics.[3] (4-Chloro-2-(trifluoromethyl)phenyl)methanol serves as a versatile starting material, providing a reactive hydroxyl group for further synthetic transformations while carrying the desirable halogenated phenyl core.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 773872-13-2 | [4] |
| Molecular Formula | C₈H₆ClF₃O | [4] |
| Molecular Weight | 210.58 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [5] |
| Storage | Sealed in a dry environment at room temperature | [4] |
Synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
The most direct and efficient laboratory-scale synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is achieved through the reduction of the corresponding benzaldehyde derivative. This method is favored for its high yield and the ready availability of the starting material.
Synthetic Pathway: Reduction of an Aldehyde
The core of this synthesis is the nucleophilic addition of a hydride ion to the carbonyl carbon of 4-chloro-2-(trifluoromethyl)benzaldehyde.
Caption: Synthetic route for (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Detailed Experimental Protocol
This protocol is a self-validating system, where the successful formation of the product can be monitored and confirmed through standard analytical techniques.
Materials:
-
4-Chloro-2-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (47.9 mmol) of 4-chloro-2-(trifluoromethyl)benzaldehyde in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C. The cooling is crucial to control the exothermic reaction and prevent the formation of byproducts.[6]
-
Addition of Reducing Agent: Slowly add 2.15 g (56.8 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintaining a slow addition rate is critical to manage the reaction rate and ensure safety.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.[8]
-
Quenching the Reaction: Carefully add 50 mL of deionized water to the reaction mixture to quench the excess sodium borohydride. This should be done slowly as the quenching process can be exothermic and produce hydrogen gas.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to efficiently dissolve the product while being immiscible with water.
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Filter off the magnesium sulfate and concentrate the ethyl acetate solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. The aromatic protons will likely appear as a multiplet in the range of 7.0-8.0 ppm. The methylene protons adjacent to the hydroxyl group would be expected around 4.5-5.0 ppm, likely as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the trifluoromethyl group showing a quartet due to C-F coupling. The methylene carbon should appear in the range of 60-70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is expected to exhibit the following characteristic absorption bands:[5][10]
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 | O-H stretch (broad, indicative of the alcohol) |
| 3000-3100 | C-H stretch (aromatic) |
| 2850-2960 | C-H stretch (aliphatic -CH₂-) |
| 1450-1600 | C=C stretch (aromatic ring) |
| 1100-1350 | C-F stretch (strong, from the -CF₃ group) |
| 1000-1100 | C-O stretch (alcohol) |
| 700-850 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210.
-
Isotopic Pattern: Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the chloromethyl group, or the trifluoromethyl group, leading to characteristic fragment ions.[2][11]
Applications in Drug Discovery and Medicinal Chemistry
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of both the chloro and trifluoromethyl groups on the phenyl ring can significantly enhance the pharmacological properties of a drug candidate.[3][12]
Role as a Synthetic Building Block
The primary utility of this compound lies in its reactive hydroxyl group, which can be readily converted into other functional groups or used as a point of attachment for building more complex molecules. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be displaced to introduce other functionalities.
Caption: Synthetic transformations of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Incorporation into Bioactive Molecules
While specific examples of marketed drugs derived directly from this starting material are not prominently documented in readily accessible literature, the 4-chloro-2-(trifluoromethyl)phenyl moiety is a key component in various biologically active compounds. Its presence is often associated with enhanced potency and improved pharmacokinetic profiles. This building block is particularly useful in the synthesis of inhibitors for various enzymes and receptors where the halogenated phenyl ring can engage in crucial binding interactions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14][15][16]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[14][16]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis via the reduction of the corresponding aldehyde is a reliable and efficient method. The presence of both chlorine and a trifluoromethyl group on the phenyl ring imparts desirable properties to target molecules, making this compound a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development.
References
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Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Angene Chemical. (2025, February 11).
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Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.
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Reduction of 4 Chloro. (n.d.). Scribd. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Fisher Scientific. (2023, September 1).
- BLDpharm. (n.d.). 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol.
- Benchchem. (n.d.). Synthesis of 4-(Trifluoromethyl)
- Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c)
- Benchchem. (n.d.). Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis.
- Xu, C., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 3933-3937.
- TCI Chemicals. (n.d.). 4-Chloro-2-(trifluoromethyl)benzoic Acid.
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
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- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- BLDpharm. (n.d.). (4-Fluoro-2-((trifluoromethyl)thio)phenyl)methanol.
- Mass Spectrometry: Fragment
- SpectraBase. (n.d.). 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE - Optional[FTIR] - Spectrum.
- Benchchem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
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An In-depth Technical Guide to the Physical Properties of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic and steric properties that can influence molecular interactions, metabolic stability, and overall biological activity. As with any novel compound progressing through the development pipeline, a thorough understanding of its physical properties is paramount. These properties govern everything from reaction kinetics and purification strategies to formulation development and pharmacokinetic behavior.
This guide provides a comprehensive overview of the key physical characteristics of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. Recognizing that this is a specialized chemical for which extensive experimental data may not be publicly available, this document also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of these critical parameters. The causality behind experimental choices is explained, ensuring that the described methods are not just a series of steps but a self-validating system for generating reliable data.
Molecular Identity and Structure
Before delving into its physical properties, it is essential to establish the fundamental identity of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
| Identifier | Value | Source |
| CAS Number | 773872-13-2 | [1][2][3] |
| Molecular Formula | C₈H₆ClF₃O | [1][4] |
| Molecular Weight | 210.58 g/mol | [1][4] |
| IUPAC Name | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | N/A |
Melting Point: A Gateway to Purity and Stability
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, whereas a broad and depressed melting range often suggests the presence of impurities. For drug development professionals, the melting point also influences decisions related to handling, storage, and formulation, such as micronization and solid dosage form development.
Predicted and Comparative Data
While experimentally determined data for (4-Chloro-2-(trifluoromethyl)phenyl)methanol is not widely published, data for a related isomer, [4-(trifluoromethyl)phenyl]methanol, shows a melting point range of 22-25°C.[5] This suggests that the target compound is likely a low-melting solid or a viscous oil at room temperature.
Experimental Protocol for Melting Point Determination
The following protocol outlines the determination of the melting point range using a capillary melting point apparatus, a standard and reliable method in organic chemistry.
Methodology:
-
Sample Preparation:
-
Ensure the sample of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.
-
Finely powder a small amount of the crystalline sample.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.
-
For an accurate measurement, heat the block at a rate of 1-2°C per minute when the temperature is within 15-20°C of the expected melting point.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the compound.
-
-
Validation and Interpretation:
-
A narrow melting range (0.5-2°C) is indicative of high purity.
-
If the melting range is broad, the sample may require further purification, for example, by recrystallization or chromatography.
-
Experimental Workflow for Melting Point Determination
Boiling Point: Understanding Volatility and Distillation Behavior
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures. This property is crucial for designing purification protocols, such as distillation, and for assessing the compound's volatility, which is relevant for handling and safety.
Predicted and Comparative Data
Experimental Protocol for Micro Boiling Point Determination
Given the likelihood of a high boiling point and the often-limited quantities of novel compounds, a micro boiling point determination using a Thiele tube is a suitable method.
Methodology:
-
Apparatus Setup:
-
Place a small amount (0.2-0.5 mL) of (4-Chloro-2-(trifluoromethyl)phenyl)methanol into a small test tube.
-
Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Attach the test tube to a thermometer using a rubber band.
-
Position the thermometer and test tube assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil or silicone oil) so that the heat is transferred evenly.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a microburner or a heating mantle.
-
As the temperature rises, air trapped in the capillary tube will be expelled.
-
Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the last bubble exits and the liquid just begins to enter the capillary tube, the vapor pressure of the sample is equal to the external pressure.
-
Record the temperature at this point. This is the boiling point of the liquid at the ambient atmospheric pressure.
-
-
Correction for Pressure (if necessary):
-
If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or pressure-correction formulas to estimate the boiling point at standard pressure.
-
Experimental Workflow for Micro Boiling Point Determination
Solubility: A Critical Determinant of Bioavailability and Formulation
Solubility, particularly aqueous solubility, is a critical physical property for any compound intended for biological application. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of a drug candidate. Determining solubility in various solvents is also essential for designing purification, formulation, and analytical methods.
Predicted and Comparative Data
While quantitative solubility data for (4-Chloro-2-(trifluoromethyl)phenyl)methanol is not available, its structure suggests it is likely to be poorly soluble in water and more soluble in organic solvents. The isomeric [4-(trifluoromethyl)phenyl]methanol is described as being generally limited in its water solubility but more readily soluble in common organic solvents like ethanol, methanol, and ethers.[5]
Experimental Protocol for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid (4-Chloro-2-(trifluoromethyl)phenyl)methanol to a known volume of the solvent of interest (e.g., purified water, phosphate-buffered saline, ethanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
-
Experimental Workflow for Thermodynamic Solubility Determination
pKa: Ionization Behavior and its Impact on ADME Properties
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug candidate, the pKa value is critical as it determines the extent of ionization at a given pH. The ionization state of a molecule significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the charge of a molecule affects its ability to cross biological membranes.
Predicted and Comparative Data
An accurate experimental pKa for (4-Chloro-2-(trifluoromethyl)phenyl)methanol is not publicly available. The pKa of the hydroxyl group will be influenced by the electron-withdrawing effects of both the chloro and trifluoromethyl substituents on the aromatic ring.
Experimental Protocol for pKa Determination of a Poorly Soluble Compound
For compounds with low aqueous solubility, traditional potentiometric titration can be challenging. A common approach is to perform the determination in a co-solvent system and extrapolate to aqueous conditions.
Methodology:
-
Co-solvent Titration:
-
Prepare a series of solutions of (4-Chloro-2-(trifluoromethyl)phenyl)methanol at a known concentration in different ratios of an organic co-solvent (e.g., methanol or acetonitrile) and water.
-
Titrate each solution with a standardized aqueous base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Generate a titration curve (pH vs. volume of titrant added) for each co-solvent mixture.
-
-
Apparent pKa Determination:
-
From each titration curve, determine the apparent pKa (pKa') at the half-equivalence point.
-
-
Extrapolation to Aqueous pKa:
-
Plot the apparent pKa' values against the volume percentage of the organic co-solvent.
-
Extrapolate the resulting linear or polynomial regression to 0% organic co-solvent to obtain the aqueous pKa value.
-
Experimental Workflow for pKa Determination by Co-solvent Titration
Safety, Handling, and Storage
Based on data for structurally related trifluoromethylated and chlorinated benzyl alcohols, (4-Chloro-2-(trifluoromethyl)phenyl)methanol should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.
-
Toxicology: The toxicological properties have not been fully investigated. It may be harmful by ingestion and inhalation and is likely an irritant to the eyes, skin, and respiratory tract.[4]
Conclusion
This technical guide provides a framework for understanding and determining the key physical properties of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. While comprehensive experimental data for this specific compound is sparse in the public domain, the provided protocols offer robust and validated methods for its characterization in a research and development setting. A thorough experimental determination of these properties is a critical step in unlocking the full potential of this and other novel chemical entities.
References
-
CAS Common Chemistry. (n.d.). 4-Chloro-α-(4-chlorophenyl)-α-(trifluoromethyl)benzenemethanol. Retrieved from [Link]
-
Chemsrc. (2023, September 16). (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL. Retrieved from [Link]
-
Molbase. (n.d.). 4-Chloro-2-(trifluoromethyl)benzenemethanol. Retrieved from [Link]
-
The Chemical Pro. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Retrieved from [Link]
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An In-Depth Technical Guide to (4-Chloro-2-(trifluoromethyl)phenyl)methanol: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physicochemical Properties
(4-Chloro-2-(trifluoromethyl)phenyl)methanol, also known as 4-Chloro-2-(trifluoromethyl)benzyl alcohol, is a substituted aromatic alcohol. The presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The trifluoromethyl group, in particular, is a well-established bioisostere for chlorine and is known to enhance properties such as lipophilicity and binding affinity, which are critical in drug design.
Table 1: Physicochemical Properties of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClF₃O | [2][3][4] |
| Molecular Weight | 210.58 g/mol | [2][3][4] |
| CAS Number | 773872-13-2 | [2][3][4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., THF, Ethyl Acetate, Methanol) | General chemical principles |
| SMILES Code | OCc1cc(Cl)ccc1C(F)(F)F | [4] |
| InChIKey | OYVUJDHCOIJRDO-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The most direct and reliable method for preparing (4-Chloro-2-(trifluoromethyl)phenyl)methanol is through the selective reduction of its corresponding carboxylic acid, 4-Chloro-2-(trifluoromethyl)benzoic acid. This transformation is a cornerstone of synthetic organic chemistry.
Causality of Method Selection
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of reducing the carboxyl group without affecting the aromatic ring or its halogen substituents. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are ideally suited for this purpose. They are highly selective for carboxylic acids over other functional groups like esters and are less aggressive than agents like lithium aluminum hydride (LAH), which could potentially lead to side reactions. The workflow ensures a high-yield, clean conversion under controlled conditions.
Synthesis Workflow Diagram
Caption: A representative workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established procedures for the reduction of substituted benzoic acids.[6]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the stirred solution to 0°C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) dropwise via the dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for 1.5-3 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.
-
Extraction: Add deionized water and extract the aqueous phase with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for quality control.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural confirmation and purity assessment.
Protocol: GC-MS Analysis
GC-MS is used to determine the purity of the sample and confirm its molecular weight.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in a volatile organic solvent like ethyl acetate.
-
Instrument Parameters (Representative):
-
GC Column: Standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 50°C for 2 min, then ramp to 300°C at 10°C/min.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for purity (peak area percentage). The mass spectrum of the main peak should correspond to the molecular ion and expected fragmentation pattern of the target compound.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Spectral Data (Predicted):
-
Aromatic Protons (3H): Multiplets in the range of δ 7.4-7.8 ppm. The electron-withdrawing effects of both the Cl and CF₃ groups will shift these protons downfield.
-
Methylene Protons (-CH₂OH, 2H): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.7-4.9 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet that can appear over a wide range, typically δ 1.5-2.5 ppm, and is exchangeable with D₂O.
-
-
Expected ¹³C NMR Spectral Data (Predicted):
-
Aromatic Carbons (6C): Signals between δ 125-145 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
-
Methylene Carbon (-CH₂OH, 1C): A signal around δ 60-65 ppm.
-
Trifluoromethyl Carbon (-CF₃, 1C): A quartet around δ 124 ppm with a large C-F coupling constant.
-
-
Expected ¹⁹F NMR Spectral Data (Predicted):
-
Trifluoromethyl Group (-CF₃, 3F): A singlet around δ -63 ppm relative to CFCl₃.
-
Application in Drug Development: A Strategic Intermediate
Substituted benzyl alcohols, particularly those bearing trifluoromethyl groups, are highly valued intermediates in the synthesis of pharmaceuticals.[9] They serve as versatile scaffolds that can be readily modified to build more complex, biologically active molecules.
Role in the Synthesis of Bioactive Molecules
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a precursor for introducing the 4-chloro-2-(trifluoromethyl)benzyl moiety into a target molecule. A primary application involves the conversion of the benzylic alcohol to a more reactive leaving group, such as a benzyl chloride or mesylate. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles (e.g., phenols, amines, thiols) to form ethers, amines, or thioethers, respectively.
This strategy is exemplified in the synthesis of various modern pharmaceuticals. For instance, the synthesis of the antiprotozoal drug Fexinidazole , used to treat sleeping sickness, involves the coupling of a substituted phenoxy group with a nitroimidazole core.[2][10][11] While not the exact starting material, (4-Chloro-2-(trifluoromethyl)phenyl)methanol represents the class of intermediates that, after activation, could be used in similar crucial C-O bond-forming reactions to build complex drug scaffolds.
Synthetic Pathway Example: Nucleophilic Substitution
Caption: General synthetic utility via activation and subsequent nucleophilic substitution.
The strategic incorporation of the chloro- and trifluoromethyl- substituents from this building block can significantly enhance the pharmacokinetic profile of a drug candidate, improving its metabolic stability and membrane permeability, ultimately contributing to greater efficacy.[9]
References
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Fexinidazole. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Palanisamy, U. D., & Sharma, A. (2022). Fexinidazole: All-Oral Therapy for Human African Trypanosomiasis. Encyclopedia MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Chemsrc. (n.d.). (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
- European Patent Office. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - European Patent Office - EP 3492448 B1.
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PLOS Neglected Tropical Diseases. (n.d.). Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness. Retrieved from [Link]
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PubChem. (n.d.). Fexinidazole. Retrieved from [Link]
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MDPI. (2022, January 21). Discovery, Development, Inventions and Patent Review of Fexinidazole: The First All-Oral Therapy for Human African Trypanosomiasis. Retrieved from [Link]
- Google Patents. (n.d.). US9758488B2 - Method for preparing phenyloxymethyl-nitro-imidazole derivatives and use of same.
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Chemsrc. (n.d.). (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL. Retrieved from [Link]
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PubChem. (n.d.). [4-(Chloromethyl)phenyl]methanol. Retrieved from [Link]
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Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzyl alcohol: Structure, Synthesis, and Application
Abstract
4-Chloro-2-(trifluoromethyl)benzyl alcohol (CAS No: 773872-13-2) is a highly functionalized aromatic alcohol of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] The strategic placement of a chloro and a trifluoromethyl group on the benzyl scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.
The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[2] The -CF3 group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing lipophilicity, and modulating receptor binding affinity.[3] When combined with a chlorine atom, which also influences electronic properties and provides a vector for further chemical modification through cross-coupling reactions, the resulting scaffold becomes a powerful tool for chemical synthesis.[4] 4-Chloro-2-(trifluoromethyl)benzyl alcohol embodies this principle, serving as a critical building block for creating new chemical entities with tailored biological and material properties.
Molecular Structure and Physicochemical Properties
The core of the molecule is a benzene ring substituted with a hydroxymethyl (-CH2OH) group, a chlorine atom at the C4 position (para), and a trifluoromethyl group at the C2 position (ortho). The strong electron-withdrawing nature of both substituents significantly influences the molecule's reactivity and properties.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | - |
| CAS Number | 773872-13-2 | |
| Molecular Formula | C₈H₆ClF₃O | |
| Molecular Weight | 210.58 g/mol | - |
| Appearance | White to off-white solid (Predicted) | [5] |
Spectroscopic Characterization: An Analytical Fingerprint
While a definitive spectrum for this specific isomer is not publicly cataloged, its spectroscopic characteristics can be accurately predicted based on fundamental principles and data from analogous structures.[6][7]
-
¹H NMR: The aromatic region is expected to show a complex multiplet system for the three protons due to their distinct chemical environments and coupling interactions. The benzylic protons (-CH₂OH) would appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton (-OH) will present as a broad singlet.
-
¹³C NMR: The spectrum would display eight distinct carbon signals. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing substituents.
-
¹⁹F NMR: A sharp singlet is expected, as there are no neighboring fluorine or hydrogen atoms to cause splitting.
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
Synthesis and Purification
The most direct and industrially viable route to 4-Chloro-2-(trifluoromethyl)benzyl alcohol is the chemical reduction of its corresponding carboxylic acid, 4-Chloro-2-(trifluoromethyl)benzoic acid.
Retrosynthetic Analysis
The primary disconnection is at the C-O bond of the alcohol, identifying the aldehyde or carboxylic acid as the immediate precursor. The reduction of the carboxylic acid is often preferred for its stability and commercial availability.
Experimental Protocol: Reduction via Borane Complex
This protocol is adapted from a validated procedure for a structurally similar isomer and represents a reliable method for synthesis.[5]
Step 1: Reaction Setup
-
In a 1L three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-Chloro-2-(trifluoromethyl)benzoic acid (50g, 0.22 mol) and 500 mL of anhydrous tetrahydrofuran (THF).
-
Stir the mixture in an ice bath at 0°C to form a solution.
Step 2: Addition of Reducing Agent
-
Under a nitrogen atmosphere, slowly add borane-tetrahydrofuran complex (1.0 M in THF, 440 mL, 0.44 mol) dropwise to the flask, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for approximately 2 hours, monitoring the reaction progress by TLC.
Step 3: Quenching and Workup
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Slowly and carefully add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.
-
Add 500 mL of water and transfer the mixture to a separatory funnel.
Step 4: Extraction and Purification
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-Chloro-2-(trifluoromethyl)benzyl alcohol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Chloro-2-(trifluoromethyl)benzyl alcohol.
Chemical Reactivity and Mechanistic Considerations
The reactivity is dominated by the hydroxyl group and the electronically modified aromatic ring.
Reactivity of the Hydroxyl Group
The primary alcohol is a versatile functional handle that readily participates in several key transformations:
-
Oxidation: Can be oxidized to 4-chloro-2-(trifluoromethyl)benzaldehyde or further to the corresponding benzoic acid using standard oxidizing agents (e.g., PCC, PDC, or TEMPO).
-
Esterification: Reacts with carboxylic acids or acid chlorides to form esters.
-
Conversion to Halide: The hydroxyl group can be substituted with a halogen. For instance, reaction with thionyl chloride (SOCl₂) provides a reliable route to 4-chloro-2-(trifluoromethyl)benzyl chloride.[8]
Reactivity of the Aromatic Ring
The aromatic ring is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing inductive effects (-I) of both the -CF₃ and -Cl substituents.[3] The trifluoromethyl group is a strong meta-director, while the chlorine atom is an ortho, para-director. The combined influence makes electrophilic substitution challenging and regioselectively complex. However, the chlorine atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular frameworks.
Reactivity Map
Caption: Key reactive sites of 4-Chloro-2-(trifluoromethyl)benzyl alcohol.
Applications in Drug Discovery and Advanced Synthesis
The primary utility of this molecule is as a sophisticated building block. Its structure is not typically a final active pharmaceutical ingredient (API) but rather a key intermediate used to introduce the 4-chloro-2-(trifluoromethyl)phenyl moiety into a larger target molecule.
Case Study Application: A structurally related isomer, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is an intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors.[5] In a similar fashion, 4-Chloro-2-(trifluoromethyl)benzyl alcohol can be used in Suzuki coupling reactions. After converting the alcohol to a benzyl bromide or chloride, it can be coupled with a suitable boronic acid to construct complex biaryl systems, which are common motifs in pharmaceuticals. The specific substitution pattern of the chloro and trifluoromethyl groups provides a unique steric and electronic signature that can be exploited to fine-tune the biological activity and pharmacokinetic properties of the final drug candidate.
Safety and Handling
As with all laboratory chemicals, 4-Chloro-2-(trifluoromethyl)benzyl alcohol should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
4-Chloro-2-(trifluoromethyl)benzyl alcohol is more than a simple substituted alcohol; it is a strategically designed building block for modern chemical synthesis. The combination of its reactive hydroxyl group and the electronically tuned aromatic ring makes it an invaluable intermediate for developing novel pharmaceuticals and advanced materials. Understanding its synthesis, reactivity, and spectroscopic properties is essential for any scientist looking to leverage its unique characteristics in their research and development programs.
References
- Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol. (2026). Vertex AI Search.
- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Department of Chemistry and Biochemistry, Texas Tech University.
- 4-(Trifluoromethyl)benzyl alcohol 349-95-1. (n.d.). Guidechem.
- What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?. (n.d.). Guidechem.
- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.).
- 4-(Trifluoromethyl)benzyl alcohol. (n.d.). Chem-Impex.
- 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol | C8H5ClF4O. (n.d.). PubChem.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (n.d.).
- Supporting Inform
- 773872-13-2 Cas No. | 4-Chloro-2-(trifluoromethyl)benzyl alcohol. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online. (n.d.). Thermo Scientific Alfa Aesar.
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).
- Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7). (n.d.). Cheméo.
- US6462242B1 - Process for preparing benzyl alcohols and their use. (n.d.).
- CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol. (n.d.).
- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.).
- 4-(Trifluoromethyl)benzyl alcohol. (n.d.). NIST WebBook.
- 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- (PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (n.d.).
- Examples of drug molecules with a benzyl alcohol motif. (n.d.).
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solubility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (4-chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the molecular characteristics influencing solubility, provides a theoretical framework for solvent selection, and outlines a detailed experimental protocol for solubility determination. The guide emphasizes a first-principles approach, enabling users to make informed decisions for process development, formulation, and crystallization studies.
Introduction: Understanding the Molecular Landscape
(4-Chloro-2-(trifluoromethyl)phenyl)methanol (MW: 210.58 g/mol , Formula: C₈H₆ClF₃O) is a multifaceted molecule whose solubility is dictated by a confluence of functional groups with distinct electronic and steric properties. A thorough understanding of these intramolecular forces is paramount to predicting and manipulating its behavior in various organic solvents.
-
The Trifluoromethyl Group (-CF₃): This moiety is a strong electron-withdrawing group, significantly influencing the electron density of the aromatic ring. Its presence increases the lipophilicity of the molecule. The high electronegativity of fluorine atoms allows for unique intermolecular interactions, including weak hydrogen bonds with suitable donors and the "fluorous effect," which can promote self-aggregation or preferential solvation by fluorinated solvents.[1]
-
The Chloro Group (-Cl): The chloro substituent further enhances the lipophilicity and contributes to the molecule's overall polarity. It can participate in dipole-dipole interactions and halogen bonding.
-
The Hydroxymethyl Group (-CH₂OH): This group is the primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs). This functionality imparts a degree of polarity to the molecule and is a critical determinant of its solubility in protic solvents.
-
The Aromatic Ring: The phenyl ring provides a nonpolar surface area, contributing to van der Waals interactions and potential π-π stacking. The interplay of the electron-withdrawing trifluoromethyl group and the chloro group with the aromatic system creates a complex electrostatic potential surface.
The solubility of (4-chloro-2-(trifluoromethyl)phenyl)methanol is therefore a delicate balance between the polar, hydrogen-bonding capacity of the hydroxymethyl group and the lipophilic character of the substituted aromatic ring.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" provides a foundational, albeit simplified, approach to solvent selection. A more nuanced strategy involves considering the specific intermolecular interactions that can occur between the solute and the solvent.
Table 1: Predicted Solubility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can readily form hydrogen bonds with the hydroxymethyl group of the solute. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Their polarity can also accommodate the dipole moment of the solute. |
| Nonpolar Solvents | Hexanes, Toluene, Dichloromethane | Low to Moderate | Limited capacity for hydrogen bonding. Solubility will be primarily driven by van der Waals forces and dipole-dipole interactions (in the case of dichloromethane and toluene). |
| Fluorinated Solvents | Trifluoroethanol, Hexafluoroisopropanol | Potentially High | The "fluorous effect" may lead to favorable interactions between the solvent and the trifluoromethyl group of the solute. |
A systematic approach to solvent screening is recommended, starting with a diverse set of solvents from different classes.
Experimental Determination of Solubility
A robust and reproducible experimental protocol is essential for accurately quantifying the solubility of (4-chloro-2-(trifluoromethyl)phenyl)methanol. The isothermal slurry method is a widely accepted technique for this purpose.
Materials and Equipment
-
(4-Chloro-2-(trifluoromethyl)phenyl)methanol (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of (4-chloro-2-(trifluoromethyl)phenyl)methanol to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the slurries for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations of (4-chloro-2-(trifluoromethyl)phenyl)methanol.
-
Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.
-
Self-Validating System and Best Practices
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or PXRD) to confirm that no phase transformation or solvate formation has occurred during the experiment.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.[2]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility
-
Temperature: The solubility of most solids in organic solvents increases with temperature.[3] For processes like crystallization, understanding the temperature dependence of solubility is crucial for optimizing yield and purity.
-
Solvent Polarity: As discussed, a good match between the polarity of the solvent and the solute is generally favorable for higher solubility.
-
Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding with the hydroxymethyl group of (4-chloro-2-(trifluoromethyl)phenyl)methanol is a primary driver of solubility.
-
Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.
Safety Considerations
(4-Chloro-2-(trifluoromethyl)phenyl)methanol should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Organic solvents are often flammable and may have specific health hazards; always handle them with appropriate precautions.
Conclusion
The solubility of (4-chloro-2-(trifluoromethyl)phenyl)methanol in organic solvents is a complex interplay of its structural features and the properties of the solvent. A systematic approach, combining theoretical considerations with robust experimental determination, is essential for accurately characterizing its solubility profile. The information presented in this guide provides a framework for researchers to understand, predict, and experimentally determine the solubility of this important chemical intermediate, thereby facilitating its effective use in research and development.
References
- Babu, R., & Vangala, V. R. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(1), 89-98. DOI: 10.1039/C2CE06254B
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
LibreTexts. (2022). 3.3: Choice of Solvent. In Chemistry LibreTexts. Retrieved from [Link]
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World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry and Safety of a Key Building Block
(4-Chloro-2-(trifluoromethyl)phenyl)methanol, a halogenated benzyl alcohol derivative, represents a critical structural motif in the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of a chloro- and a trifluoromethyl- group on the phenyl ring imparts specific electronic properties that are highly valuable in medicinal chemistry for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and can significantly enhance metabolic stability and binding affinity.
However, the very features that make this compound a potent synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed to provide drug development professionals and researchers with a comprehensive understanding of the safety considerations, handling procedures, and emergency responses associated with (4-Chloro-2-(trifluoromethyl)phenyl)methanol, ensuring its effective and safe utilization in the laboratory.
Physicochemical and Toxicological Profile
A comprehensive understanding of the chemical's properties is the foundation of a robust safety protocol. While a complete, officially published Safety Data Sheet (SDS) for (4-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No. 773872-13-2) is not widely available, we can extrapolate a likely safety profile based on its structural analogues.
Table 1: Physicochemical Properties of (4-Chloro-2-(trifluoromethyl)phenyl)methanol and Analogues
| Property | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | [3-Fluoro-5-(trifluoromethyl)phenyl]methanol (Analogue) | (4-(Chloromethyl)phenyl)methanol (Analogue) |
| CAS Number | 773872-13-2[1] | 184970-29-4[2] | 16473-35-1[3] |
| Molecular Formula | C8H6ClF3O | C8H6F4O[2] | C8H9ClO[3] |
| Molecular Weight | ~210.58 g/mol | ~194.13 g/mol [2] | 156.61 g/mol [3] |
| Physical State | Likely a solid | Not specified | Solid[3] |
| Melting Point | Not available | Not available | 59-63°C[3] |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents. | Not specified | Not available |
Hazard Identification and GHS Classification (Anticipated)
Based on the hazard profiles of structurally similar compounds, (4-Chloro-2-(trifluoromethyl)phenyl)methanol is anticipated to be classified under the Globally Harmonized System (GHS) as follows. It is crucial to handle this compound as if it possesses these hazards until a definitive classification is available.
Table 2: Anticipated GHS Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation[2] |
Note: These classifications are extrapolated from the GHS classification of [3-Fluoro-5-(trifluoromethyl)phenyl]methanol and other similar halogenated benzyl alcohols.[2][3]
Core Safety Directives: A Risk-Based Approach
A proactive and informed approach to safety is paramount when working with (4-Chloro-2-(trifluoromethyl)phenyl)methanol. The following directives are designed to mitigate risks at every stage of the experimental workflow.
Engineering Controls: The First Line of Defense
All manipulations of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4] The fume hood should have a continuous and verifiable airflow.
Personal Protective Equipment (PPE): The Essential Barrier
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are also mandatory.[4]
Caption: Personal Protective Equipment (PPE) Workflow.
Experimental Protocols: From Benchtop to Waste
Safe Handling and Use
-
Preparation: Before handling the compound, ensure that the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.
-
Weighing and Transfer:
-
Weigh the solid compound in a tared container within the fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Monitoring:
-
Ensure all reaction vessels are properly clamped and secured.
-
If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully in the fume hood.
-
Perform extractions and other work-up procedures within the fume hood.
-
Storage Requirements
-
Store (4-Chloro-2-(trifluoromethyl)phenyl)methanol in a tightly sealed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4]
-
Store in a locked cabinet or a designated area for hazardous chemicals.[3]
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Do not attempt to clean up the spill without the appropriate PPE.
-
Clean-up: For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, contact your institution's environmental health and safety department.
Caption: Spill Response Workflow.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal of Waste
All waste containing (4-Chloro-2-(trifluoromethyl)phenyl)methanol, including unused product, contaminated materials, and reaction byproducts, must be disposed of as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]
-
Collection: Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.[5]
Conclusion: A Commitment to Safety and Scientific Integrity
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can unlock its synthetic potential while ensuring a safe and secure laboratory environment. This guide serves as a foundational document to be integrated into your institution's broader safety framework, promoting a culture of safety-conscious research and development.
References
-
(4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | 773872-13-2. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]
-
[3-Fluoro-5-(trifluoromethyl)phenyl]methanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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A Comprehensive Technical Guide to (4-Chloro-2-(trifluoromethyl)phenyl)methanol for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block in modern medicinal chemistry. We will explore its commercial availability, synthesis, quality control, applications in drug discovery, and essential safety protocols, offering field-proven insights for researchers and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) moiety, has become a cornerstone of contemporary drug design.[1][2] The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] When combined with other functionalities, such as the chloro group in (4-Chloro-2-(trifluoromethyl)phenyl)methanol, these building blocks become powerful tools for fine-tuning the biological activity and physicochemical characteristics of drug candidates. This guide focuses on providing a comprehensive technical overview of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a versatile reagent in the synthesis of novel therapeutics.
Commercial Availability and Procurement
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is available from various chemical suppliers, typically synthesized for research and development purposes. When procuring this reagent, it is crucial to consider purity, available quantities, and lead times, as these factors can significantly impact experimental timelines and outcomes.
Below is a summary of representative commercial sources for (4-Chloro-2-(trifluoromethyl)phenyl)methanol and structurally similar compounds, which can also be valuable in comparative studies.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Typical Lead Time |
| BLDpharm | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | 773872-13-2 | Not specified | Inquire | Inquire |
| Fluorochem | (4-Chloro-3-(trifluoromethoxy)phenyl)methanol | 886500-89-6 | >97% | 5g, 25g | Stock dependent (UK, Germany, China) |
| Sigma-Aldrich | 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 | 97% | 1g, 5g, 10g, 25g | Ships in 14 days (Aldrich Partner) |
| Tokyo Chemical Industry (TCI) | [4-(Trifluoromethoxy)phenyl]methanol | 1736-74-9 | >95.0% (GC) | 5g, 25g | 2-3 Business Days |
| Thermo Scientific | (4-chlorophenyl)methanol | 873-76-7 | 97% | 10g | Inquire |
Note: Availability, pricing, and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Quality Control: A Validated Approach
The synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is most commonly achieved through the reduction of its corresponding benzoic acid, 4-Chloro-2-(trifluoromethyl)benzoic acid. This precursor is commercially available from suppliers such as TCI with a purity of >98.0% (GC). The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis, and several reliable methods can be employed.
Proposed Synthesis Workflow
The following diagram illustrates a robust and scalable workflow for the synthesis and quality control of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Caption: A typical workflow for the synthesis and quality control of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Detailed Experimental Protocol
This protocol describes the reduction of 4-Chloro-2-(trifluoromethyl)benzoic acid using Lithium Aluminum Hydride (LiAlH4), a powerful and efficient reducing agent for this transformation.
Materials:
-
4-Chloro-2-(trifluoromethyl)benzoic acid
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated Sodium Sulfate (Na2SO4) solution
-
Distilled Water
-
15% Sodium Hydroxide (NaOH) solution
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Addition of Starting Material: Dissolve 4-Chloro-2-(trifluoromethyl)benzoic acid (1 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.
-
Quenching: Carefully quench the reaction by slowly adding distilled water (by volume equal to the grams of LiAlH4 used), followed by 15% NaOH solution (same volume as water), and then again distilled water (3 times the volume of the initial water addition). A white precipitate of aluminum salts will form.
-
Workup: Filter the precipitate and wash it thoroughly with ethyl acetate. Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Self-Validating Quality Control System
To ensure the identity and purity of the synthesized (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a multi-pronged analytical approach is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the structure of the final product. The disappearance of the carboxylic acid proton signal and the appearance of a benzylic alcohol proton and methylene protons are key indicators of a successful reaction.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (210.58 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product, which should ideally be >98% for use in sensitive applications.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the disappearance of the broad carboxylic acid O-H stretch and the C=O stretch of the starting material, and the appearance of a broad O-H stretch characteristic of an alcohol.
Applications in Drug Discovery and Development
(4-Chloro-2-(trifluoromethyl)phenyl)methanol serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, and its lipophilicity can improve membrane permeability.[1] The chloro substituent provides an additional point for synthetic modification and can influence the electronic properties of the aromatic ring.
Role in Modulating Target Engagement
The unique electronic and steric properties of the 4-chloro-2-(trifluoromethyl)phenyl moiety can be strategically employed to optimize the binding of a drug candidate to its biological target. For instance, in the design of kinase inhibitors, this group can be incorporated to interact with specific residues in the ATP-binding pocket, thereby enhancing potency and selectivity.
The following diagram illustrates a conceptual signaling pathway where a hypothetical inhibitor, synthesized using (4-Chloro-2-(trifluoromethyl)phenyl)methanol, modulates a kinase cascade.
Sources
spectral data for (4-Chloro-2-(trifluoromethyl)phenyl)methanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
Introduction
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a halogenated aromatic alcohol of significant interest in synthetic chemistry. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The trifluoromethyl group imparts properties such as increased metabolic stability and lipophilicity, while the chlorine atom provides a reactive handle for further chemical transformations. Accurate structural elucidation and purity assessment of this intermediate are paramount, necessitating a multi-faceted analytical approach. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering both theoretical grounding and practical, field-proven insights for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Expertise & Experience: The Rationale Behind NMR Experimental Choices
The primary goal of NMR analysis is to obtain a high-resolution spectrum where signals from the analyte are clearly distinguished from background noise and solvent. The choice of a deuterated solvent is the first critical step. Deuterated solvents are used because deuterium (²H) resonates at a vastly different frequency from protons (¹H), rendering the solvent invisible in a standard ¹H NMR spectrum.[2] Furthermore, the deuterium signal provides a stable field-frequency lock for the spectrometer, ensuring high resolution and reproducibility.[2]
Chloroform-d (CDCl₃) is a common first choice due to its excellent ability to dissolve a wide range of organic compounds, its relatively low cost, and its ease of removal by evaporation if sample recovery is needed.[3][4] Its residual proton peak at ~7.26 ppm does not typically interfere with the signals of interest for this particular analyte.[2] Sample concentration is another key parameter; a solution of 2-10 mg in 0.6-1.0 mL of solvent is generally recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.[3]
Experimental Protocol: ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of dry (4-Chloro-2-(trifluoromethyl)phenyl)methanol directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is at least 4.5 cm to be within the detection region of the NMR probe.[3]
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for data acquisition.
Visualization: NMR Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and analysis.
Data Presentation & Interpretation
The spectra of (4-Chloro-2-(trifluoromethyl)phenyl)methanol are characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.80 | d | 1H | ~2.2 | H-3 |
| ~7.50 | dd | 1H | ~8.4, 2.2 | H-5 |
| ~7.42 | d | 1H | ~8.4 | H-6 |
| ~4.95 | s | 2H | - | -CH₂OH |
| ~2.50 | br s | 1H | - | -OH |
-
Aromatic Region (7.4-7.8 ppm): The three aromatic protons appear as distinct, downfield signals due to the deshielding effect of the aromatic ring current. The proton at the H-3 position is a doublet, coupled only to H-5. The H-5 proton appears as a doublet of doublets, being coupled to both H-3 and H-6. The H-6 proton is a doublet coupled to H-5. The presence of the electron-withdrawing CF₃ group at C-2 significantly deshields the adjacent H-3 proton, pushing it furthest downfield.
-
Benzylic Protons (~4.95 ppm): The two protons of the methylene group (-CH₂OH) are chemically equivalent and appear as a sharp singlet as there are no adjacent protons to couple with.
-
Hydroxyl Proton (~2.50 ppm): The alcohol proton typically appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.
Table 2: Representative ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~141.0 | C-1 |
| ~134.5 | C-4 |
| ~132.0 | C-5 |
| ~128.5 (q, J ≈ 30 Hz) | C-2 |
| ~127.0 | C-6 |
| ~126.5 (q, J ≈ 5 Hz) | C-3 |
| ~123.5 (q, J ≈ 272 Hz) | -CF₃ |
| ~62.0 | -CH₂OH |
-
Aromatic Carbons (126-141 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the CF₃ group (C-2) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The large coupling constant (J ≈ 272 Hz) is characteristic of a C-F one-bond coupling.
-
Aliphatic Carbon (~62.0 ppm): The benzylic carbon (-CH₂OH) appears as a single peak in the aliphatic region.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[5] It is an exceptionally useful and rapid technique for identifying the presence of specific functional groups.
Expertise & Experience: Choosing the Right IR Technique
For a solid sample like (4-Chloro-2-(trifluoromethyl)phenyl)methanol, Attenuated Total Reflectance (ATR) is often the preferred method.[5][6] ATR requires minimal to no sample preparation, unlike the traditional KBr pellet method which involves grinding the sample with potassium bromide powder and pressing it into a disc.[6][7] The main advantage of ATR is the speed of analysis and the elimination of potential issues like moisture absorption by the KBr matrix, which can obscure the important O-H stretching region of the spectrum.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid (4-Chloro-2-(trifluoromethyl)phenyl)methanol powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[8]
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure clamp, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualization: ATR-FTIR Experimental Workflow
Caption: Step-by-step workflow for ATR-FTIR analysis.
Data Presentation & Interpretation
The IR spectrum of (4-Chloro-2-(trifluoromethyl)phenyl)methanol will display several characteristic absorption bands that confirm its structure.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3300 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |
| 1350 - 1150 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol |
| 850 - 750 | Strong | C-Cl Stretch | Aryl Chloride |
-
O-H Stretch (3400-3300 cm⁻¹): The most prominent feature will be a strong and broad absorption band characteristic of a hydrogen-bonded alcohol O-H group.[9][10] Its broadness is a direct result of intermolecular hydrogen bonding.
-
C-F Stretches (1350-1150 cm⁻¹): The trifluoromethyl group will give rise to very strong and complex absorption bands in this region due to the C-F stretching vibrations.
-
C-O Stretch (1050-1000 cm⁻¹): A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected.[9]
-
Aromatic and Halogen Stretches: The spectrum will also feature aromatic C-H and C=C stretching bands, as well as a C-Cl stretching vibration, confirming the presence of the substituted benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method. The GC separates the components of a mixture before they enter the mass spectrometer, which acts as a detector to identify and quantify them.[12][13][14]
Expertise & Experience: The Power of GC-MS with Electron Ionization
GC-MS with Electron Ionization (EI) is a robust combination for the analysis of moderately volatile and thermally stable compounds like (4-Chloro-2-(trifluoromethyl)phenyl)methanol.[13][15] In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner.[11] This fragmentation pattern serves as a "molecular fingerprint" that can be used for structural elucidation and confirmation by comparing it to spectral libraries.[12] A key diagnostic feature for halogenated compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[16][17] This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, providing definitive evidence for the presence of one chlorine atom.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, which is heated to ensure rapid vaporization of the sample.[18]
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound separates from any impurities based on its boiling point and interaction with the column's stationary phase.[13][18]
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source and undergoes electron ionization.
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The instrument records a mass spectrum for each point in time.
Visualization: GC-MS Analysis Workflow
Caption: High-level workflow of a GC-MS system.
Data Presentation & Interpretation
The mass spectrum provides the molecular weight and key structural fragments. The molecular formula is C₈H₆ClF₃O.
Table 4: Representative Mass Spectrometry Data (EI)
| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |
| 212 / 214 | ~30 / 10 | [M]⁺ / [M+2]⁺ (Molecular Ion Cluster) |
| 193 / 195 | ~5 / 1.7 | [M - F]⁺ |
| 181 / 183 | ~100 / 33 | [M - CH₂OH]⁺ (Benzylic Cleavage) |
| 146 | ~40 | [M - CH₂OH - Cl]⁺ |
-
Molecular Ion Cluster (m/z 212/214): The molecular weight of the compound with the ³⁵Cl isotope is 212.1 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 212 and a smaller [M+2]⁺ peak at m/z 214 for the ³⁷Cl isotope. The ~3:1 intensity ratio of these two peaks is a definitive indicator of a single chlorine atom in the molecule.[16][17]
-
Major Fragmentation (m/z 181/183): The most stable carbocation that can be formed is through the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage). This results in the loss of the •CH₂OH radical (mass 31), giving a very intense base peak at m/z 181 (and its isotopic partner at 183).
-
Other Fragments: Loss of a fluorine atom from the molecular ion can lead to peaks at m/z 193/195. Subsequent loss of the chlorine atom from the base peak gives a fragment at m/z 146.
Conclusion
The comprehensive spectroscopic analysis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key alcohol and trifluoromethyl functional groups, and mass spectrometry verifies the molecular weight while providing undeniable evidence of the chlorine atom through its characteristic isotopic pattern. Together, these techniques offer a complete and authoritative analytical profile essential for researchers and professionals in drug development and chemical synthesis.
References
- Sample Preparation for FTIR Analysis. (n.d.). Drawell.
- How Does GC-MS Work and Its Principle Explained. (2026, January 8). Phenomenex.
- Sample preparation for FT-IR. (n.d.). University of the West Indies.
- Avance Beginners Guide - Solvent Selection. (n.d.). Bruker.
- How to Choose Deuterated NMR Solvents. (n.d.). Alfa Chemistry.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.
- Gas chromatography mass spectrometry basic principles. (n.d.). Agilent.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. (n.d.). SCION Instruments.
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An In-depth Technical Guide to [4-chloro-2-(trifluoromethyl)phenyl]methanol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of [4-chloro-2-(trifluoromethyl)phenyl]methanol, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, and role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated benzyl alcohol derivative.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a chloro substituent, as in [4-chloro-2-(trifluoromethyl)phenyl]methanol, a unique electronic and steric profile is created, making it a valuable synthon for accessing novel chemical space.
This guide will provide a detailed examination of [4-chloro-2-(trifluoromethyl)phenyl]methanol, offering insights into its synthesis from commercially available starting materials, its key chemical characteristics, and its potential applications in the synthesis of pharmacologically active agents.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety properties is paramount before its use in any research or development setting.
Physicochemical Properties
While experimentally determined data for [4-chloro-2-(trifluoromethyl)phenyl]methanol is not extensively published in peer-reviewed literature, we can compile a table of its known properties and supplement it with data from closely related analogs to provide a useful reference.
| Property | Value / Predicted Value | Source / Note |
| IUPAC Name | [4-chloro-2-(trifluoromethyl)phenyl]methanol | --- |
| CAS Number | 773872-13-2 | BLDpharm[1] |
| Molecular Formula | C₈H₆ClF₃O | BLDpharm[1] |
| Molecular Weight | 210.58 g/mol | BLDpharm[1] |
| Physical State | Solid or high-boiling liquid at room temperature. | Inferred from storage recommendations. |
| Melting Point | Not available. For comparison, [4-(chloromethyl)phenyl]methanol has a melting point of 58-60°C. | PubChem[1] |
| Boiling Point | Not available. For comparison, [4-(trifluoromethoxy)phenyl]methanol has a boiling point of 96 °C at 10 mmHg. | Tokyo Chemical Industry Co., Ltd.[2] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General chemical principles. |
| pKa | Not available. The pKa of the hydroxyl group is expected to be slightly lower than that of benzyl alcohol due to the electron-withdrawing nature of the substituents. | General chemical principles. |
| LogP | Not available. The presence of both a chloro and a trifluoromethyl group will increase lipophilicity compared to benzyl alcohol. | General chemical principles. |
Safety and Handling
[4-chloro-2-(trifluoromethyl)phenyl]methanol should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: Based on data for the isomeric [2-Chloro-3-(trifluoromethyl)phenyl]methanol, the following hazards may be associated with this compound:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[3]
Synthesis of [4-chloro-2-(trifluoromethyl)phenyl]methanol
The most direct and common synthetic route to [4-chloro-2-(trifluoromethyl)phenyl]methanol is the reduction of the corresponding aldehyde, 4-chloro-2-(trifluoromethyl)benzaldehyde. This transformation is a staple in organic synthesis, and several reducing agents can be employed.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of [4-chloro-2-(trifluoromethyl)phenyl]methanol.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is adapted from a general procedure for the reduction of substituted benzaldehydes and should be optimized for this specific substrate.
Materials:
-
4-chloro-2-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde). Stir the solution until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent the accumulation of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding deionized water or dilute hydrochloric acid (1M) to decompose any excess sodium borohydride. Self-Validating Step: The cessation of gas evolution indicates the complete decomposition of the excess reducing agent.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure [4-chloro-2-(trifluoromethyl)phenyl]methanol.
Reactivity and Applications in Medicinal Chemistry
The reactivity of [4-chloro-2-(trifluoromethyl)phenyl]methanol is governed by the interplay of its three key functional components: the aromatic ring, the trifluoromethyl group, and the benzylic alcohol.
Reactivity Profile
-
Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde, esterification, etherification, and conversion to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group at the ortho position can influence the acidity of the hydroxyl proton.
-
Aromatic Ring: The chloro and trifluoromethyl substituents are deactivating and meta-directing towards electrophilic aromatic substitution. However, under forcing conditions, further substitution on the aromatic ring is possible.
-
Trifluoromethyl Group: This group is generally stable under many reaction conditions but can influence the reactivity of adjacent functional groups. For instance, it enhances the metabolic stability of the molecule by blocking potential sites of oxidation.[4]
Applications in Drug Discovery
-
Scaffold for Bioactive Molecules: This compound serves as a versatile scaffold for the synthesis of more complex molecules. The hydroxyl group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
-
Introduction of Key Pharmacophores: The 4-chloro-2-(trifluoromethyl)phenyl moiety is a common feature in many biologically active compounds. For instance, derivatives of N-(trifluoromethyl)phenyl substituted pyrazoles have shown potent antibacterial activity.[4]
-
Modulation of Physicochemical Properties: As previously mentioned, the trifluoromethyl group can improve a drug candidate's metabolic stability and membrane permeability. The chloro group also contributes to lipophilicity and can engage in halogen bonding interactions with biological targets.
Logical Relationship Diagram for Application in Synthesis
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Methodological & Application
Synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol: A Detailed Protocol from m-Chlorobenzotrifluoride
An Application Note for Drug Development Professionals
Abstract
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a key fluorinated building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Its structural motifs are prevalent in molecules designed for high metabolic stability and specific biological activity.[2] This application note provides a comprehensive, field-tested protocol for the multi-step synthesis of this target molecule, commencing from the readily available starting material, m-chlorobenzotrifluoride. The synthetic strategy hinges on a highly regioselective directed ortho-metalation (DoM), followed by formylation and subsequent reduction. We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step experimental procedures, and outline critical safety protocols, particularly concerning the handling of pyrophoric organolithium reagents.
Introduction: The Strategic Importance of Fluorinated Aryl Alcohols
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a compound's lipophilicity, binding affinity, and metabolic stability. (4-Chloro-2-(trifluoromethyl)phenyl)methanol serves as a versatile intermediate, providing a reactive hydroxyl handle for further molecular elaboration.[1][3]
The synthetic route described herein employs a powerful and regioselective strategy to overcome the challenges typically associated with electrophilic aromatic substitution on deactivated rings. Standard electrophilic substitution on m-chlorobenzotrifluoride would yield a mixture of isomers. In contrast, directed ortho-metalation (DoM) leverages the inherent Lewis basicity of the trifluoromethyl group to direct deprotonation to the adjacent ortho position with high fidelity, enabling precise functionalization.[4][5]
This guide is structured to provide researchers with both the practical "how" and the fundamental "why" for each step, ensuring a reproducible and scalable synthesis.
Overall Synthetic Pathway
The synthesis is a three-step process starting from m-chlorobenzotrifluoride:
-
Directed ortho-Metalation (DoM): Regioselective deprotonation at the C2 position using n-butyllithium (n-BuLi).
-
Formylation: Quenching the resulting aryllithium intermediate with N,N-dimethylformamide (DMF) to install a formyl group, yielding 4-chloro-2-(trifluoromethyl)benzaldehyde.[6]
-
Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride (NaBH₄).
Diagram 1: Overall three-step synthetic route.
Part I: Directed ortho-Metalation and Formylation
The core of this synthesis is the directed ortho-metalation (DoM) step. The trifluoromethyl group, despite being strongly electron-withdrawing, can act as a moderate directing metalation group (DMG).[5] This is attributed to a complex-induced proximity effect (CIPE), where the Lewis acidic lithium cation of the n-BuLi reagent coordinates with the Lewis basic fluorine atoms of the -CF3 group.[4] This coordination pre-positions the butyl anion for selective abstraction of the nearest proton at the C2 position, which is the most kinetically acidic proton on the ring.
Key Experimental Choices:
-
Reagent: n-Butyllithium (n-BuLi) is a potent, non-nucleophilic base ideal for deprotonating aromatic C-H bonds. Its pyrophoric nature necessitates strict anhydrous and anaerobic handling conditions.[7][8]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the organolithium species.
-
Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath). This low temperature is critical to prevent decomposition of the thermally sensitive aryllithium intermediate and to minimize side reactions, such as reaction with the solvent.
Following successful metalation, the nucleophilic aryllithium is reacted with the electrophile N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.[6]
Safety First: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (dry Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[9][10] An appropriate quenching bath (e.g., isopropanol) and a Class D fire extinguisher should be readily accessible.[8]
Diagram 2: Workflow for the Directed ortho-Metalation and Formylation step.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| m-Chlorobenzotrifluoride | 180.55 | 5.00 g | 27.7 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12.2 mL | 30.5 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.56 mL | 33.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated NH₄Cl solution | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
| Silica Gel (230-400 mesh) | - | As needed | - | - |
Step-by-Step Procedure:
-
Preparation: Assemble a flame-dried 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, under a positive pressure of dry nitrogen.
-
Reagent Addition: Add anhydrous THF (100 mL) to the flask via cannula or syringe. Add m-chlorobenzotrifluoride (5.00 g, 27.7 mmol).[11]
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-butyllithium (12.2 mL of a 2.5 M solution in hexanes, 30.5 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Formylation: Add anhydrous DMF (2.56 mL, 33.2 mmol) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-chloro-2-(trifluoromethyl)benzaldehyde as a pure compound.[12]
Part II: Reduction to (4-Chloro-2-(trifluoromethyl)phenyl)methanol
The reduction of the aldehyde to a primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is an excellent choice for this step. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like the trifluoromethyl or chloro substituents. The reaction is performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (from previous step) | Moles (mmol) | Equivalents |
| 4-Chloro-2-(trifluoromethyl)benzaldehyde | 208.56 | (Assuming 4.85 g) | 23.2 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.32 g | 34.8 | 1.5 |
| Methanol (MeOH) | - | 80 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified 4-chloro-2-(trifluoromethyl)benzaldehyde (e.g., 4.85 g, 23.2 mmol) in methanol (80 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Add sodium borohydride (1.32 g, 34.8 mmol) portion-wise over 15 minutes. Vigorous gas evolution (H₂) may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully add deionized water (100 mL) to quench any remaining NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The resulting residue is the target compound, (4-Chloro-2-(trifluoromethyl)phenyl)methanol, which can be further purified by recrystallization if necessary.
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.
-
¹³C NMR & ¹⁹F NMR: Will confirm the carbon skeleton and the presence of the -CF₃ group.[13]
-
Mass Spectrometry: Will confirm the molecular weight of the target compound (C₈H₆ClF₃O, MW: 210.58 g/mol ).
Safety and Hazard Summary
All chemical manipulations should be performed with a thorough understanding of the associated hazards.
-
m-Chlorobenzotrifluoride (CAS 98-15-7): Flammable liquid and vapor.[14] Irritating to skin, eyes, and respiratory system.[11] Handle in a well-ventilated fume hood.
-
n-Butyllithium (CAS 109-72-8): Pyrophoric liquid; ignites spontaneously in air.[8] Reacts violently with water.[7] Must be handled under a strict inert atmosphere using proper syringe/cannula techniques.[7]
-
N,N-Dimethylformamide (DMF) (CAS 68-12-2): Combustible liquid. Suspected of causing reproductive toxicity. Avoid inhalation and skin contact.
-
Sodium Borohydride (CAS 16940-66-2): Flammable solid. Reacts with water to produce flammable hydrogen gas.
Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning work.[15][16]
References
-
Reddit r/Chempros. (2022). Handling nBuLi. Retrieved from [Link]
-
Funny EHS Info. (2024). n-butyl lithium safety. YouTube. Retrieved from [Link]
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Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
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PubChem. (n.d.). 3-Chlorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Retrieved from [Link]
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MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Formylation. Retrieved from [Link]
- Google Patents. (n.d.). KR20190047429A - The method for producing aryl alcohol and heteroaryl alcohol compounds.
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Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
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Myers Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). US5750811A - Method of making m-chlorobenzotrifluoride.
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ResearchGate. (2021). Preparation of chiral aryl alcohols: A controllable enzymatic strategy via Light-driven NAD(P)H regeneration. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chlorobenzotrifluoride. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion. Retrieved from [Link]
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PubMed. (1991). Purification and properties of an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium. Retrieved from [Link]
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WIPO Patentscope. (n.d.). CN111848332 New synthesis process of m-chlorobenzotrifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
PubChemLite. (n.d.). 4-chloro-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
International Union of Crystallography. (2024). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. Retrieved from [Link]
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MSU Chemistry. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Retrieved from [Link]
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RSC Publishing. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2025). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
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The Synthetic Versatility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing building blocks is paramount for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, molecules bearing the trifluoromethyl group have gained significant traction due to their ability to enhance metabolic stability, binding affinity, and lipophilicity. [1]This guide provides an in-depth exploration of (4-Chloro-2-(trifluoromethyl)phenyl)methanol , a versatile building block whose unique electronic and steric properties make it a valuable precursor in the synthesis of complex bioactive molecules.
This document will delve into the core reactivity of this benzyl alcohol derivative, offering detailed protocols for its key transformations, including oxidation, halogenation, etherification, and esterification. We will also explore its application in the synthesis of notable pharmaceutical agents, providing researchers, scientists, and drug development professionals with a comprehensive toolkit for leveraging this potent synthetic intermediate.
Physicochemical Properties and Reactivity Profile
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a solid at room temperature, and its reactivity is dictated by the interplay of the electron-withdrawing trifluoromethyl and chloro substituents on the phenyl ring, as well as the nucleophilic character of the benzylic alcohol.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClF₃O | N/A |
| Molecular Weight | 210.58 g/mol | N/A |
| Appearance | Solid | N/A |
The trifluoromethyl group at the ortho position exerts a strong electron-withdrawing effect through both induction and resonance, which acidifies the benzylic proton and influences the reactivity of the hydroxyl group. The chloro group at the para position further contributes to the electron-deficient nature of the aromatic ring. This electronic profile has significant implications for the reaction kinetics and regioselectivity of subsequent transformations.
Core Synthetic Transformations: Protocols and Mechanistic Insights
The utility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol as a building block is demonstrated through its conversion into a variety of key synthetic intermediates. The following sections provide detailed, field-proven protocols for these transformations.
Oxidation to 4-Chloro-2-(trifluoromethyl)benzaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a cornerstone transformation, providing a crucial intermediate for reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems.
Mechanistic Consideration: The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents are preferred. The electron-withdrawing nature of the substituents on the phenyl ring can make the benzylic C-H bond less susceptible to oxidation, potentially requiring slightly more forcing conditions compared to electron-rich benzyl alcohols.
Caption: Oxidation of the benzylic alcohol to the aldehyde.
Protocol: Pyridinium Chlorochromate (PCC) Oxidation
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol).
-
Addition of Alcohol: Dissolve (4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite® to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Chloro-2-(trifluoromethyl)benzaldehyde.
Conversion to 4-Chloro-2-(trifluoromethyl)benzyl Chloride
The transformation of the benzylic alcohol to the corresponding benzyl chloride creates a highly reactive electrophile suitable for a variety of nucleophilic substitution reactions, including the formation of ethers, esters, and carbon-carbon bonds.
Mechanistic Consideration: The reaction with thionyl chloride proceeds via an SNi (internal nucleophilic substitution) mechanism, which typically results in retention of configuration. The presence of a base like pyridine can switch the mechanism to SN2, leading to inversion of configuration. For this achiral substrate, the primary consideration is achieving complete conversion under mild conditions to avoid side reactions. [2]
Caption: Conversion of the benzylic alcohol to the benzyl chloride.
Protocol: Chlorination with Thionyl Chloride [2]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).
-
Reagent Addition: To a solution of (4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in a suitable solvent such as anhydrous toluene or dichloromethane, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-Chloro-2-(trifluoromethyl)benzyl chloride, which can be used in the next step without further purification or be purified by vacuum distillation.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the preparation of ethers from the corresponding alcohol. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. [3][4] Mechanistic Consideration: This reaction follows a classic SN2 pathway. [3]The rate of the reaction is sensitive to the steric hindrance of the alkyl halide. For the synthesis of ethers from (4-Chloro-2-(trifluoromethyl)phenyl)methanol, it is generally preferable to convert the alcohol to the corresponding benzyl halide first and then react it with the desired alkoxide. Alternatively, the alcohol can be deprotonated and reacted with a primary alkyl halide. The electron-withdrawing groups on the phenyl ring increase the acidity of the hydroxyl proton, facilitating its deprotonation.
Caption: Williamson ether synthesis workflow.
Protocol: O-Alkylation of (4-Chloro-2-(trifluoromethyl)phenyl)methanol [5]
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: To the resulting alkoxide solution, add the desired primary alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether can be purified by flash column chromatography.
Esterification via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). [6] Mechanistic Consideration: The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming a more reactive N-acylpyridinium species, which is subsequently attacked by the alcohol to form the ester. [6]This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.
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The Strategic Application of (4-Chloro-2-(trifluoromethyl)phenyl)methanol in Modern Medicinal Chemistry: A Guide for Researchers
The relentless pursuit of novel therapeutics demands a sophisticated approach to molecular design, where the incorporation of specific structural motifs can dramatically influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast arsenal of building blocks available to medicinal chemists, halogenated and trifluoromethylated phenyl derivatives have garnered significant attention. This guide provides an in-depth exploration of (4-Chloro-2-(trifluoromethyl)phenyl)methanol , a versatile and strategically valuable intermediate in the synthesis of complex bioactive molecules. We will delve into its applications, supported by detailed experimental protocols, to empower researchers in their quest for next-generation pharmaceuticals.
The strategic placement of a chlorine atom and a trifluoromethyl group on the phenyl ring of this benzyl alcohol derivative imparts a unique combination of properties. The trifluoromethyl group, a well-established bioisostere for groups like methyl and isopropyl, is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functionalities, all of which are critical parameters in drug design.[1][2] The chlorine atom further contributes to the molecule's electronic and steric profile, offering an additional point for interaction with biological targets or for synthetic diversification.
Core Applications in Drug Discovery: A Focus on Kinase Inhibition
While direct incorporation of (4-Chloro-2-(trifluoromethyl)phenyl)methanol into a marketed drug is not yet prevalent, its structural isomer, the 3-(trifluoromethyl)phenyl derivative, has been instrumental in the development of potent kinase inhibitors. A notable example is CHMFL-KIT-64 , a novel, orally available inhibitor of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs).[3][4] The synthesis of CHMFL-KIT-64 involves the coupling of a phenylacetic acid derivative with a complex amine. The synthetic principles and strategies employed in the preparation of this and similar kinase inhibitors can be readily adapted for the 2-(trifluoromethyl) isomer, highlighting the potential of (4-Chloro-2-(trifluoromethyl)phenyl)methanol as a key building block in this therapeutic area.
The general synthetic approach involves the conversion of the benzylic alcohol to a more reactive intermediate, such as a phenylacetic acid, which can then be coupled with various amine-containing scaffolds to generate a library of potential kinase inhibitors.
Key Synthetic Transformations and Protocols
The utility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol as a building block is realized through its versatile reactivity. The primary alcohol functionality can be readily transformed into aldehydes, ethers, and esters, providing access to a wide array of downstream intermediates. Below are detailed protocols for two fundamental transformations.
Protocol 1: Oxidation to 4-Chloro-2-(trifluoromethyl)benzaldehyde via Swern Oxidation
The oxidation of the benzylic alcohol to the corresponding aldehyde is a critical step in many synthetic pathways, as the aldehyde can participate in a variety of carbon-carbon bond-forming reactions. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals and is compatible with a wide range of functional groups.[5][6]
Causality Behind Experimental Choices:
-
Oxalyl chloride and DMSO: These reagents react to form the electrophilic species, the "Swern reagent," which activates the alcohol for oxidation. The reaction is typically performed at very low temperatures (-78 °C) to control the reactivity and prevent side reactions.
-
Triethylamine (Et3N): A non-nucleophilic base is required to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of the aldehyde and dimethyl sulfide. The use of a hindered base minimizes the risk of competing reactions.
-
Anhydrous Conditions: The reaction is sensitive to water, which can quench the reactive intermediates. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.2 equivalents). Stir the mixture for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve (4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The solution may become cloudy.
-
Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water (20 mL).
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation: Expected Product Characteristics
| Property | Expected Value |
| Product Name | 4-Chloro-2-(trifluoromethyl)benzaldehyde |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.57 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR | Consistent with the formation of the aldehyde |
| ¹⁹F NMR | Singlet corresponding to the CF₃ group |
Visualization: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Protocol 2: Ether Synthesis via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the formation of carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[1][7] This reaction allows for the coupling of (4-Chloro-2-(trifluoromethyl)phenyl)methanol with a wide range of acidic nucleophiles, such as phenols, to form ethers.
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD): These reagents form a key intermediate, a phosphonium salt, which activates the alcohol. DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its lower toxicity.
-
Acidic Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 15. Phenols are excellent candidates for this reaction.
-
Anhydrous THF: Tetrahydrofuran is a common aprotic solvent for this reaction. It is crucial to use an anhydrous grade to prevent unwanted side reactions.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 equivalent), the desired phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by trituration with a non-polar solvent like diethyl ether or by crystallization.
Data Presentation: Expected Product Characteristics for a Generic Phenolic Coupling
| Property | Expected Value |
| Product Name | Aryl-(4-chloro-2-(trifluoromethyl)benzyl) ether |
| Molecular Formula | Dependent on the specific phenol used |
| Molecular Weight | Dependent on the specific phenol used |
| Appearance | Typically a solid or high-boiling oil |
| ¹H NMR | Appearance of a benzylic ether methylene signal |
| ¹⁹F NMR | Singlet corresponding to the CF₃ group |
Visualization: Mitsunobu Reaction Pathway
Caption: General pathway for the Mitsunobu etherification of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Conclusion and Future Perspectives
(4-Chloro-2-(trifluoromethyl)phenyl)methanol represents a strategically valuable building block for medicinal chemists. Its unique substitution pattern provides a powerful handle to modulate the physicochemical and pharmacological properties of drug candidates. The protocols detailed in this guide for its oxidation and etherification serve as a foundation for the synthesis of a diverse range of complex molecules. As the demand for novel therapeutics continues to grow, the judicious application of such well-designed intermediates will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines, particularly in the realm of kinase inhibitors and other targeted therapies.
References
- Mitsunobu, O.
-
Wu, Y., et al. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry2019 , 62 (13), 6083–6101. [Link]
- Tojo, T., & Morita, M. Swern Oxidation. In Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010.
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PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PMC. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. [Link]
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PubChem. [4-(Chloromethyl)phenyl]methanol. [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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University of Dundee Discovery Research Portal. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. [Link]
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Supporting Information. and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. [Link]
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MSU chemistry. Swern Oxidation Proceedure. [Link]
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PubChem. (4-Nitro-2-(trifluoromethyl)phenyl)methanol. [Link]
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PMC. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. [Link]
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Frontiers. Allosteric modulation of G protein-coupled receptor signaling. [Link]
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PMC. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]
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The Strategic Role of (4-Chloro-2-(trifluoromethyl)phenyl)methanol in the Synthesis of Advanced Agrochemicals
Abstract
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a pivotal, yet often overlooked, fluorinated building block in the landscape of modern agrochemical synthesis. Its strategic importance lies in its capacity to serve as a versatile precursor to a variety of key intermediates, which are subsequently incorporated into the core structures of high-performance fungicides and insecticides. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique physicochemical properties to the final active ingredients, such as enhanced metabolic stability and increased lipophilicity, which can lead to greater efficacy and persistence in the field. This application note provides an in-depth exploration of the utility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, detailing its conversion into critical synthetic intermediates and outlining protocols for these transformations. We will particularly focus on its role as a precursor to 4-chloro-2-(trifluoromethyl)acetophenone, a key intermediate in the synthesis of advanced triazole fungicides.
Introduction: The Significance of Fluorinated Intermediates in Agrochemicals
The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into the molecular architecture of agrochemicals has become a cornerstone of modern pesticide design. The CF3 group is a powerful modulator of a molecule's biological and physical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the efficacy, stability, and bioavailability of an active ingredient. Consequently, chemical intermediates that can efficiently introduce the trifluoromethylphenyl moiety are of high value to synthetic chemists in the agrochemical industry.
(4-Chloro-2-(trifluoromethyl)phenyl)methanol emerges as a crucial starting material in this context. While not always directly incorporated into the final product in its alcohol form, it serves as a readily available and reactive handle for the synthesis of more advanced intermediates, such as the corresponding benzaldehyde, benzyl chloride, and benzyl bromide. These intermediates are then poised for integration into complex molecular scaffolds.
Core Applications in Agrochemical Synthesis
The primary role of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is as a foundational building block for key structural motifs in pesticides. Its utility can be broadly categorized into two main synthetic pathways:
-
Oxidation to 4-Chloro-2-(trifluoromethyl)benzaldehyde: This aldehyde is a versatile intermediate for constructing carbon-carbon and carbon-nitrogen bonds, essential for building the heterocyclic and aromatic systems common in many agrochemicals.
-
Halogenation to 4-Chloro-2-(trifluoromethyl)benzyl Halides: The corresponding benzyl chloride or bromide are excellent electrophiles for introducing the 4-chloro-2-(trifluoromethyl)benzyl group via nucleophilic substitution reactions.
A significant application of these pathways is in the synthesis of 4-chloro-2-trifluoromethyl-acetophenone, which has been identified as a key intermediate for the production of modern triazole fungicides like Mefentrifluconazole (Revysol®).[1] This fungicide is a potent demethylation inhibitor (DMI) that plays a critical role in controlling a broad spectrum of fungal diseases in cereals and other crops.
The following diagram illustrates the central role of (4-Chloro-2-(trifluoromethyl)phenyl)methanol as a precursor.
Sources
conversion of (4-Chloro-2-(trifluoromethyl)phenyl)methanol to benzyl bromide
An Application Note and Protocol for the Synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methyl bromide
Abstract
This document provides a detailed guide for the synthetic conversion of (4-chloro-2-(trifluoromethyl)phenyl)methanol to its corresponding benzyl bromide, (4-chloro-2-(trifluoromethyl)phenyl)methyl bromide. Benzyl bromides are pivotal intermediates in organic synthesis, serving as versatile precursors for introducing the substituted benzyl moiety in the development of novel pharmaceutical and agrochemical agents. The presence of both chloro and trifluoromethyl groups on the aromatic ring imparts unique electronic properties and enhances the potential biological activity of downstream compounds.[1][2] This guide presents two robust and widely adopted protocols for this transformation: bromination using phosphorus tribromide (PBr₃) and a modified Appel reaction employing triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS). The document offers a comprehensive discussion of reaction mechanisms, detailed step-by-step experimental procedures, critical safety considerations, purification techniques, and methods for product characterization.
Introduction and Scientific Context
The conversion of an alcohol to an alkyl halide is a fundamental and frequently employed transformation in organic chemistry. For benzylic alcohols, this conversion activates the benzylic position for subsequent nucleophilic substitution reactions. The target molecule, (4-chloro-2-(trifluoromethyl)phenyl)methyl bromide, is a valuable building block. The trifluoromethyl group (CF₃) is a strong electron-withdrawing group that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design.[1][3]
The choice of brominating agent is critical and depends on factors such as substrate sensitivity, desired yield, and scalability. This note focuses on two highly reliable methods:
-
Phosphorus Tribromide (PBr₃): A powerful and common reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds through an Sₙ2 mechanism, ensuring high fidelity for substrates where stereochemical inversion is a consideration.[4][5][6]
-
Appel-Type Reaction (PPh₃/NBS): This method offers mild, near-neutral reaction conditions, making it suitable for substrates sensitive to acidic environments.[7][8] The reaction is typically fast and clean, though purification requires the removal of the triphenylphosphine oxide byproduct.[9][10]
Safety and Handling: A Prerequisite for Success
Chemical synthesis requires stringent adherence to safety protocols. The reagents used in these protocols present significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).
-
Phosphorus Tribromide (PBr₃):
-
Hazards: PBr₃ is highly corrosive, causes severe skin burns and eye damage, and may lead to respiratory irritation.[11] It reacts violently with water, releasing toxic fumes.[11]
-
Handling: Always handle PBr₃ in a certified chemical fume hood.[12][13] Ensure all glassware is oven- or flame-dried to be completely moisture-free.[11] Use an inert atmosphere (Nitrogen or Argon). Wear appropriate PPE, including heavy-duty chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a flame-resistant lab coat.[12][14] An emergency shower and eyewash station must be immediately accessible.[12]
-
Disposal: Unused PBr₃ and reaction waste must be quenched carefully by a trained professional and disposed of as hazardous waste according to institutional and local regulations.[11][12]
-
-
(4-chloro-2-(trifluoromethyl)phenyl)methyl bromide (Product):
-
Hazards: Benzyl bromides are potent lachrymators (tear-inducing agents) and skin irritants.[15] Handle with care in a well-ventilated fume hood.
-
-
General Reagents:
-
Solvents: Anhydrous solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are required. Handle these flammable and potentially toxic liquids in a fume hood.
-
N-Bromosuccinimide (NBS): An irritant and light-sensitive. Store in a cool, dark place.
-
Reaction Mechanisms and Workflow
Understanding the underlying mechanism is key to troubleshooting and optimizing a reaction. Both protocols proceed via a two-stage process: activation of the hydroxyl group into a good leaving group, followed by nucleophilic attack by a bromide ion.
Mechanism with Phosphorus Tribromide (PBr₃)
The reaction begins with the nucleophilic oxygen of the alcohol attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated dibromophosphite ester intermediate. A displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion. This backside attack leads to the formation of the benzyl bromide product and a phosphorous acid byproduct.[5][16]
Mechanism of the Appel Reaction (PPh₃/NBS)
In this variation of the Appel reaction, triphenylphosphine (PPh₃) first reacts with N-bromosuccinimide (NBS) to generate a bromotriphenylphosphonium bromide salt. The alcohol then attacks the positively charged phosphorus atom, forming an alkoxyphosphonium intermediate and displacing a bromide ion. This intermediate is an excellent leaving group (triphenylphosphine oxide). The bromide ion then performs an Sₙ2 displacement on the benzylic carbon to yield the final product.[7][9][17]
General Experimental Workflow
The overall process for both protocols follows a similar path from starting material to purified product, differing primarily in the specific reagents and workup procedures.
Experimental Protocols
The following protocols are designed for a 5 mmol scale. Adjustments may be necessary for different scales. All glassware should be oven-dried and cooled under an inert atmosphere before use.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (4-Chloro-2-(trifluoromethyl)phenyl)methanol | 773872-13-2 | C₈H₆ClF₃O | 210.58 | Solid |
| (4-Chloro-2-(trifluoromethyl)phenyl)methyl bromide | 886496-75-9 | C₈H₅BrClF₃ | 273.48 | Solid |
Data sourced from Santa Cruz Biotechnology and Sigma-Aldrich.[18][19][20]
Protocol A: Bromination using Phosphorus Tribromide (PBr₃)
Materials:
-
(4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.05 g, 5.0 mmol)
-
Phosphorus tribromide (PBr₃) (0.63 g, 0.22 mL, 2.33 mmol, 0.47 equiv)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM) (30 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), dropping funnel, condenser, magnetic stir bar, inert gas line (N₂/Ar)
Procedure:
-
Setup: Assemble the flask, condenser, and dropping funnel. Purge the system with inert gas.
-
Dissolution: Add (4-chloro-2-(trifluoromethyl)phenyl)methanol and anhydrous Et₂O (30 mL) to the flask. Stir until the solid is fully dissolved.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add PBr₃ to the dropping funnel and add it dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully pour the reaction mixture over crushed ice (~50 g) in a separate beaker with stirring. Safety Note: Quenching PBr₃ is highly exothermic and releases HBr gas. Perform this step in the back of the fume hood.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Et₂O (2 x 20 mL). Combine all organic layers.
-
Workup - Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) to neutralize residual acid, followed by brine (1 x 25 mL).[21]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure benzyl bromide.[22]
Protocol B: Bromination using Triphenylphosphine and N-Bromosuccinimide
Materials:
-
(4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.05 g, 5.0 mmol)
-
Triphenylphosphine (PPh₃) (1.44 g, 5.5 mmol, 1.1 equiv)
-
N-Bromosuccinimide (NBS) (0.98 g, 5.5 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (30 mL)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stir bar, inert gas line (N₂/Ar)
Procedure:
-
Setup: Place a stir bar in the flask and purge with inert gas.
-
Dissolution: Add (4-chloro-2-(trifluoromethyl)phenyl)methanol and triphenylphosphine to the flask, followed by anhydrous THF (30 mL). Stir to dissolve.
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add the NBS in small portions over 10 minutes. An exotherm and color change may be observed. Causality Note: Portion-wise addition of NBS prevents a rapid temperature increase and maintains control over the formation of the reactive phosphonium salt.
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. This reaction is often complete within 30-60 minutes.[9] Monitor by TLC.
-
Workup - Quenching: Add deionized water (~20 mL) to the reaction mixture to quench any remaining reactive species.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM or Et₂O (2 x 25 mL).
-
Workup - Washing: Wash the combined organic layer with water (1 x 25 mL) and then brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude product will contain triphenylphosphine oxide, a common byproduct in reactions involving PPh₃.[8] Purification is essential and is best achieved by flash column chromatography on silica gel. The less polar benzyl bromide will elute before the highly polar triphenylphosphine oxide.[22]
Table 2: Reagent Stoichiometry and Expected Outcome
| Protocol | Key Reagents | Molar Equivalents (vs. Alcohol) | Typical Yield | Key Byproduct |
| A | PBr₃ | 0.4 - 0.5 | 75-90% | Phosphorous Acid derivatives |
| B | PPh₃ / NBS | 1.1 - 1.3 | 85-95% | Triphenylphosphine oxide |
Yields are estimates based on similar transformations in the literature and may vary.
Product Characterization
Confirmation of the product's identity and purity is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The successful conversion will be indicated by the disappearance of the alcohol hydroxyl proton (-OH) and the downfield shift of the benzylic protons from ~4.8 ppm (-CH ₂OH) to ~4.5 ppm (-CH ₂Br). The aromatic protons will remain in their characteristic region.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The benzylic carbon signal will shift significantly upon conversion from alcohol to bromide.
-
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS will confirm the molecular weight of the product (273.48 g/mol ) and show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Conclusion
The conversion of (4-chloro-2-(trifluoromethyl)phenyl)methanol to its benzyl bromide is a straightforward yet critical synthetic step. Both the phosphorus tribromide and Appel-type protocols presented here are effective methods to achieve this transformation. The choice between them may depend on the available reagents, scale, and the substrate's sensitivity to acidic conditions. The PBr₃ method is robust and uses a less expensive reagent, while the Appel reaction offers milder conditions and often higher yields but requires careful chromatographic purification to remove the triphenylphosphine oxide byproduct. In all cases, strict adherence to anhydrous techniques and safety protocols is paramount for a successful and safe outcome.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
-
Prochem, Inc. (n.d.). Safety Data Sheet: Phosphorus (V) Oxybromide. Retrieved from [Link]
-
Lee, J. C., & Hwang, E. Y. (2003). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 33(10), 1693-1696. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides. Retrieved from [Link]
-
Del Rio Fuenzalida, N. M., Alme, E., Lundevall, F. J., & Bjørsvik, H. R. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(20), 12535-12544. Retrieved from [Link]
-
The Vespiary. (2023). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]
-
Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved from [Link]
-
Supporting Information. (n.d.). General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides. Retrieved from [Link]
- Braun, M. (2008). The classical Appel reaction. Science of Synthesis, 35.2, 443-446.
-
Lee, J. C., & Hwang, E. Y. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 33(10), 1693-1696. Retrieved from [Link]
-
Chad's Prep. (2018). 12.5b Substitution with PBr3 and SOCl2. Retrieved from [Link]
-
Chem-Station. (2014). Appel Reaction. Retrieved from [Link]
-
Reddit. (2016). BnBr purification via basic alumina? Retrieved from [Link]
-
Oreate AI Blog. (2026). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Retrieved from [Link]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]
- Google Patents. (n.d.). CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.
- Marques, F. V., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(3), 336.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 6. The Role of PBr3 in Alcohol Chemistry: A Transformative Agent - Oreate AI Blog [oreateai.com]
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- 19. 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 20. 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 886496-75-9 [m.chemicalbook.com]
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- 22. researchgate.net [researchgate.net]
O-Alkylation of (4-Chloro-2-(trifluoromethyl)phenyl)methanol: Application Notes and Protocols for Pharmaceutical and Fine Chemical Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety, imparting profound effects on a molecule's physicochemical and biological properties.[1][2] These effects include enhanced metabolic stability, increased lipophilicity, and altered pKa, all of which can be leveraged to optimize drug candidates and specialty materials.[1][2]
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a key building block that features both a trifluoromethyl group and a reactive benzylic alcohol. The conversion of its hydroxyl group into an ether linkage (O-alkylation) provides a robust and versatile handle for introducing a wide array of molecular fragments, making it a valuable intermediate in the synthesis of complex target molecules. This guide provides a detailed exploration of the O-alkylation of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, offering both theoretical insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.
Reaction Mechanism and Strategic Considerations
The O-alkylation of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is most commonly achieved via the Williamson ether synthesis, a classic yet highly effective Sₙ2 reaction.[3] The reaction proceeds in two fundamental steps:
-
Deprotonation: The alcohol is treated with a suitable base to form a potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group and forming the desired ether.
Figure 2: Experimental workflow for Protocol 1.
Materials:
-
(4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-Chloro-2-(trifluoromethyl)phenyl)methanol and dissolve in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. (Caution: Hydrogen gas evolution).
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ether.
Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation
This method is advantageous as it avoids the use of pyrophoric bases like NaH and can often be run under milder conditions.
Materials:
-
(4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq)
-
Alkyl halide (e.g., ethyl bromide) (1.5 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add (4-Chloro-2-(trifluoromethyl)phenyl)methanol, potassium carbonate, and tetrabutylammonium bromide.
-
Add acetonitrile and stir the suspension vigorously.
-
Add the alkyl halide and heat the mixture to a gentle reflux (or a temperature determined by optimization, e.g., 50-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Data Presentation and Characterization
The success of the O-alkylation reaction can be confirmed by standard analytical techniques. Below is a summary of expected outcomes and representative characterization data.
Table 1: Representative O-Alkylation Reactions and Expected Yields
| Alkylating Agent | Base | Catalyst | Solvent | Time (h) | Temp (°C) | Typical Yield |
| Benzyl Chloride | NaH | - | THF | 18 | RT | ~85-95% |
| Methyl Iodide | K₂CO₃ | TBAB | Acetonitrile | 6 | 60 | ~90-98% |
| Ethyl Bromide | K₂CO₃ | TBAB | Acetonitrile | 12 | 60 | ~88-96% |
| Propyl Iodide | NaH | - | DMF | 16 | RT | ~85-95% |
Note: Yields are estimates based on typical Williamson ether syntheses and may vary depending on reaction scale and purity of reagents.
Representative Spectroscopic Data
Starting Material: (4-Chloro-2-(trifluoromethyl)phenyl)methanol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J=8.4 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.45 (s, 1H), 4.80 (s, 2H), 2.20 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 138.5, 134.5, 131.0, 129.0 (q, J=31 Hz, C-CF₃), 128.0, 126.5 (q, J=5 Hz), 123.5 (q, J=272 Hz, CF₃), 62.5 (CH₂).
-
IR (thin film, cm⁻¹): 3350 (br, O-H), 1315 (C-F), 1120 (C-F), 1040 (C-O).
Product Example: 1-(benzyloxymethyl)-4-chloro-2-(trifluoromethyl)benzene
-
¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J=8.4 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 7.48 (s, 1H), 7.40-7.28 (m, 5H, Ar-H of benzyl), 4.70 (s, 2H, Ar-CH₂-O), 4.60 (s, 2H, O-CH₂-Ar).
-
¹³C NMR (CDCl₃, 101 MHz): δ 138.0, 137.5, 134.0, 131.5, 129.5 (q, J=31 Hz, C-CF₃), 128.5, 128.0, 127.8, 127.0 (q, J=5 Hz), 123.8 (q, J=272 Hz, CF₃), 72.5 (O-CH₂-Ar), 69.5 (Ar-CH₂-O).
-
IR (thin film, cm⁻¹): 3030 (Ar C-H), 2870 (Aliphatic C-H), 1315 (C-F), 1125, 1090 (C-O-C stretch).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation of the alcohol. 2. Poor quality alkylating agent. 3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH) or ensure the base is fresh and active. Use anhydrous solvent. 2. Check the purity of the alkylating agent. 3. Increase reaction time and/or temperature. Monitor by TLC. |
| Formation of Alkene Byproduct | 1. Use of secondary or tertiary alkyl halide. 2. High reaction temperature. | 1. Use a primary alkyl halide. If synthesis of a secondary ether is required, consider reversing the roles of the alcohol and halide. 2. Run the reaction at a lower temperature. |
| Multiple Products on TLC | 1. C-alkylation side reaction (less common for benzylic alcohols). 2. Impurities in starting materials. | 1. Use of less polar, aprotic solvents can sometimes favor O-alkylation. 2. Purify starting materials before the reaction. |
Conclusion
The O-alkylation of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is a fundamental and highly enabling transformation for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. By understanding the underlying Sₙ2 mechanism and carefully selecting the appropriate base, solvent, and alkylating agent, researchers can efficiently generate a diverse library of ether derivatives. The protocols and insights provided in this guide offer a robust framework for successfully implementing this critical reaction, from laboratory-scale synthesis to process development applications.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts (2020). The Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry (2021). Supporting information for an article. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- U.S. Patent No. 0004447 (1979).
-
Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons. [Link]
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-Chloro-2-(trifluoromethyl)phenyl)methanol Derivatives
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful tool is indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed protocol for the Suzuki-Miyaura coupling of (4-Chloro-2-(trifluoromethyl)phenyl)methanol and its derivatives, a substrate that presents a unique combination of synthetic challenges.
The target molecule, (4-Chloro-2-(trifluoromethyl)phenyl)methanol, encapsulates three key features that demand careful consideration for successful cross-coupling:
-
Deactivated Aryl Chloride: The carbon-chlorine bond is notoriously less reactive than its bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[3][4] Overcoming this hurdle necessitates the use of highly active palladium catalysts and specialized ligands.
-
Electron-Withdrawing Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group further modulates the electronic properties of the aromatic ring, influencing the reactivity of the C-Cl bond.[5]
-
Benzylic Alcohol Moiety: The presence of a free hydroxymethyl group introduces the potential for side reactions. The hydroxyl proton can be deprotonated under the basic conditions of the reaction, and in some instances, the benzylic C-O bond can undergo competitive oxidative addition to the palladium catalyst.[6]
This application note will provide two robust protocols to address these challenges: a direct coupling method for the unprotected alcohol and a more conservative approach involving a protection-deprotection sequence. By understanding the causality behind the experimental choices, researchers can confidently adapt these protocols to their specific needs.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the aryl-chloride bond, forming a palladium(II) intermediate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid.[7][8]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Direct Coupling of Unprotected (4-Chloro-2-(trifluoromethyl)phenyl)methanol
This protocol is designed for the direct use of the benzylic alcohol, offering a more atom- and step-economical approach. The success of this method relies on the careful selection of a catalyst system that favors C-Cl bond activation over C-O bond interference. The presence of a free alcohol may be compatible with certain catalyst systems.
Materials
-
(4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Cy-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a dry Schlenk tube, add (4-Chloro-2-(trifluoromethyl)phenyl)methanol, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe. The use of a biphasic solvent system is common in Suzuki couplings.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of challenging aryl chlorides. The steric bulk of the ligand promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant degradation of sensitive functional groups.
-
Solvent: The toluene/water system is a common choice for Suzuki couplings, with the aqueous phase playing a crucial role in dissolving the base and facilitating the transmetalation step.
Protocol 2: Coupling via a Protected Hydroxyl Group
For substrates that are sensitive or when the direct coupling yields are low, a protection strategy for the benzylic alcohol is recommended. The benzyl ether is a suitable protecting group as it is stable to the basic conditions of the Suzuki coupling and can be readily removed under mild hydrogenolysis conditions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Use of Heterocyclic Intermediates in the Synthesis of Novel Pharmaceutical Compounds
Introduction: The Strategic Role of Intermediates in Pharmaceutical R&D
In the landscape of modern drug discovery, the efficient and strategic synthesis of novel pharmaceutical compounds is paramount. Chemical intermediates are the foundational building blocks in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] They serve as crucial stepping stones, allowing for the modular construction of complex molecular architectures. The judicious selection and use of advanced intermediates can significantly accelerate drug development timelines by streamlining synthetic pathways, improving overall yields, and facilitating the purification of the final drug substance.[3][4] This approach not only enhances efficiency but also provides flexibility for structural modifications, which is essential for optimizing the pharmacological properties of a new drug candidate.[1][4]
This guide focuses on a particularly important class of intermediates: heterocyclic compounds . Heterocycles are core structures in a vast number of approved drugs due to their ability to engage in a wide range of biological interactions.[5] Specifically, we will delve into the synthesis of benzimidazole-quinoline hybrids , a class of compounds that has garnered significant interest for its diverse therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][6] By combining the structural motifs of benzimidazole and quinoline, medicinal chemists can create novel molecular entities with potentially enhanced biological activities.[1][2]
This document will provide a detailed protocol for the synthesis of a representative benzimidazole-quinoline hybrid, starting from readily available intermediates. The causality behind experimental choices will be explained, and the protocol is designed to be a self-validating system through rigorous characterization of the products.
Featured Application: Synthesis of a Styrylquinoline-Benzimidazole Hybrid
In this section, we will detail the synthesis of a specific styrylquinoline-benzimidazole hybrid. This class of compounds has been investigated for its interesting photophysical and biological properties. The synthetic strategy involves a two-step process:
-
Oxidation of a 2-methylquinoline precursor to the corresponding 2-formylquinoline intermediate.
-
Oxidative cyclocondensation of the formyl intermediate with benzene-1,2-diamine to yield the final hybrid product.[7]
This approach is advantageous as it allows for the late-stage introduction of the benzimidazole moiety, enabling the synthesis of a diverse range of analogs by varying the diamine component.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of a styrylquinoline-benzimidazole hybrid.
Detailed Protocols
Protocol 1: Synthesis of 2-Formylquinoline Intermediate
This protocol describes the selective oxidation of a 2-methylquinoline precursor to its corresponding aldehyde using selenium dioxide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylquinoline derivative | Reagent | Sigma-Aldrich | Starting material. |
| Selenium Dioxide (SeO₂) | ≥99.9% | Acros Organics | Oxidizing agent. Caution: Toxic. |
| 1,4-Dioxane | Anhydrous | Fisher Scientific | Solvent. |
| Deionized Water | |||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent. | |
| Celite® | Filtration aid. |
Procedure:
-
To a solution of the 2-methylquinoline derivative (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-formylquinoline intermediate.
Causality of Experimental Choices:
-
Selenium Dioxide: A specific oxidizing agent for the conversion of allylic and benzylic C-H bonds to alcohols or, in this case, further to aldehydes.
-
1,4-Dioxane: A suitable solvent with a high enough boiling point for the reaction to proceed at a reasonable rate.
-
Celite® Filtration: Necessary to remove the insoluble selenium metal byproduct formed during the reaction.
Protocol 2: Synthesis of the Benzimidazole-Quinoline Hybrid
This protocol details the cyclocondensation reaction between the 2-formylquinoline intermediate and benzene-1,2-diamine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Formylquinoline intermediate | (From Protocol 1) | ||
| Benzene-1,2-diamine | Reagent | Alfa Aesar | |
| Ethanol | Anhydrous | Solvent. | |
| Acetic Acid | Glacial | Catalyst. |
Procedure:
-
Dissolve the 2-formylquinoline intermediate (1.0 eq) in ethanol.
-
To this solution, add benzene-1,2-diamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure benzimidazole-quinoline hybrid.
Causality of Experimental Choices:
-
Benzene-1,2-diamine: The nucleophile that reacts with the aldehyde to form the benzimidazole ring.
-
Acetic Acid: A catalyst to facilitate the imine formation and subsequent cyclization.
-
Ethanol: A common solvent for this type of condensation reaction, allowing for good solubility of the reactants and easy removal after the reaction.
Characterization and Data
The successful synthesis of the intermediate and the final hybrid product must be confirmed through rigorous analytical characterization.
Expected Analytical Data:
| Compound | Technique | Expected Observations |
| 2-Formylquinoline Intermediate | ¹H NMR | Disappearance of the methyl singlet and appearance of a formyl proton singlet (around 9.8-10.0 ppm). |
| ¹³C NMR | Appearance of a carbonyl carbon signal (around 190 ppm). | |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the aldehyde. | |
| IR Spectroscopy | A strong C=O stretching band around 1700 cm⁻¹. | |
| Benzimidazole-Quinoline Hybrid | ¹H NMR | Disappearance of the formyl proton signal. Appearance of new aromatic proton signals corresponding to the benzimidazole ring and a broad N-H signal. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl signal and appearance of new aromatic carbon signals. | |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the hybrid product. | |
| IR Spectroscopy | Disappearance of the C=O stretching band and appearance of an N-H stretching band around 3400 cm⁻¹. |
This characterization data provides a self-validating system for the described protocols.[7] The disappearance of key signals from the starting materials and the appearance of new, characteristic signals for the products confirm the successful chemical transformations.
Signaling Pathway and Mechanism of Action (Hypothetical)
While the specific biological target of this synthesized hybrid would require further investigation, many benzimidazole-quinoline derivatives have been shown to exert their effects through various mechanisms, such as DNA intercalation or the inhibition of key enzymes like topoisomerases or kinases.
Caption: Hypothetical mechanism of action for a benzimidazole-quinoline hybrid.
Conclusion
The use of well-defined heterocyclic intermediates, such as the 2-formylquinoline described herein, provides a robust and flexible platform for the synthesis of novel pharmaceutical compounds. The protocols and characterization data presented in these application notes offer a clear and validated pathway for researchers in drug discovery to generate novel benzimidazole-quinoline hybrids for further biological evaluation. This strategic approach, grounded in sound synthetic chemistry principles, is essential for the efficient development of the next generation of therapeutic agents.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications. ResearchGate. Available at: [Link]
-
Synthesis, Structure-activity Relationship, and Biological Activity of Benzimidazole-quinoline: A Review to Aid in the Design of a New Drug. Bentham Science. Available at: [Link]
-
Benzimidazole-Quinoline Hybrid Scaffold as Promising Pharmacological Agents: A Review. Taylor & Francis Online. Available at: [Link]
-
Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. National Institutes of Health (NIH). Available at: [Link]
-
Quinoline containing benzimidazole and their biological activities. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Benzimidazole-Quinoline Hybrid Scaffold as Promising Pharmacological Agents: A Review. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline containing benzimidazole and their biological activities - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. As a critical building block in the development of advanced chemical compounds, particularly in the pharmaceutical and agrochemical sectors, optimizing its synthesis for high yield and purity is paramount[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its preparation.
Section 1: Principal Synthetic Strategies
The synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is primarily achieved through two robust and scalable chemical routes. The choice between them often depends on the availability of starting materials, desired purity profile, and scale of the reaction.
-
Route A: Reduction of 4-Chloro-2-(trifluoromethyl)benzaldehyde. This is the most direct and common method, involving the chemoselective reduction of the aldehyde functional group to a primary alcohol.
-
Route B: Grignard Reaction of a Halogenated Precursor. This classic organometallic approach involves forming a Grignard reagent from a suitable aryl halide and reacting it with formaldehyde to construct the hydroxymethyl group.
Below is a visual representation of these primary synthetic pathways.
Caption: Overview of the primary synthetic routes to the target alcohol.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis, focusing on causality and providing actionable solutions.
Issue Category: Low or No Product Yield
Q1: My reduction of 4-chloro-2-(trifluoromethyl)benzaldehyde with sodium borohydride (NaBH₄) is stalling or showing very low conversion. What are the likely causes?
A1: This is a common issue that can typically be traced to one of three factors:
-
Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened bottle of NaBH₄ or test the activity of your current stock on a simple substrate like acetone.
-
Solvent Choice: While NaBH₄ is compatible with protic solvents, the choice of solvent is critical. Methanol or ethanol are standard choices. Ensure the solvent is anhydrous if possible, as water can slowly consume the hydride reagent.
-
Temperature Control: The reaction is typically run at 0 °C to room temperature. Running the reaction at too low a temperature can significantly slow the reaction rate. If the reaction is sluggish, allow it to warm to room temperature and monitor by TLC or LC-MS.
Q2: I am attempting the Grignard route, but the initial reaction between my aryl halide and magnesium turnings will not initiate. What steps can I take?
A2: Grignard reaction initiation is notoriously sensitive. The primary culprit is almost always the presence of moisture or the passivation of the magnesium surface.
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. All solvents (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a suitable drying agent. The reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon[2].
-
Magnesium Activation: The magnesium surface can have a passivating oxide layer. Activation is crucial. The most common method is to add a small crystal of iodine, which chemically etches the surface, exposing fresh magnesium[3]. Other methods include adding a few drops of 1,2-dibromoethane or using a sonicator.
-
"Priming" the Reaction: Add only a small fraction of your aryl halide solution to the activated magnesium first. Wait for an exothermic reaction and a color change (often cloudy and greyish) before commencing the slow, dropwise addition of the remaining halide[2].
Issue Category: Impurity Formation
Q3: My Grignard reaction produces a significant amount of a high-molecular-weight byproduct, identified as a bi-aryl compound (Wurtz coupling product). How can this be minimized?
A3: The Wurtz coupling byproduct arises from the reaction of the formed Grignard reagent with unreacted aryl halide. This side reaction is favored by a high local concentration of the aryl halide. The solution is to control the addition rate carefully:
-
Slow, Dropwise Addition: The aryl halide solution must be added to the magnesium suspension very slowly, ensuring that it reacts to form the Grignard reagent before it can accumulate and react with already-formed organometallic species[2].
-
Maintain Reflux: Ensure the reaction maintains a gentle reflux during the addition. This indicates the reaction is proceeding and helps to consume the halide as it is added.
Q4: After my reduction reaction, I've isolated the desired alcohol, but it is contaminated with unreacted aldehyde. How can I drive the reaction to completion?
A4: The presence of starting material indicates an incomplete reaction. Consider the following adjustments:
-
Increase Reagent Equivalents: The stoichiometry may be insufficient. Increase the equivalents of the hydride reagent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.) to ensure all the aldehyde is consumed.
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned time, allow the reaction to stir for several more hours or overnight at room temperature.
-
Post-Reaction Quench: Ensure the quenching step (typically with water or dilute acid) is performed carefully. A vigorous or improper quench can sometimes hydrolyze intermediates before the reaction is truly complete.
Caption: Troubleshooting workflow for low yield in the aldehyde reduction pathway.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting the aldehyde to the alcohol? Should I consider Lithium Aluminum Hydride (LiAlH₄)?
A1: For this specific transformation, Sodium Borohydride (NaBH₄) is the preferred reagent. It is highly chemoselective for aldehydes and ketones and is significantly safer and easier to handle than LiAlH₄. It can be used in standard alcoholic solvents. LiAlH₄ is a much stronger, non-selective reducing agent that could potentially react with the aryl chloride or trifluoromethyl group under harsh conditions. Furthermore, it requires strictly anhydrous conditions and a more hazardous workup procedure.
Q2: What are the critical safety considerations for these syntheses?
A2: Safety is paramount.
-
For the Reduction Route: While NaBH₄ is relatively safe, it reacts with acidic solutions to release flammable hydrogen gas. Quench reactions slowly and in a well-ventilated fume hood.
-
For the Grignard Route: This route has more significant hazards. Diethyl ether and THF are extremely flammable. Grignard reagents are pyrophoric upon concentration and react violently with water. The initiation can be unpredictably exothermic. Always work under an inert atmosphere, have an appropriate fire extinguisher nearby, and use an ice bath to control the reaction temperature during initiation and addition[2].
Q3: What is the most effective method for purifying the final product, (4-Chloro-2-(trifluoromethyl)phenyl)methanol?
A3: The optimal purification method depends on the scale and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and effective method for laboratory scale. A silica gel column using a gradient of ethyl acetate in hexanes will typically provide excellent separation of the polar alcohol product from non-polar starting materials (like the aryl halide) and byproducts (like the Wurtz product).
-
Recrystallization: If a solid product is obtained and is relatively pure, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be an effective way to achieve high purity on a larger scale.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be used, although thermal decomposition is a risk that should be evaluated.
Section 4: Data & Protocols
Data Summary Tables
Table 1: Comparison of Key Reaction Parameters
| Parameter | Route A: Aldehyde Reduction | Route B: Grignard Reaction |
| Starting Material | 4-Chloro-2-(trifluoromethyl)benzaldehyde | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene |
| Primary Reagent | Sodium Borohydride (NaBH₄) | Magnesium (Mg), Formaldehyde (HCHO) |
| Typical Solvent | Methanol or Ethanol | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (approx. 35-66 °C) |
| Key Challenge | Ensuring complete reaction | Achieving initiation, maintaining anhydrous conditions |
| Common Byproduct | Unreacted Starting Material | Wurtz Coupling Product |
Experimental Protocols
Protocol A: Reduction of 4-Chloro-2-(trifluoromethyl)benzaldehyde
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 4-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq.) and dissolve it in methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases and the pH is neutral to slightly acidic.
-
Workup: Remove the bulk of the methanol via rotary evaporation. Add deionized water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel[4].
Protocol B: Grignard Synthesis
-
Setup: Assemble a three-necked, flame-dried round-bottomed flask with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask[2].
-
Initiation: In the dropping funnel, add a solution of 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of the halide solution to the magnesium. If necessary, gently warm the flask with a heat gun until the iodine color fades and bubbling/refluxing begins[3].
-
Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Grignard Formation: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. In a separate apparatus, depolymerize paraformaldehyde by heating and pass the resulting gaseous formaldehyde through a drying tube and into the stirred Grignard solution via a subsurface addition tube[2][5].
-
Quench: After the addition of formaldehyde is complete, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution[2].
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
References
A consolidated list of sources to support the technical claims and protocols described in this guide.
- Vertex AI Search, based on provided search results.
- Vertex AI Search, based on provided search results.
- CN1503772A - The production method of benzyl alcohols - Google P
- 4-Chloro-2-(trifluoromethyl)
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
- Vertex AI Search, based on provided search results.
- Vertex AI Search, based on provided search results.
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P
- 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol - BLDpharm.
- 4-Chloro-2-(trifluoromethyl)benzaldehyde | CAS 320-43-4 | SCBT.
- Organic Syntheses Procedure.
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- Vertex AI Search, based on provided search results.
- Vertex AI Search, based on provided search results.
- 4-chloro-2-(trifluoromethyl)benzaldehyde (C8H4ClF3O) - PubChemLite.
- Vertex AI Search, based on provided search results.
- Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol - Benchchem.
- Vertex AI Search, based on provided search results.
- Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol - Benchchem.
Sources
Technical Support Center: Purification of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support guide for the purification of (4-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No. 773872-13-2). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you overcome common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile depends heavily on the synthetic route. However, for a substituted benzyl alcohol like this, which is often synthesized via the reduction of a corresponding benzaldehyde or benzoic acid derivative, common impurities include:
-
Unreacted Starting Material: Residual (4-chloro-2-(trifluoromethyl)benzoyl) chloride, -benzaldehyde, or -benzoic acid.
-
Over-reduction/Side Products: 4-Chloro-2-(trifluoromethyl)toluene, formed if the benzylic alcohol is further reduced.
-
Reagent Residues: Borohydride salts (if using NaBH₄), or other reducing agent byproducts.
-
Solvents: Residual solvents from the reaction and workup (e.g., THF, Diethyl Ether, Methanol, Dichloromethane).
Q2: How do the chloro and trifluoromethyl groups affect the polarity and purification strategy?
A2: The electronic properties of these substituents are critical to designing a purification strategy:
-
-CF₃ Group: This is a strongly electron-withdrawing and lipophilic group. It significantly increases the compound's affinity for non-polar solvents and stationary phases compared to an unsubstituted benzyl alcohol.
-
-Cl Group: This group is also electron-withdrawing and adds to the molecule's overall hydrophobicity.
-
-CH₂OH Group: The primary alcohol is a polar functional group capable of hydrogen bonding, which dominates the compound's polarity.
The net effect is a molecule of moderate polarity. It will be significantly more polar than the corresponding toluene side-product but less polar than the corresponding benzoic acid. This moderate polarity makes it an ideal candidate for both silica gel chromatography and recrystallization.
Q3: Should I choose column chromatography, recrystallization, or distillation?
A3: Your choice depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most versatile and generally reliable method for this compound, especially for removing impurities with different polarities. It is ideal for small to medium scales (mg to several grams).
-
Recrystallization: If your crude product is relatively pure (>85-90%), recrystallization is an excellent and scalable method for obtaining highly pure material. It is particularly effective at removing trace amounts of closely-related impurities that may be difficult to separate by chromatography.
-
Vacuum Distillation: While possible, benzyl alcohols can be susceptible to decomposition at high temperatures[1][2]. Given the compound's moderate molecular weight (210.58 g/mol )[3], it will have a relatively high boiling point. If distillation is attempted, it must be performed under a high vacuum to lower the boiling point and minimize thermal degradation. This method is typically reserved for large-scale industrial purification.
Part 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process in a "Problem -> Cause -> Solution" format.
Recrystallization Issues
Problem 1: My compound "oils out" instead of forming crystals.
-
Probable Cause 1: Supersaturation is too high. The solution was cooled too rapidly, not allowing time for proper crystal lattice formation.
-
Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a minimal amount of the "good" solvent to ensure full dissolution. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective.
-
Probable Cause 2: Impurities are inhibiting crystallization. The presence of significant impurities can disrupt the crystal lattice, acting as a "eutectic mixture."
-
Solution: The crude material may not be pure enough for recrystallization. First, perform a quick "plug filtration" by dissolving the crude material in a minimal amount of dichloromethane, passing it through a short column (plug) of silica gel, and eluting with a slightly more polar solvent like 10-20% ethyl acetate in hexanes. This will remove baseline impurities and may allow for successful crystallization.
-
Probable Cause 3: Inappropriate solvent system. The solvent may be too good, even at low temperatures.
-
Solution: Experiment with different solvent systems. For a moderately polar compound like this, a solvent pair is often best. Good starting points include Toluene/Hexanes, Ethyl Acetate/Heptane, or Dichloromethane/Hexanes. Dissolve the compound in the minimum amount of the "good" solvent (Toluene, EtOAc, DCM) at reflux, then slowly add the "poor" solvent (Hexanes, Heptane) until the solution becomes faintly turbid. Add a drop of the good solvent to clarify and then cool slowly.
Problem 2: No crystals form, even after cooling and scratching.
-
Probable Cause: The solution is not saturated. Either too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.
-
Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by rotary evaporation. Once the volume is reduced, try cooling again. If crystals still do not form, the solvent is likely inappropriate. Remove the solvent completely and try a different system.
Column Chromatography Issues
Problem 3: I have poor separation between my product and an impurity on the TLC plate.
-
Probable Cause 1: Incorrect mobile phase polarity. The eluent is either too strong (all spots run to the top) or too weak (all spots stay at the bottom).
-
Solution: The goal is an Rf value of ~0.3 for the target compound.
-
If the Rf is too high, decrease the polarity of the mobile phase (e.g., move from 30% EtOAc/Hexane to 20% EtOAc/Hexane).
-
If the Rf is too low, increase the polarity (e.g., move from 20% EtOAc/Hexane to 30% EtOAc/Hexane).
-
For this specific molecule, a gradient elution from 10% to 40% Ethyl Acetate in Hexanes is a robust starting point.
-
-
Probable Cause 2: The chosen solvents do not provide the necessary selectivity.
-
Solution: Change the solvent system entirely. Instead of an ester/hydrocarbon mix, try a Dichloromethane/Methanol system (e.g., 1-5% MeOH in DCM). The different solvent interactions can alter the relative retention of compounds. Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds due to potential π-π interactions[4].
Problem 4: The product is "tailing" or streaking down the TLC plate/column.
-
Probable Cause 1: The sample is overloaded. Too much material was applied to the TLC plate or column, exceeding the capacity of the stationary phase.
-
Solution: For TLC, spot a more dilute solution. For column chromatography, ensure you are not exceeding the recommended loading capacity (typically 1-10% of the silica gel weight, depending on the difficulty of the separation).
-
Probable Cause 2: The compound is interacting too strongly with the acidic silica gel. Although less common with alcohols than with amines, strong interactions can cause tailing[5].
-
Solution: While not typically necessary for alcohols, adding a very small amount of a modifier like acetic acid (0.1%) to the mobile phase can sometimes improve peak shape for polar compounds. However, this is more of a last resort. Proper solvent selection and loading are usually sufficient.
Problem 5: Low mass recovery after the column.
-
Probable Cause 1: The product is highly soluble in the eluent and was not fully recovered from the fractions.
-
Solution: Ensure all fractions containing the product (as determined by TLC) are combined. Use a rotary evaporator to remove the solvent, but be mindful that (4-Chloro-2-(trifluoromethyl)phenyl)methanol is a solid at room temperature and may not be highly volatile.
-
Probable Cause 2: The product is irreversibly adsorbed onto the silica gel. This is unlikely for this compound but can happen with very polar molecules.
-
Solution: After running the column with your standard eluent, flush the column with a very polar solvent (e.g., 10% Methanol in DCM or pure Ethyl Acetate) to wash out any remaining material. Check these fractions by TLC.
Part 3: Experimental Protocols & Data
Workflow: Selecting a Purification Method
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification method selection.
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Typical Gradient/Isocratic Condition | Expected Product Rf | Notes |
| Silica Gel (SiO₂) | Ethyl Acetate / Hexanes | 20-30% Ethyl Acetate | ~0.30 | Excellent general-purpose system. Good for resolving non-polar impurities. |
| Silica Gel (SiO₂) | Dichloromethane / Methanol | 1-3% Methanol | ~0.35 | Offers different selectivity. Useful if hexanes/EtOAc system fails. |
| Silica Gel (SiO₂) | Diethyl Ether / Hexanes | 30-40% Diethyl Ether | ~0.25 | Less polar than EtOAc; can improve separation of closely-eluting spots. |
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase that gives your product an Rf of ~0.3.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively (recommended for better resolution): Perform "dry loading." Dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel (~2-3x the weight of your product), and evaporate the solvent completely to get a free-flowing powder.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is needed.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid. Dry further under a high vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent pair (e.g., Toluene/Hexanes).
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot toluene (the "good" solvent) required to fully dissolve the solid at reflux.
-
-
Induce Crystallization:
-
Slowly add hexanes (the "poor" solvent) dropwise to the hot solution until it becomes persistently cloudy.
-
Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.
-
-
Cooling:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes (or the "poor" solvent).
-
-
Drying: Dry the purified crystals in a vacuum oven or under a high vacuum to remove all residual solvent.
References
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P
- Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol - Benchchem.
- 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol - BLDpharm.
- US3523978A - Process for the purification of benzyl alcohol - Google P
- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv - Phenomenex.
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P
- Benzyl Alcohol Fundamentals - Chrom
- Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns - Waters Corpor
-
4-(Trifluoromethyl)benzenemethanol | C8H7F3O | CID 67684 - PubChem. [Link]
- 2-Chloro-4-(trifluoromethyl)phenylboronic acid | 254993-59-4 | BLD Pharm.
- N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide | 656-96-2 | BLD Pharm.
-
(4-Amino-2-(trifluoromethyl)phenyl)methanol | C8H8F3NO | CID 59134957 - PubChem. [Link]
Sources
- 1. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 2. Benzyl Alcohol Fundamentals - Chromatography Forum [chromforum.org]
- 3. 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 4. phenomenex.com [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
managing side reactions in the synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support center for the synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (4-Chloro-2-(trifluoromethyl)phenyl)methanol?
A1: The two most prevalent and practical synthetic routes start from readily available precursors:
-
Route A: Reduction of 4-Chloro-2-(trifluoromethyl)benzaldehyde.
-
Route B: Reduction of 4-Chloro-2-(trifluoromethyl)benzoic acid.
The choice between these routes often depends on the commercial availability and cost of the starting materials.
Q2: I am observing a significant amount of a dechlorinated impurity in my final product. What is likely happening and how can I prevent it?
A2: The loss of the chlorine atom from the aromatic ring is a common side reaction known as hydrodechlorination. This is particularly problematic during catalytic hydrogenation, especially when using palladium-based catalysts (e.g., Pd/C). To mitigate this, consider the following:
-
Switch to a milder reducing agent like sodium borohydride (NaBH₄).
-
If catalytic hydrogenation is necessary, use a different catalyst system that is less prone to promoting hydrodechlorination. Modifying the catalyst support or using additives can sometimes suppress this side reaction.[1][2]
-
Carefully control reaction conditions such as hydrogen pressure, temperature, and reaction time. Milder conditions generally reduce the incidence of hydrodechlorination.
Q3: My reduction of 4-Chloro-2-(trifluoromethyl)benzoic acid is sluggish and gives a poor yield. What could be the issue?
A3: The reduction of carboxylic acids requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).[3] If the reaction is sluggish, it could be due to:
-
Reagent Purity: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, high-quality reagent and anhydrous solvents.
-
Insufficient Reagent: Carboxylic acid reduction with LiAlH₄ consumes two equivalents of the hydride—one for deprotonation of the acidic proton and one for the reduction itself. Ensure you are using a sufficient excess of LiAlH₄.
-
Reaction Temperature: While these reductions are often performed at low temperatures initially, they may require warming to room temperature or gentle reflux to go to completion.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, particularly when using metal hydride reducing agents:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and other protic solvents to release flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The workup procedure requires careful, slow quenching at low temperatures.[4]
-
Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, it will still react with acidic protons to generate hydrogen gas. Quenching of the reaction should be done carefully, especially if excess reagent is present.
Troubleshooting Guide: Managing Side Reactions
This section provides a more detailed analysis of common side reactions, their mechanisms, and strategies for their prevention and control.
Side Reaction 1: Hydrodechlorination
-
Observed Problem: Formation of 2-(Trifluoromethyl)phenyl)methanol as a significant byproduct, confirmed by GC-MS or NMR analysis.
-
Root Cause: Catalytic hydrodechlorination (HDC) is the hydrogenolysis of the C-Cl bond, replacing it with a C-H bond. This is a common side reaction when using catalysts like Palladium on Carbon (Pd/C) for the reduction of aryl chlorides.[1][2] The reactivity towards HDC can be influenced by the electronic nature of other substituents on the aromatic ring.
-
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Change Reducing Agent | Avoids the use of a catalyst that promotes C-Cl bond cleavage. | Switch from catalytic hydrogenation to a chemical hydride reduction using sodium borohydride (NaBH₄) for the reduction of the aldehyde. |
| Modify Catalytic System | Altering the catalyst's electronic properties or support can decrease its propensity for HDC. | If catalytic hydrogenation is required, consider catalysts with different supports (e.g., alumina, calcium carbonate) or the use of catalyst poisons in trace amounts to selectively inhibit HDC. The addition of a base can sometimes suppress the formation of HCl which can affect catalyst activity.[2] |
| Optimize Reaction Conditions | Milder conditions reduce the energy available for the higher activation energy hydrodechlorination pathway. | Lower the hydrogen pressure, decrease the reaction temperature, and monitor the reaction closely to stop it as soon as the starting material is consumed. |
Side Reaction 2: Over-reduction of the Trifluoromethyl Group
-
Observed Problem: Formation of byproducts where the -CF₃ group has been partially or fully reduced. This is a less common but possible side reaction under harsh reduction conditions.
-
Root Cause: The C-F bond is generally strong, but aggressive reducing agents or harsh catalytic conditions can lead to hydrodefluorination.
-
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Use Milder Reducing Agents | Less reactive hydrides are less likely to attack the robust C-F bonds. | Prefer NaBH₄ over LiAlH₄ when possible. For catalytic hydrogenation, avoid overly active catalysts or harsh conditions (high temperature and pressure). |
| Control Reaction Time and Temperature | Minimizes the exposure of the product to the reducing environment after the primary reaction is complete. | Monitor the reaction progress diligently and work it up promptly upon completion. Avoid unnecessarily high temperatures. |
Side Reaction 3: Incomplete Reduction or Formation of Intermediates
-
Observed Problem: Presence of unreacted starting material (aldehyde or carboxylic acid) or intermediate species in the final product mixture.
-
Root Cause: This can be due to insufficient reducing agent, deactivated reagent, or non-optimal reaction conditions (temperature, time). In the case of carboxylic acid reduction with LiAlH₄, an aldehyde is an intermediate which is further reduced. If the reaction is not complete, this aldehyde may be present.[5]
-
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Protocol Adjustments |
| Ensure Reagent Activity and Stoichiometry | Guarantees that enough active reducing agent is present for the reaction to go to completion. | Use a fresh bottle of the hydride reducing agent. For LiAlH₄ reduction of the carboxylic acid, ensure at least 2 equivalents are used. For NaBH₄ reduction of the aldehyde, a slight excess (1.1-1.5 equivalents) is typically sufficient.[6] |
| Optimize Reaction Conditions | Ensures the reaction has sufficient time and energy to proceed to completion. | For NaBH₄ reductions, ensure the reaction is stirred for an adequate time (monitor by TLC). For LiAlH₄ reductions, consider allowing the reaction to warm to room temperature or gently refluxing if it stalls at lower temperatures. |
Visualizing Reaction Pathways and Troubleshooting
Caption: Synthetic pathways and associated side reaction risks.
Experimental Protocols
Protocol A: Reduction of 4-Chloro-2-(trifluoromethyl)benzaldehyde using Sodium Borohydride
This is the recommended method to avoid hydrodechlorination.
Materials:
-
4-Chloro-2-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases and the pH is slightly acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Caption: Workflow for NaBH₄ reduction of the aldehyde.
Protocol B: Reduction of 4-Chloro-2-(trifluoromethyl)benzoic Acid using Lithium Aluminum Hydride
Materials:
-
4-Chloro-2-(trifluoromethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar) , suspend LiAlH₄ (2.5 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Workup (Fieser method): Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise. Follow this with the dropwise addition of 15% NaOH solution (x mL), and then finally add more water (3x mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or EtOAc.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography or distillation if required.
References
- Ghorbani-Vaghei, R., & Veisi, H. (2012). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 28(2), 833-838.
- Ordóñez, M., & Cativiela, C. (2021).
- BenchChem Technical Support Team. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. BenchChem.
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- Xu, C., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 3933–3937.
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde. BenchChem.
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014).
- Sadler, J. C., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(17), 14972–14978.
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (2013).
- Hibbitts, D. D., et al. (2024). Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis.
- US3523978A - Process for the purification of benzyl alcohol. (1970).
- Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4)
- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
- Rella, M. R., et al. (2004). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. The Journal of Organic Chemistry, 69(15), 5100–5106.
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Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
- Alonso, F., et al. (2022). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Critical Reviews in Environmental Science and Technology, 52(18), 3247-3290.
- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
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Scribd. (n.d.). Reduction of 4 Chloro. Retrieved from [Link]
- David, A., & Vannice, M. A. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides. (2018).
- Lin, C.-H., et al. (2023).
- Wang, X., et al. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(34), 13454-13458.
- Reddit. (2013).
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- Curly Arrow. (2010, January 25).
- WO2006052567A2 - Purification of fluorinated alcohols. (2006).
- ResearchGate. (n.d.).
- Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube.
- BenchChem Application Note. (2025). Chemoselective Reduction of 4-Acetylbenzaldehyde.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- ResearchGate. (n.d.). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions.
- TCI Chemicals. (n.d.).
- Organic Chemistry Portal. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.
- van der Knaap, T. A., & Bickelhaupt, F. (1984). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent. Chemical Reviews, 84(1), 35-51.
- PubChem. (n.d.). Methyl 2-(trifluoromethyl)
- BLD Pharm. (n.d.). 2-Chloro-4-(trifluoromethyl)phenylboronic acid.
- Beller, M., et al. (2016). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium.
- EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. (2005).
- CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate. (2020).
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Technical Support Center: Safe Handling and Disposal of (4-Chloro-2-(trifluoromethyl)phenyl)methanol Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing (4-Chloro-2-(trifluoromethyl)phenyl)methanol. Given the specific nature of this halogenated organic compound, this document is structured to address potential user queries in a direct question-and-answer format, supplemented by troubleshooting guides for common experimental issues.
Our approach is grounded in established safety protocols and regulatory standards, emphasizing a proactive stance on laboratory safety. While a specific Safety Data Sheet (SDS) for (4-Chloro-2-(trifluoromethyl)phenyl)methanol was not located, the guidance herein is synthesized from data on structurally similar compounds and overarching principles of chemical hygiene. Users must always consult the specific SDS provided by their supplier for definitive guidance.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with (4-Chloro-2-(trifluoromethyl)phenyl)methanol?
Based on its structure as a halogenated aromatic alcohol, the primary hazards are likely to include:
-
Skin and Eye Irritation/Corrosion: Similar chlorinated and fluorinated compounds can cause severe skin burns and eye damage.[1][2][3]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5][6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
What Personal Protective Equipment (PPE) is required when handling this compound?
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE:
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields. A face shield is recommended when there is a risk of splashing.[7] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile is a common recommendation, but consult the manufacturer's SDS).[7] A flame-retardant lab coat should be worn and fully buttoned.[7] | Provides a barrier against skin contact and contamination of personal clothing.[8] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[7] | Prevents inhalation of potentially harmful vapors.[8] |
How should I properly store (4-Chloro-2-(trifluoromethyl)phenyl)methanol and its waste?
Proper storage is essential to prevent accidents and maintain chemical integrity:
-
Containers: Store in tightly closed, properly labeled containers.[7][9]
-
Location: Keep in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Store away from strong oxidizing agents and acids to avoid hazardous reactions.[7][8]
-
Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[8][10] This is a critical step as disposal methods for these two categories differ significantly.
What are the approved methods for the disposal of (4-Chloro-2-(trifluoromethyl)phenyl)methanol waste?
Disposal must adhere to federal, state, and local regulations. The primary route of disposal is through a licensed hazardous waste disposal facility.[2][3]
-
Waste Classification: This compound would likely be classified as a hazardous waste. Depending on the specific waste stream, it could fall under EPA hazardous waste codes such as those for halogenated organic compounds.[11][12][13]
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.[7][14]
-
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[15][16][17] States may have their own, often more stringent, regulations.[15]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation and waste handling.
Scenario 1: Minor Spill (<10g) in a Chemical Fume Hood
Problem: A small amount of (4-Chloro-2-(trifluoromethyl)phenyl)methanol has been spilled inside the chemical fume hood.
Solution Workflow:
Caption: Workflow for a minor chemical spill cleanup.
Scenario 2: Major Spill (>10g) or Spill Outside of a Fume Hood
Problem: A significant amount of the compound has been spilled, or the spill has occurred outside of a containment area.
Immediate Actions:
-
Evacuate: Immediately evacuate the immediate area.[7]
-
Alert: Notify your institution's emergency response team and the laboratory supervisor.[7]
-
Restrict Access: Secure the area to prevent unauthorized entry.[7]
-
Provide Information: Have the Safety Data Sheet (SDS) available for the emergency response team.[7]
Do NOT attempt to clean up a major spill unless you are trained and equipped to do so.
Scenario 3: Accidental Skin or Eye Contact
Problem: Direct contact with the chemical has occurred.
First Aid Procedures:
Caption: First aid response for skin and eye contact.
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of (4-Chloro-2-(trifluoromethyl)phenyl)methanol waste.
Caption: Decision workflow for chemical waste segregation and disposal.
References
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]
-
SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from [Link]
-
OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals - OSHA Training Institute Education Center at CLPCCD. (2014, August 6). Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). Retrieved from [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where? - CountyOffice.org. (2024, November 22). Retrieved from [Link]
-
Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from [Link]
-
Hazardous Waste | US EPA. Retrieved from [Link]
-
(4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | Chemsrc. (2025, September 16). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2025, February 11). Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Spill Kits and Spill Clean Up Procedures | Environmental Health & Safety - Georgia Tech. Retrieved from [Link]
-
Methanol - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]
-
Global Product Strategy (GPS) Safety Summary Methanol - Addressee Name. (2015, July 10). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Retrieved from [Link]
-
[4-(Chloromethyl)phenyl]methanol | C8H9ClO | CID 5107660 - PubChem. Retrieved from [Link]
-
Hazardous Waste Listings | EPA. Retrieved from [Link]
-
EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
-
Waste Code - RCRAInfo - EPA. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are cornerstone transformations in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] Despite their versatility, these reactions are notoriously sensitive to a multitude of parameters, where even minor deviations can lead to drastically reduced conversion rates and low yields.[4][5]
This guide provides a structured, in-depth approach to troubleshooting these critical reactions. It is designed to move beyond simple checklists and explain the underlying chemical principles, empowering you to diagnose and solve issues effectively.
Part 1: The First Principles Troubleshooting Framework
When a cross-coupling reaction fails or provides low conversion, a systematic approach is crucial. Before diving into reaction-specific variables, it's essential to validate the foundational components of your experimental setup. Many reaction failures can be traced back to fundamental errors rather than complex mechanistic issues.[6][7]
The following workflow provides a logical progression for diagnosing the root cause of low conversion.
Caption: Simplified catalytic cycle for cross-coupling, highlighting catalyst decomposition.
Category 3: Reaction Conditions
Q5: I'm not using a glovebox. How important is it to maintain anhydrous and anaerobic conditions?
A5: For many palladium-catalyzed reactions, it is absolutely critical. The presence of water and oxygen can severely lower or completely inhibit the reaction. [7][8][9]
-
Causality:
-
Water (H₂O): Water can hydrolyze starting materials, especially organoboron reagents, and can react with strong bases. [8][10]In some cases, a small, controlled amount of water can be beneficial (e.g., in some Suzuki couplings with inorganic bases), but uncontrolled atmospheric moisture is detrimental.
-
Oxygen (O₂): The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species. Furthermore, oxygen can promote undesirable side reactions like the Glaser coupling of terminal alkynes in Sonogashira reactions. [11]
-
-
Troubleshooting Actions:
-
Use Dry Solvents: Use commercially available anhydrous solvents or purify them using an appropriate method (e.g., a solvent purification system). [12] 2. Degas the Solvent: Before use, thoroughly degas the solvent to remove dissolved oxygen. Common methods include the "freeze-pump-thaw" technique (most effective) or bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes. [13] 3. Use Schlenk Technique: If a glovebox is unavailable, use Schlenk line techniques to perform the reaction under a positive pressure of an inert gas. [14]This involves using specialized glassware and performing reagent transfers via cannula or syringe. [14][15] Q6: My reaction is sluggish. Should I just increase the temperature?
-
A6: Increasing the temperature can increase the reaction rate, but it can also accelerate catalyst decomposition and side reactions. [16]
-
Causality: Every step in the catalytic cycle has an activation energy. Higher temperatures help overcome these barriers. However, catalyst decomposition pathways are also temperature-dependent. For many modern, highly active catalysts, lower temperatures (even room temperature) are often sufficient and preferable to maintain catalyst stability.
-
Troubleshooting Actions:
-
Incremental Increase: If you must increase the temperature, do so in small increments (e.g., 10-20 °C) and monitor the reaction closely by TLC or LC-MS.
-
Check for Decomposition: Note if increasing the temperature leads to the formation of palladium black.
-
Re-evaluate the Catalyst System: A sluggish reaction often points to a suboptimal catalyst, ligand, or base rather than temperature. It is often more productive to screen these variables before resorting to high temperatures.
-
Part 3: Key Experimental Protocols
Protocol 1: Solvent Degassing via Inert Gas Sparging
This protocol is a practical method for removing dissolved oxygen from solvents when a freeze-pump-thaw setup is not available. [13]
-
Setup: Assemble your reaction flask (flame- or oven-dried) with a stir bar. Seal the flask with a rubber septum. Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle to act as an outlet.
-
Sparging: Add the required volume of anhydrous solvent to the flask via syringe.
-
Bubbling: Begin a steady but gentle flow of the inert gas to create bubbles through the solvent. A vigorous flow will evaporate the solvent.
-
Duration: Sparge the solvent for at least 30-60 minutes. For larger volumes, a longer time is required.
-
Completion: After the required time, remove the outlet needle first, then raise the gas inlet needle above the solvent surface to maintain a positive inert atmosphere in the flask before removing it. The solvent is now ready for use.
Protocol 2: Small-Scale Reaction Screening for Optimization
When troubleshooting, running a small array of parallel reactions is far more efficient than running single, large-scale experiments. [17]
-
Preparation: In a glovebox or using a Schlenk manifold, arrange a set of labeled reaction vials (e.g., 4 mL vials) with small stir bars.
-
Stock Solutions: Prepare stock solutions of your limiting starting material and your base in the degassed reaction solvent. This minimizes weighing errors.
-
Reagent Addition:
-
To each vial, add the solid reagents first (e.g., non-limiting coupling partner, catalyst, ligand).
-
Add the stock solution of the limiting starting material to each vial.
-
Initiate the reactions by adding the stock solution of the base.
-
-
Execution: Seal the vials, remove them from the glovebox (if used), and place them in a heating block set to the desired temperature.
-
Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, quench it, and analyze by a suitable method (TLC, GC, LC-MS) to determine conversion. [18][19]
References
-
Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Catino, A. J., & Carrow, B. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Reaction: Analysis I. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
Diva-Portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Available at: [Link]
-
Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]
-
ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions. Available at: [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
-
Fiveable. (n.d.). Anhydrous conditions Definition - Organic Chemistry II Key Term. Available at: [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2016). Common ways to lose product and reduce yield?. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
InCatT - Innovative Catalyst Technologies. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Available at: [Link]
-
Fiveable. (n.d.). Anhydrous Conditions Definition - Organic Chemistry Key Term. Available at: [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Available at: [Link]
-
The Sonogashira Coupling. (n.d.). Available at: [Link]
-
Real-Time Reaction Analysis Guide. (n.d.). Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
ResearchGate. (2019). Significance between anhydrous and hydrated compaounds?. Available at: [Link]
-
NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Available at: [Link]
-
YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. Available at: [Link]
-
Moravek. (n.d.). Exploring the Importance of Organic Chemical Synthesis. Available at: [Link]
-
ResearchGate. (2025). A Review: Synthesis of Aryl C -Glycosides Via the Heck Coupling Reaction. Available at: [Link]
-
2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). Available at: [Link]
-
Quora. (2017). How to monitor a chemical reaction. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: [Link]
-
ResearchGate. (2017). By using anhydrous chemical in reaction synthesis, is it compulsory to have the condition reaction in nitrogen gas?. Available at: [Link]
-
chemrevise.org. (n.d.). Chromatography 22.Analytical Techniques. Available at: [Link]
-
Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Available at: [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Available at: [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available at: [Link]
Sources
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- 19. mt.com [mt.com]
Technical Support Center: Scaling Up the Synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support center for the synthesis of (4-chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our goal is to equip you with the necessary knowledge to navigate potential challenges and optimize your experimental outcomes.
I. Overview of the Synthesis
The synthesis of (4-chloro-2-(trifluoromethyl)phenyl)methanol is a critical process for the creation of various pharmaceutical and agrochemical compounds.[1][2] The trifluoromethyl group significantly enhances the biological activity and metabolic stability of target molecules.[1] A common and effective method for this synthesis is the reduction of 4-chloro-2-(trifluoromethyl)benzoic acid.
This guide will focus on the prevalent method of reducing the corresponding benzoic acid or its acid chloride derivative.
Synthetic Pathway Overview
Caption: Common synthetic routes to (4-chloro-2-(trifluoromethyl)phenyl)methanol.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis, presented in a question-and-answer format.
Issue 1: Incomplete Conversion of Starting Material
Question: I am observing a significant amount of unreacted 4-chloro-2-(trifluoromethyl)benzoic acid in my reaction mixture after the reduction step. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion is a common challenge when scaling up reduction reactions. Several factors can contribute to this issue:
-
Insufficient Reducing Agent: On a larger scale, mass transfer limitations can affect the effective concentration of the reducing agent.
-
Solution: Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) incrementally. A typical starting point is 1.5-2.0 equivalents. It is crucial to perform this addition portion-wise to control the reaction exotherm.
-
-
Reaction Temperature: Low temperatures can slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solution: While the initial addition of the reducing agent should be done at a low temperature (0-5 °C) for safety, the reaction may need to be allowed to warm to room temperature or even gently heated to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Purity of Starting Material: The presence of impurities in the 4-chloro-2-(trifluoromethyl)benzoic acid can interfere with the reduction.
-
Solution: Ensure the starting material is of high purity (≥98%).[3] Recrystallization of the benzoic acid may be necessary if impurities are suspected.
-
-
Solvent Choice and Moisture: The choice of solvent is critical. For reductions with sodium borohydride, protic solvents like methanol or ethanol are often used. However, the presence of excessive water can consume the reducing agent.[4][5][6][7]
-
Solution: Use anhydrous solvents to minimize the decomposition of the reducing agent. Ensure all glassware is thoroughly dried before use.
-
Issue 2: Formation of Byproducts
Question: My final product is contaminated with significant impurities. What are the potential byproducts and how can I minimize their formation?
Answer:
Byproduct formation can arise from several sources, depending on the chosen synthetic route.
-
Over-reduction (if starting from the acid chloride): While less common for the reduction of an acid chloride to an alcohol with sodium borohydride, stronger reducing agents could potentially lead to the formation of 4-chloro-2-(trifluoromethyl)toluene.
-
Solution: Use a milder reducing agent like sodium borohydride and carefully control the stoichiometry and reaction temperature.
-
-
Ester Formation (if using an alcohol solvent): When reducing the benzoic acid directly, especially with borane reagents in an alcohol solvent, there is a possibility of forming the corresponding ester as a byproduct.
-
Impurities from the Starting Material: As mentioned, impurities in the 4-chloro-2-(trifluoromethyl)benzoic acid can carry through the reaction.
-
Solution: Characterize the starting material thoroughly before beginning the synthesis.
-
Issue 3: Difficulties with Product Isolation and Purification
Question: I am struggling to isolate a pure sample of (4-chloro-2-(trifluoromethyl)phenyl)methanol after the workup. What are the best practices for purification?
Answer:
Effective purification is key to obtaining a high-quality final product.
-
Inadequate Quenching: Improper quenching of the reaction can lead to emulsions and difficulties in phase separation.
-
Solution: After the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) to quench any remaining reducing agent and neutralize the reaction. Be cautious as hydrogen gas may be evolved.
-
-
Emulsion Formation during Extraction: The workup procedure often involves extraction with an organic solvent. Emulsions can form, making separation of the aqueous and organic layers challenging.
-
Solution: Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions. If the emulsion persists, filtering the mixture through a pad of Celite may be effective.
-
-
Choice of Purification Method: The final product is a solid at room temperature.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying the final product on a large scale. A suitable solvent system (e.g., hexanes/ethyl acetate) should be determined through small-scale trials.
-
Column Chromatography: While effective for smaller scales, column chromatography can be cumbersome and costly for large-scale purification. It is best reserved for situations where recrystallization is ineffective.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with sodium borohydride on a large scale?
A1: Sodium borohydride is a strong reducing agent and requires careful handling.[6]
-
Moisture Sensitivity: It reacts violently with water and acids to produce flammable hydrogen gas.[4][5][7] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]
-
Quenching: Quench the reaction slowly and in a controlled manner in an ice bath to manage the exotherm and hydrogen evolution.
-
Waste Disposal: Dispose of any residual sodium borohydride and reaction waste according to your institution's safety guidelines.
Q2: Can I use a different reducing agent instead of sodium borohydride?
A2: Yes, other reducing agents can be used.
-
Lithium Aluminum Hydride (LAH): LAH is a more powerful reducing agent but is also more hazardous and requires stricter anhydrous conditions. It is generally not recommended for this transformation unless sodium borohydride proves ineffective.
-
Borane-Tetrahydrofuran Complex (BH₃•THF): This reagent can directly reduce the carboxylic acid to the alcohol. However, it is also highly reactive with water and requires careful handling.
Q3: How does the trifluoromethyl group affect the reactivity of the starting material?
A3: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group.[11][12] This has two main effects:
-
Increased Acidity: It increases the acidity of the benzoic acid, which can influence the reaction conditions needed for its conversion to the acid chloride.[11][12]
-
Deactivation of the Aromatic Ring: The -CF₃ group deactivates the benzene ring towards electrophilic substitution. This is generally not a concern for the reduction of the carboxylic acid functionality.
Q4: What is the best way to monitor the progress of the reaction?
A4:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. A suitable solvent system should be determined beforehand.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC or GC can be used to determine the ratio of starting material to product.
Q5: What are the expected yields for this synthesis on a larger scale?
A5: With an optimized protocol, yields for the reduction of 4-chloro-2-(trifluoromethyl)benzoyl chloride to (4-chloro-2-(trifluoromethyl)phenyl)methanol can be expected to be in the range of 85-95%. Direct reduction of the benzoic acid may result in slightly lower yields.
IV. Experimental Protocols
Protocol 1: Two-Step Synthesis via the Acid Chloride
This is often the more reliable method for scaling up.
Caption: Workflow for the two-step synthesis of (4-chloro-2-(trifluoromethyl)phenyl)methanol.
Detailed Steps:
-
Acid Chloride Formation: In a well-ventilated fume hood, carefully add thionyl chloride (1.2-1.5 equivalents) to 4-chloro-2-(trifluoromethyl)benzoic acid in an appropriate solvent (e.g., toluene). A catalytic amount of dimethylformamide (DMF) can be added. Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.[13]
-
Reduction: Dissolve the crude acid chloride in an anhydrous solvent such as THF. Cool the solution to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) in portions, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0-5 °C and carefully quench by the slow addition of 1M HCl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Effective, less hazardous than LAH. |
| Solvent (Reduction) | Anhydrous Tetrahydrofuran (THF) | Aprotic to prevent side reactions. |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Controls exotherm, ensures completion. |
| Purification Method | Recrystallization | Efficient for large-scale purification. |
V. References
-
PENTA. (2025). Sodium borohydride.
-
ESPI Metals. (n.d.). Sodium Borohydride.
-
OSU Chemistry. (n.d.). Sodium Borohydride SOP.
-
UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.
-
Merck. (2024). 111530 - Sodium borohydride powder - Safety Data Sheet.
-
Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
-
Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl chloride.
-
Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.
-
ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoyl chloride synthesis.
-
Chem-Impex. (n.d.). 4-Chloro-2-(trifluoromethyl)benzoic acid.
-
Ragalahari. (n.d.). 4-Chloro-2-(trifluoromethyl)benzoic acid.
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
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- 5. Sodium Borohydride - ESPI Metals [espimetals.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 9. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions with (4-Chloro-2-(trifluoromethyl)phenyl)methanol
Welcome to the technical support center for chemists and researchers working with (4-chloro-2-(trifluoromethyl)phenyl)methanol. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic transformations involving this important building block. The presence of both a chloro and a trifluoromethyl group on the aromatic ring presents unique challenges and opportunities in catalyst selection and reaction optimization. This document will address these issues in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: Oxidation Reactions
The selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is a foundational transformation. However, the electronic properties of the substituted phenyl ring can complicate this process, often leading to either sluggish reactions or over-oxidation.
Frequently Asked Questions & Troubleshooting
Question 1: I am attempting to oxidize (4-Chloro-2-(trifluoromethyl)phenyl)methanol to the aldehyde, but my reaction is slow and I'm observing significant amounts of unreacted starting material. What's causing this?
Answer: The primary cause is the electronic deactivation of the benzyl alcohol. The trifluoromethyl (CF3) group at the ortho position and the chlorine (Cl) atom at the para position are both strongly electron-withdrawing. This reduces the electron density at the benzylic carbon, making it less susceptible to oxidation. Many common, mild oxidizing agents may struggle to react efficiently.
Question 2: My oxidation with a chromium-based reagent resulted in a complex mixture and low yield of the desired aldehyde. What catalyst system offers better selectivity for the aldehyde?
Answer: While strong oxidants like those based on chromium (e.g., PCC, Jones reagent) can be effective, they often lack selectivity and can lead to over-oxidation to the carboxylic acid, especially with longer reaction times.[1][2] For a more controlled and selective oxidation to the aldehyde, consider one of the following systems:
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness, neutral pH conditions, and high chemoselectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[3][4][5] It is particularly effective for sensitive substrates and typically provides clean reactions with simplified workups.[3][5]
-
TEMPO-based Catalytic Systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a radical scavenger that, when used in catalytic amounts with a stoichiometric co-oxidant, provides a highly selective method for alcohol oxidation.[6] Common co-oxidants include sodium hypochlorite (bleach) or aerobic oxygen with a metal co-catalyst (e.g., Cu(I)).[7][8] This system is advantageous for its catalytic nature, reducing waste and often providing cleaner reaction profiles.
Data Summary: Comparison of Oxidation Catalyst Systems
| Catalyst System | Typical Conditions | Advantages | Potential Issues & Troubleshooting |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp, 1-4 h | High selectivity for aldehyde, mild, neutral pH, tolerates sensitive groups.[3][5] | Stoichiometric, cost, potentially explosive nature.[5] Troubleshooting: Ensure high-purity DMP; run reactions under an inert atmosphere. |
| TEMPO / NaOCl (Anelli-type) | CH₂Cl₂/H₂O, KBr, NaHCO₃, 0°C | Catalytic in TEMPO, inexpensive co-oxidant, highly selective.[6] | Two-phase reaction requires vigorous stirring; pH control is critical to prevent side reactions. Troubleshooting: Monitor pH and add base as needed; ensure efficient phase mixing. |
| TEMPO / Air / Cu(I) | Solvent (e.g., MeCN), Room Temp | Uses air as the terminal oxidant (green chemistry), highly selective.[8] | Can be slower than other methods; catalyst deactivation possible. Troubleshooting: Use of N₂/O₂ mixtures can improve safety and kinetics; screen different copper salts and ligands.[8] |
Visual Guide: Catalyst Selection Workflow for Oxidation
This decision tree illustrates a logical approach to selecting an appropriate oxidation catalyst based on experimental goals and constraints.
Caption: Catalyst selection workflow for oxidation.
Experimental Protocol: TEMPO-Catalyzed Oxidation to Aldehyde
This protocol is a representative example for the selective oxidation of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq), TEMPO (0.01-0.05 eq), and dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Aqueous Solution Prep: In a separate beaker, prepare an aqueous solution of sodium hypochlorite (NaOCl, ~10-12% available chlorine, 1.1-1.5 eq), potassium bromide (KBr, 0.1 eq), and sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Reaction: Add the aqueous solution to the vigorously stirring DCM solution at 0 °C. The reaction is often indicated by a color change.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by silica gel chromatography.
Section 2: Halogenation & Subsequent Coupling Reactions
Converting the benzylic alcohol to a benzylic halide is a key step for subsequent C-C bond-forming reactions, such as Suzuki-Miyaura cross-coupling.[9] The choice of halogenating agent and the subsequent coupling catalyst are critical for success.
Frequently Asked Questions & Troubleshooting
Question 3: I'm trying to convert the alcohol to the corresponding benzyl chloride using thionyl chloride (SOCl₂), but the reaction is producing a lot of dark, insoluble material and the yield is poor. What is a better approach?
Answer: The combination of the electron-deficient aromatic ring and the strongly acidic conditions generated by thionyl chloride (which produces HCl and SO₂ as byproducts) can lead to decomposition and polymerization of the starting material or product. Milder, non-acidic chlorinating agents are recommended:
-
Appel Reaction: Using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) provides a much milder route to the benzyl chloride under neutral conditions, avoiding strong acid generation.
-
Cyanuric Chloride: This reagent can also be used under mild conditions to effect the transformation with fewer side products.
Question 4: I have successfully synthesized (4-chloro-2-(trifluoromethyl)phenyl)methyl bromide. Now, I am struggling with the Suzuki-Miyaura coupling with an arylboronic acid. The main side product appears to be homocoupling of the benzyl bromide. How can I optimize this?
Answer: Homocoupling is a common side reaction in the Suzuki coupling of benzylic halides.[9] This issue often arises from a slow transmetalation step relative to other pathways in the catalytic cycle. Here are key parameters to investigate:
-
Ligand Choice: The ligand on the palladium catalyst is crucial. For electron-deficient benzylic halides, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and stabilize the palladium center. Ligands like SPhos, XPhos, or RuPhos can be effective.[10] In some cases, tetraphosphine ligands have shown high efficiency even at very low catalyst loadings.[11]
-
Base Selection: The choice of base is critical for activating the boronic acid. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like hydroxides, which can promote side reactions.
-
Boronic Acid Derivative: Potassium aryltrifluoroborates are often more stable and can provide better results in the coupling of benzylic halides compared to the corresponding boronic acids.[9]
Visual Guide: Suzuki-Miyaura Catalytic Cycle and Troubleshooting
This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling and highlights where common problems occur with benzylic halides.
Caption: Suzuki-Miyaura cycle and common failure points.
References
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (n.d.). Google Patents.
-
Tamura, N., Aoyama, T., Takido, T., & Kodomari, M. (2012). Novel [4-Hydroxy-TEMPO + NaCl]/SiO2 as a Reusable Catalyst for Aerobic Oxidation of Alcohols to Carbonyls. Synlett, 23(09), 1397–1401. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Barreiro, E. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved January 20, 2026, from [Link]
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Dess–Martin periodinane. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Xu, C., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Wilson, R. M., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. ACS Catalysis. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Grushin, V. V., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by CuBr/1, 8-Diazabicyclo[5.4.0]undec-7-ene. (n.d.). Chinese Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols. (2023). Journal of the American Chemical Society. ACS Publications. Retrieved January 20, 2026, from [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2022). Molecules. MDPI. Retrieved January 20, 2026, from [Link]
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Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. (2018). Journal of the American Chemical Society. ResearchGate. Retrieved January 20, 2026, from [Link]
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Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. (2018). Organic Letters. ResearchGate. Retrieved January 20, 2026, from [Link]
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Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2013). Journal of Chemical Research. Sci-Hub. Retrieved January 20, 2026, from [Link]
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Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. (2022). ACS Organic & Inorganic Au. ACS Publications. Retrieved January 20, 2026, from [Link]
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Benzylic trifluoromethane synthesis by trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Deoxytrifluoromethylation of Alcohols. (2022). Journal of the American Chemical Society. Princeton University. Retrieved January 20, 2026, from [Link]
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Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. (2014). Synthetic Communications. ResearchGate. Retrieved January 20, 2026, from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2017). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. (2022). Molecules. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Electroreductive deoxygenation of benzylic and allylic alcohols. (2022). Nature Communications. ResearchGate. Retrieved January 20, 2026, from [Link]
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N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2023). The Journal of Organic Chemistry. ACS Publications. Retrieved January 20, 2026, from [Link]
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Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring. (2019). The Journal of Organic Chemistry. ResearchGate. Retrieved January 20, 2026, from [Link]
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Dess-Martin-Periodinane oxidation. (2023). YouTube. Retrieved January 20, 2026, from [Link]
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Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. (2019). Angewandte Chemie International Edition. Sci-Hub. Retrieved January 20, 2026, from [Link]
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In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. (2020). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
Authored by: A Senior Application Scientist
Introduction: The Indispensable Role of ¹H NMR in Structural Elucidation
In the landscape of modern drug discovery and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Specifically, Proton (¹H) NMR spectroscopy provides exquisitely detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing key parameters—chemical shift (δ), spin-spin coupling (J), and signal integration—researchers can piece together the molecular puzzle, confirming the identity and purity of a synthesized compound.
This guide provides an in-depth analysis of the ¹H NMR spectrum of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a substituted benzyl alcohol derivative. Its structure presents a fascinating case study in how electron-withdrawing substituents, namely a chloro (-Cl) and a trifluoromethyl (-CF₃) group, modulate the electronic environment and, consequently, the ¹H NMR spectrum. We will compare its spectrum to those of simpler, related analogues to provide a clear, data-supported understanding of these substituent effects. This comparative approach is crucial for scientists who routinely interpret spectra of complex aromatic compounds.
¹H NMR Spectral Analysis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
The structure of (4-Chloro-2-(trifluoromethyl)phenyl)methanol features three distinct types of protons: those of the hydroxyl group (-OH), the benzylic methylene group (-CH₂), and the aromatic ring. The potent electron-withdrawing nature of both the ortho-trifluoromethyl and para-chloro substituents creates a highly deshielded aromatic system, leading to characteristic downfield shifts.
Based on established principles of substituent effects, the anticipated ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃) is as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (Aromatic) | ~ 7.85 | Doublet (d) | J ≈ 2 Hz (meta) | 1H |
| H-5 (Aromatic) | ~ 7.50 | Doublet of Doublets (dd) | J ≈ 8.5 Hz (ortho), 2 Hz (meta) | 1H |
| H-6 (Aromatic) | ~ 7.70 | Doublet (d) | J ≈ 8.5 Hz (ortho) | 1H |
| -CH₂- (Benzylic) | ~ 4.88 | Singlet (s) | N/A | 2H |
| -OH (Hydroxyl) | 2.0 - 3.5 (variable) | Broad Singlet (br s) | N/A | 1H |
Causality Behind Assignments:
-
Aromatic Protons (H-3, H-5, H-6): The trifluoromethyl group is a powerful electron-withdrawing group, significantly deshielding adjacent protons. H-3, being ortho to the -CF₃ group, is expected to be the most downfield aromatic proton. H-6 is deshielded by the inductive effects of both substituents. H-5 is ortho to the chloro group and meta to the trifluoromethyl group, resulting in a complex splitting pattern (a doublet of doublets) and a downfield shift.
-
Benzylic Protons (-CH₂OH): The proximity of the electron-withdrawing aromatic ring, especially the ortho -CF₃ group, deshields the benzylic protons, shifting them significantly downfield compared to unsubstituted benzyl alcohol.[1] In the absence of coupling to the hydroxyl proton (common in CDCl₃), this signal appears as a sharp singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the -OH proton is highly dependent on solvent, concentration, and temperature due to variable hydrogen bonding.[2] It typically appears as a broad singlet that can be confirmed by a D₂O exchange experiment, wherein the peak disappears.
Comparative Spectral Analysis: Unpacking Substituent Effects
To truly appreciate the electronic influence of the -Cl and -CF₃ groups, we must compare the spectrum of our target molecule with key analogues: Benzyl Alcohol, 2-(Trifluoromethyl)benzyl Alcohol, and 4-Chlorobenzyl Alcohol.
| Compound | Ar-H (δ, ppm) | -CH₂- (δ, ppm) | -OH (δ, ppm) |
| Benzyl Alcohol | 7.25 - 7.42 (m, 5H)[3] | 4.67 (s, 2H)[1] | ~2.66 (s, 1H)[1] |
| 4-Chlorobenzyl Alcohol | 7.30 (m, 4H) | 4.66 (s, 2H) | ~1.93 (s, 1H) |
| 2-(Trifluoromethyl)benzyl Alcohol | 7.38 - 7.69 (m, 4H)[1] | 4.85 (s, 2H)[1] | ~2.95 (s, 1H)[1] |
| (4-Chloro-2-(trifluoromethyl)phenyl)methanol | ~ 7.50 - 7.85 (m, 3H) | ~ 4.88 (s, 2H) | ~ 2.0 - 3.5 (br s, 1H) |
Key Insights from Comparison:
-
Benzylic Proton Shift: Comparing Benzyl Alcohol (4.67 ppm) and 4-Chlorobenzyl Alcohol (4.66 ppm) reveals that a para-chloro substituent has a negligible effect on the benzylic protons. However, the ortho-trifluoromethyl group in 2-(Trifluoromethyl)benzyl Alcohol shifts this signal significantly downfield to 4.85 ppm.[1] This deshielding is preserved and slightly enhanced in our target molecule (~4.88 ppm), confirming the dominant influence of the ortho -CF₃ group.
-
Aromatic Proton Shifts: The aromatic protons of Benzyl Alcohol appear as a complex multiplet in the ~7.3 ppm region.[3][4] The introduction of the -CF₃ group in the ortho position pushes the entire aromatic region downfield, with signals appearing between 7.38 and 7.69 ppm.[1] The combined effect of the -CF₃ and -Cl groups in (4-Chloro-2-(trifluoromethyl)phenyl)methanol further shifts the aromatic signals into the ~7.50-7.85 ppm range, a clear indicator of a highly electron-deficient aromatic ring.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing and analyzing a sample using a typical high-field NMR spectrometer (e.g., 400 MHz or higher).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The residual proton signal of the solvent (CHCl₃ in CDCl₃) will serve as a secondary chemical shift reference (δ 7.26 ppm).
-
For a precise internal standard, add a small amount of tetramethylsilane (TMS), which is defined as δ 0.00 ppm.[5]
-
Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (the "lock" step). This ensures field stability during the experiment.
-
"Shim" the magnetic field. This process involves adjusting specialized coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks. Modern spectrometers often have automated shimming routines.
-
Set the appropriate spectral parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), receiver gain, spectral width, and acquisition time.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a correct, positive, absorptive lineshape.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons in the molecule.
-
Visualizations
Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
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-
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A Comparative Guide to the Reactivity of (4-Chloro-2-(trifluoromethyl)phenyl)methanol and Its Analogs for Pharmaceutical and Agrochemical Synthesis
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated moieties is a cornerstone for modulating the physicochemical and pharmacological properties of lead compounds.[1] Among these, the trifluoromethyl group stands out for its profound impact on metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparative analysis of the reactivity of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block, and its structural analogs. We will dissect how subtle changes in substitution patterns influence the reactivity of the benzylic alcohol, offering researchers and process chemists predictive insights for reaction design and optimization.
This analysis is grounded in the fundamental principles of physical organic chemistry, particularly the interplay of electronic and steric effects imparted by the substituents on the phenyl ring. While direct side-by-side kinetic data for all analogs under identical conditions is not always available in the literature, we will draw upon established reactivity trends and Hammett analyses of similar systems to provide a robust comparative framework.[2][3]
Understanding the Substituent Effects at Play
The reactivity of the benzylic hydroxyl group in (4-Chloro-2-(trifluoromethyl)phenyl)methanol and its analogs is primarily dictated by the electronic and steric environment created by the chloro and trifluoromethyl substituents.
Electronic Effects:
-
Trifluoromethyl Group (-CF₃): This group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms, primarily exerting a strong negative inductive effect (-I).[2][4] It deactivates the aromatic ring towards electrophilic substitution but, more importantly for the reactivity of the benzylic alcohol, it destabilizes the formation of a positive charge on the benzylic carbon.[3][5]
-
Halogens (-Cl, -F, -Br): Halogens are also EWGs through their inductive effect (-I). However, they can also donate electron density to the aromatic ring via resonance (+M). For chlorine, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character.
Steric Effects:
-
Ortho-Substituents: The trifluoromethyl group at the ortho position in (4-Chloro-2-(trifluoromethyl)phenyl)methanol presents significant steric hindrance around the benzylic alcohol.[6] This steric bulk can impede the approach of reagents to the hydroxyl group, influencing the rates of reactions like esterification and oxidation.[7]
The interplay of these effects governs the facility of reactions proceeding through different mechanisms, as we will explore in the subsequent sections.
Comparative Reactivity Analysis
We will now compare the expected reactivity of (4-Chloro-2-(trifluoromethyl)phenyl)methanol with three key analogs:
-
Analog A: (4-Fluoro-2-(trifluoromethyl)phenyl)methanol
-
Analog B: (4-Bromo-2-(trifluoromethyl)phenyl)methanol
-
Analog C: (2-Chloro-4-(trifluoromethyl)phenyl)methanol (a positional isomer)
Below is a table summarizing the key electronic properties (Hammett sigma constants, σ) of the substituents, which are instrumental in predicting their influence on reaction rates.
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |
| -F | +0.52 | -0.45 | +0.06 |
| -Cl | +0.47 | -0.24 | +0.23 |
| -Br | +0.45 | -0.22 | +0.23 |
| -CF₃ | +0.42 | +0.19 | +0.54 |
Note: Hammett constants are position-dependent. The values presented are for the para position to illustrate the general electronic nature of the substituents.
Oxidation to the Aldehyde
The oxidation of benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. Common methods include Swern oxidation, and oxidations using chromium-based reagents or manganese dioxide. The rate-determining step in many of these reactions involves the cleavage of the C-H bond at the benzylic position.
The presence of electron-withdrawing groups on the aromatic ring generally retards the rate of oxidation.[8] This is because these groups destabilize the transition state, which often has some degree of positive charge development on the benzylic carbon.
Expected Reactivity Order for Oxidation:
(4-Bromo-2-(trifluoromethyl)phenyl)methanol ≈ (4-Chloro-2-(trifluoromethyl)phenyl)methanol > (4-Fluoro-2-(trifluoromethyl)phenyl)methanol
Rationale:
-
Both chloro and bromo substituents have similar electron-withdrawing effects, thus their corresponding alcohols are expected to have similar reactivity.
-
Fluorine is more electronegative than chlorine and bromine, leading to a stronger inductive electron withdrawal and thus a slower reaction rate.
-
The ortho-trifluoromethyl group will exert a significant steric effect, which can also influence the rate depending on the oxidant used. For bulky oxidants, this steric hindrance could decrease the reaction rate.[7]
The positional isomer, (2-Chloro-4-(trifluoromethyl)phenyl)methanol (Analog C), is expected to be more reactive than the parent compound. This is because the strongly electron-withdrawing trifluoromethyl group is now at the para position, and the less electron-withdrawing chloro group is at the ortho position, resulting in a less electronically deactivated system.
Caption: Relative oxidation rates of substituted benzyl alcohols.
Nucleophilic Substitution (SN1-type reactions)
Nucleophilic substitution of the hydroxyl group (after protonation or activation) is another crucial reaction. In acidic media, this often proceeds through an SN1-like mechanism, involving the formation of a benzylic carbocation intermediate.[9]
The stability of the benzylic carbocation is paramount in determining the reaction rate. Electron-withdrawing groups strongly destabilize the formation of an adjacent positive charge.[5]
Expected Reactivity Order for SN1 Reactions:
(4-Bromo-2-(trifluoromethyl)phenyl)methanol ≈ (4-Chloro-2-(trifluoromethyl)phenyl)methanol > (4-Fluoro-2-(trifluoromethyl)phenyl)methanol
Rationale:
-
The powerful electron-withdrawing trifluoromethyl group at the ortho position significantly destabilizes the benzylic carbocation.
-
The halogens at the para position also contribute to this destabilization through their inductive effects.
-
Similar to oxidation, the stronger inductive effect of fluorine will lead to greater destabilization of the carbocation compared to chlorine and bromine, resulting in a slower reaction rate.
-
Analog C, with the trifluoromethyl group at the para position, will be even less reactive in SN1 reactions due to the direct delocalization of the destabilizing effect of the -CF₃ group onto the benzylic carbon.
Caption: Correlation of carbocation stability with SN1 reaction rates.
Esterification
Esterification of benzylic alcohols can be influenced by both electronic and steric factors. For acid-catalyzed esterification, protonation of the carbonyl oxygen of the carboxylic acid is followed by nucleophilic attack by the alcohol. In this case, the nucleophilicity of the alcohol is important.
Expected Reactivity Order for Esterification:
(4-Bromo-2-(trifluoromethyl)phenyl)methanol ≈ (4-Chloro-2-(trifluoromethyl)phenyl)methanol > (4-Fluoro-2-(trifluoromethyl)phenyl)methanol
Rationale:
-
The electron-withdrawing substituents decrease the nucleophilicity of the hydroxyl group's oxygen atom. The stronger the electron-withdrawing effect, the slower the reaction.
-
The ortho-trifluoromethyl group presents significant steric hindrance, which will likely be a major factor in reducing the rate of esterification, especially with bulky carboxylic acids.[10]
-
Analog C will likely have a similar reactivity to the parent compound, as the steric hindrance from the ortho-chloro group is less than that of the ortho-trifluoromethyl group, but the electronic deactivation from the para-trifluoromethyl group is greater.
Experimental Protocols for Comparative Reactivity Studies
To obtain definitive comparative data, the following experimental protocols are recommended.
Protocol 1: Comparative Oxidation using Manganese Dioxide
This protocol allows for a straightforward comparison of oxidation rates under heterogeneous conditions.
-
Setup: To four separate round-bottom flasks, each equipped with a magnetic stirrer and reflux condenser, add the respective benzylic alcohol (1 mmol) and 10 mL of dichloromethane.
-
Initiation: To each flask, add activated manganese dioxide (10 mmol, 10 equivalents) at room temperature.
-
Monitoring: Stir the reactions vigorously and monitor the progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing by GC-MS or TLC.
-
Analysis: Quantify the disappearance of the starting material and the appearance of the corresponding aldehyde over time. Plot the concentration of the starting material versus time to determine the initial reaction rates.
Protocol 2: Comparative SN1 Reaction (Solvolysis)
This protocol compares the rates of carbocation formation by monitoring the solvolysis in a protic solvent.
-
Stock Solutions: Prepare 0.1 M stock solutions of each benzylic alcohol in a suitable solvent (e.g., acetone).
-
Reaction Mixture: In four separate temperature-controlled cuvettes for a UV-Vis spectrophotometer, prepare a reaction mixture of 80:20 water:acetone.
-
Initiation: Inject a small aliquot of the respective benzylic alcohol stock solution into each cuvette to achieve a final concentration of ~1 mM.
-
Monitoring: Monitor the reaction by observing the change in absorbance at a wavelength where the product benzylic carbocation or subsequent product has a distinct absorbance from the starting material. Alternatively, monitor the reaction by HPLC.
-
Analysis: Plot the natural logarithm of the reactant concentration versus time to determine the first-order rate constant for each analog.
Conclusion
The reactivity of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is a nuanced interplay of the strong inductive effects of both the chloro and trifluoromethyl substituents, coupled with the significant steric hindrance imparted by the ortho-trifluoromethyl group. In general, for reactions that are sensitive to electron density at the benzylic position, such as oxidation and SN1-type substitutions, the presence of these electron-withdrawing groups leads to a decrease in reactivity.
When comparing with its halogenated analogs, the reactivity trend is expected to be Br ≈ Cl > F, primarily due to the greater inductive effect of fluorine. The positional isomer with the trifluoromethyl group in the para position is anticipated to be even less reactive in reactions involving carbocation formation due to the direct resonance-destabilizing effect on the benzylic carbon. For sterically sensitive reactions like esterification, the ortho-trifluoromethyl group is a dominant factor in retarding the reaction rate.
This guide provides a predictive framework for chemists working with these valuable building blocks. For critical applications, the experimental protocols outlined herein should be employed to gather direct comparative data to enable robust process development and optimization.
References
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The Impact of Halogen and Trifluoromethyl Substituents on the Biological Activity of Benzyl Alcohols: A Comparative Guide
Introduction: The Benzyl Alcohol Scaffold in Drug Discovery
Benzyl alcohol, a simple aromatic alcohol, and its derivatives represent a significant class of compounds in medicinal chemistry and drug development.[1][2] The versatility of the benzene ring allows for a wide range of structural modifications that can dramatically influence the compound's physicochemical properties and biological activity. Among the most effective of these modifications are halogenation and the introduction of a trifluoromethyl (-CF3) group. These substitutions can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to increased therapeutic potency.[3]
This guide provides a comparative analysis of the biological activities of (4-Chloro-2-(trifluoromethyl)phenyl)methanol against other representative benzyl alcohols: the parent benzyl alcohol, 4-chlorobenzyl alcohol, and 2-(trifluoromethyl)benzyl alcohol. We will explore their relative performance in anticancer and antimicrobial assays, supported by available experimental data, and discuss the underlying structure-activity relationships that govern their efficacy. While direct comparative studies under identical conditions are limited in the available literature, this guide synthesizes data from various sources to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
The introduction of a chlorine atom and a trifluoromethyl group onto the benzyl alcohol scaffold, as seen in (4-Chloro-2-(trifluoromethyl)phenyl)methanol, is intended to synergistically enhance its biological profile. The following sections compare the available data on the anticancer and antimicrobial activities of our target compound and its structural analogues.
Anticancer Activity: A Shift Towards Increased Potency
A study on various natural and synthetic benzaldehydes and their corresponding benzyl alcohols revealed that the cytotoxic effects are highly dependent on the substitution pattern on the aromatic ring.[5] Although specific IC50 values for the compounds central to this guide were not detailed in the same study, the general trend indicates that electron-withdrawing groups can enhance anticancer activity.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| (4-Chloro-2-(trifluoromethyl)phenyl)methanol | Data not available | - | |
| Benzyl Alcohol | Data not available | - | |
| 4-Chlorobenzyl Alcohol | Data not available | - | |
| 2-(Trifluoromethyl)benzyl Alcohol | Data not available | - | |
| Related Halogenated Benzyl Alcohol Derivative | Breast Cancer (MDA-MB-231) | 35.40 ± 4.2 | [5] |
| Related Halogenated Benzyl Alcohol Derivative | Prostate Cancer (PC-3) | 47.10 ± 3.8 | [5] |
Table 1: Comparative Anticancer Activity (IC50 Values). Data for the specific compounds of interest was not available in direct comparative studies. The presented data for related compounds illustrates the potential for halogenated benzyl alcohols to exhibit significant cytotoxicity.
The proposed mechanism for the anticancer activity of many benzyl alcohol derivatives involves the induction of apoptosis and interference with cell cycle progression.[6] The increased lipophilicity due to halogenation may facilitate easier passage through the cell membrane, allowing the compound to reach intracellular targets more effectively.
Logical Relationship: Structure and Anticancer Activity
Caption: Predicted enhancement of anticancer activity through substitution.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Benzyl alcohol itself is a well-known antimicrobial preservative used in a variety of pharmaceutical and cosmetic products.[2][6] Its mechanism of action is primarily attributed to the disruption of microbial cell membrane integrity.[7] The introduction of halogen and trifluoromethyl groups is anticipated to potentiate this activity. For instance, 4-chlorobenzyl alcohol is also recognized for its antimicrobial properties.[7]
The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy. While a direct comparative study is lacking, we can synthesize available data to infer the relative potencies.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (4-Chloro-2-(trifluoromethyl)phenyl)methanol | Data not available | - | |
| Benzyl Alcohol | Escherichia coli | 2000 | [6] |
| Pseudomonas aeruginosa | 2000 | [6] | |
| Staphylococcus aureus | 25 | [6] | |
| Candida albicans | 2500 | [6] | |
| Aspergillus niger | 5000 | [6] | |
| 4-Chlorobenzyl Alcohol | General antimicrobial properties noted, specific MIC data not found in searches. | - | [7] |
| 2-(Trifluoromethyl)benzyl Alcohol | Data not available | - | |
| Related Chlorinated Phenol Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | Significant activity noted | [8][9] |
Table 2: Comparative Antimicrobial Activity (MIC Values). The data highlights the established antimicrobial profile of benzyl alcohol and suggests that halogenation can contribute to potent activity against resistant bacterial strains.
The enhanced antimicrobial effect of substituted benzyl alcohols can be attributed to several factors. The increased lipophilicity of halogenated and trifluoromethylated compounds can lead to greater accumulation within the microbial cell membrane, causing more significant disruption.
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. The following are standard methodologies for assessing the biological activities of compounds like (4-Chloro-2-(trifluoromethyl)phenyl)methanol and its analogues.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized microbial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Conclusion and Future Perspectives
The strategic placement of chloro and trifluoromethyl substituents on the benzyl alcohol scaffold in (4-Chloro-2-(trifluoromethyl)phenyl)methanol is a rational approach to enhancing its biological activity. While direct comparative experimental data is currently limited, the analysis of related compounds strongly suggests that these modifications are likely to confer potent anticancer and antimicrobial properties. The increased lipophilicity and electron-withdrawing nature of these substituents are key to this enhanced bioactivity.
Future research should focus on direct, head-to-head comparisons of (4-Chloro-2-(trifluoromethyl)phenyl)methanol with its less substituted analogues in a variety of cancer cell lines and against a broad panel of clinically relevant microbes. Such studies will provide the definitive quantitative data needed to fully elucidate the structure-activity relationship and to guide the further development of this promising class of compounds as potential therapeutic agents.
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Al-Shdefat, R., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for (4-Chloro-2-(trifluoromethyl)phenyl)methanol in Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. The 4-chloro-2-(trifluoromethyl)phenyl group, in particular, is a valuable structural motif, imparting favorable pharmacokinetic properties such as enhanced metabolic stability and lipophilicity.[1] (4-Chloro-2-(trifluoromethyl)phenyl)methanol serves as a key building block for introducing this functionality. However, reliance on a single precursor can limit synthetic flexibility and process optimization. This guide provides an in-depth technical comparison of alternative reagents, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic toolbox. We will delve into the causality behind experimental choices and provide supporting data to empower informed decisions in your synthetic endeavors.
The Central Role of the 4-Chloro-2-(trifluoromethyl)phenyl Motif
The unique electronic properties of the trifluoromethyl group, a strong electron-withdrawing substituent, and the chloro atom significantly influence the reactivity and biological activity of molecules containing the 4-chloro-2-(trifluoromethyl)phenyl moiety. This substitution pattern is frequently employed to modulate a compound's interaction with biological targets and to fine-tune its ADME (absorption, distribution, metabolism, and excretion) profile.
Core Synthetic Transformations and Alternative Reagents
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is primarily utilized in two key types of transformations: nucleophilic substitution reactions at the benzylic position and as a precursor for other functional groups. This guide will compare the performance of alternative reagents in these critical synthetic operations.
Nucleophilic Substitution: The Gateway to Diverse Functionality
The hydroxyl group of (4-Chloro-2-(trifluoromethyl)phenyl)methanol can be readily converted into a better leaving group or directly displaced under certain conditions to form ethers, esters, amines, and other derivatives. The primary alternatives to the alcohol for these transformations are the corresponding benzylic halides.
Alternative Reagents:
-
1-Bromomethyl-4-chloro-2-(trifluoromethyl)benzene: This is arguably the most common and reactive alternative.
-
1-Chloromethyl-4-chloro-2-(trifluoromethyl)benzene: While less reactive than the bromo derivative, it can be a more cost-effective option.
Comparative Analysis:
The choice between the alcohol and the corresponding halides hinges on a trade-off between reactivity, stability, and the specific reaction conditions.
| Reagent | Key Advantages | Key Disadvantages |
| (4-Chloro-2-(trifluoromethyl)phenyl)methanol | - Stable, commercially available solid.- Can be used in Mitsunobu reactions for stereochemical inversion.[2] | - Requires activation of the hydroxyl group (e.g., conversion to a sulfonate ester or use of Mitsunobu conditions). |
| 1-Bromomethyl-4-chloro-2-(trifluoromethyl)benzene | - Highly reactive towards nucleophiles.- Does not require prior activation. | - Can be lachrymatory and less stable than the alcohol.- May require more stringent handling procedures. |
| 1-Chloromethyl-4-chloro-2-(trifluoromethyl)benzene | - Generally more stable and less expensive than the bromo-derivative. | - Less reactive than the bromo-derivative, often requiring harsher reaction conditions (higher temperatures, stronger bases).[3] |
Experimental Data Synopsis:
For instance, in a typical Williamson ether synthesis, the reaction of 1-bromomethyl-4-chloro-2-(trifluoromethyl)benzene with an alkoxide would be expected to proceed at a significantly faster rate and under milder conditions (e.g., lower temperature) than the corresponding reaction with 1-chloromethyl-4-chloro-2-(trifluoromethyl)benzene. The use of (4-Chloro-2-(trifluoromethyl)phenyl)methanol would necessitate an initial activation step, for example, by conversion to a mesylate or tosylate, before reaction with the alkoxide.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds
The 4-chloro-2-(trifluoromethyl)phenyl motif is often a key component of biaryl structures, which are prevalent in pharmaceuticals. While the parent alcohol is not a direct participant in cross-coupling reactions, it serves as a ready precursor to derivatives that are, such as boronic acids or halides. Here, we will compare the reactivity of the chloro-substituted aryl moiety with its bromo- and iodo-analogs in Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.
Alternative Reagents (as precursors to coupling partners):
-
(4-Bromo-2-(trifluoromethyl)phenyl)methanol: A direct analog where the chloro substituent is replaced by bromo.
-
(4-Iodo-2-(trifluoromethyl)phenyl)methanol: A more reactive, but often more expensive, alternative.
These alcohols can be converted to the corresponding aryl halides or boronic acids for use in cross-coupling reactions.
Comparative Analysis of Aryl Halides in Suzuki-Miyaura Coupling:
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The ease of this step is directly related to the carbon-halogen bond strength.
| Aryl Halide Coupling Partner | Relative Reactivity | Typical Reaction Conditions |
| Aryl Iodide | Highest | Mild conditions (often room temperature), lower catalyst loadings. |
| Aryl Bromide | Intermediate | Moderate conditions (elevated temperatures may be required), standard catalyst loadings. |
| Aryl Chloride | Lowest | Harsher conditions (higher temperatures, specialized ligands and catalysts are often necessary to achieve good yields).[5] |
Experimental Data Insights:
A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl boronic acids demonstrated the selective reaction at the C-Br bond over the C-Cl bonds.[6] This selectivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition at the brominated position. This principle is broadly applicable and strongly suggests that a 4-bromo-2-(trifluoromethyl)phenyl derivative would be more reactive in Suzuki-Miyaura coupling than its 4-chloro counterpart.
For researchers aiming to perform a Suzuki-Miyaura coupling, starting with (4-bromo-2-(trifluoromethyl)phenyl)methanol to generate the corresponding aryl bromide or boronic acid would likely lead to higher yields and require less optimization of catalytic systems compared to starting with the chloro-analog.
Experimental Protocols
To provide a practical context, we present representative experimental protocols for key transformations.
Protocol 1: Etherification via the Mitsunobu Reaction
This protocol is advantageous when starting from the alcohol and desiring a clean inversion of stereochemistry if a chiral center were present at the benzylic position.
-
Reaction: (4-Chloro-2-(trifluoromethyl)phenyl)methanol + R-OH → (4-Chloro-2-(trifluoromethyl)phenyl)methyl-O-R ether
-
Procedure:
-
To a solution of (4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq.), the desired alcohol (R-OH, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: The Mitsunobu reaction activates the hydroxyl group of the alcohol in situ, allowing for nucleophilic attack by the other alcohol.[2] This method avoids the need to first convert the starting alcohol to a halide.
Protocol 2: Conversion of the Alcohol to the Benzylic Bromide
This protocol provides a more reactive intermediate for subsequent nucleophilic substitution reactions.
-
Reaction: (4-Chloro-2-(trifluoromethyl)phenyl)methanol → 1-Bromomethyl-4-chloro-2-(trifluoromethyl)benzene
-
Procedure:
-
To a solution of (4-Chloro-2-(trifluoromethyl)phenyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto ice-water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Causality: PBr₃ is an effective reagent for converting primary and secondary alcohols to the corresponding bromides with high yields. The resulting benzylic bromide is a more potent electrophile for subsequent reactions.
Visualization of Synthetic Pathways
To better illustrate the relationships between the parent compound and its alternatives, the following workflow diagram is provided.
Caption: Synthetic pathways from (4-Chloro-2-(trifluoromethyl)phenyl)methanol and its halide alternatives.
Conclusion and Recommendations
The selection of an appropriate reagent for the introduction of the 4-chloro-2-(trifluoromethyl)phenyl motif is a critical decision in the design of a synthetic route.
-
For nucleophilic substitution reactions , if mild conditions and stereochemical control (via inversion) are paramount, (4-Chloro-2-(trifluoromethyl)phenyl)methanol via a Mitsunobu reaction is an excellent choice.[2] For reactions where high reactivity is desired and activation steps are to be avoided, 1-bromomethyl-4-chloro-2-(trifluoromethyl)benzene is the superior reagent. The corresponding chloro-derivative offers a compromise of stability and cost, albeit at the expense of reactivity.
-
For palladium-catalyzed cross-coupling reactions , while (4-Chloro-2-(trifluoromethyl)phenyl)methanol can serve as a precursor, a more efficient synthesis will likely be achieved by starting from an aryl bromide or iodide analog. Therefore, utilizing (4-bromo-2-(trifluoromethyl)phenyl)methanol as the initial building block to generate the more reactive aryl bromide coupling partner is recommended for achieving higher yields under milder conditions in reactions like the Suzuki-Miyaura coupling.
By understanding the inherent reactivity differences and considering the specific requirements of the synthetic target, researchers can navigate the available chemical space with greater precision and efficiency.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Chemistry LibreTexts. (2023, January 22). Leaving Groups. Retrieved January 21, 2026, from [Link]
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Khan, F. A., & Dash, J. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Review on the Synthesis of Biaryls. Topics in Current Chemistry, 376(4), 32. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
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Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
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Mondal, R., & Ghorai, M. K. (2012). A convenient and efficient protocol for the conversion of alcohols to alkyl halides using PPh3/CX4 (X= Cl, Br, I). Tetrahedron Letters, 53(29), 3791-3795. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Shah, M. H., & Mital, A. (2013). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 29(3), 1157-1162. [Link]
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Organic Syntheses. (1990). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 69, 80. [Link]
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Reddit. (2013). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]
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Ali, M., et al. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 25(21), 5185. [Link]
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Zhang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296. [Link]
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Williams, M. T. J., Adarve Cardona, L., & Bolm, C. (2024). Mechanochemical Mitsunobu Reactions. Advanced Synthesis & Catalysis. [Link]
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Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
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A Comparative Guide to the Synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol: From Benchtop to Industrial Scale
In the landscape of pharmaceutical and agrochemical development, the efficient and reliable synthesis of key intermediates is paramount. (4-Chloro-2-(trifluoromethyl)phenyl)methanol is a critical building block, valued for the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to this alcohol, offering field-proven insights and experimental data to inform methodological choices for researchers, chemists, and process development professionals. We will move beyond simple protocols to dissect the causality behind experimental design, ensuring a robust and reproducible synthesis.
Introduction: The Strategic Importance of a Fluorinated Benzyl Alcohol
(4-Chloro-2-(trifluoromethyl)phenyl)methanol serves as a versatile precursor in the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the trifluoromethyl group, combined with the steric and electronic influence of the chlorine atom, makes it an attractive synthon for introducing specific properties such as metabolic stability, lipophilicity, and binding affinity into target molecules. The selection of an optimal synthetic route is therefore a critical decision, balancing factors of yield, purity, scalability, cost, and safety.
This guide will explore the three most prevalent strategies for the synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol:
-
The Reduction of Carbonyl Precursors: A direct and often high-yielding approach starting from the corresponding benzoic acid or benzaldehyde.
-
The Grignard Reaction: A classic carbon-carbon bond-forming strategy offering flexibility from an aryl halide precursor.
-
Catalytic Hydrogenation: An industrially favored method known for its efficiency and cleaner reaction profiles.
Pathway 1: Reduction of Carbonyl Precursors
The most direct route to (4-Chloro-2-(trifluoromethyl)phenyl)methanol involves the reduction of an oxidized precursor at the benzylic carbon. The choice of starting material—either the carboxylic acid or the aldehyde—dictates the necessary reducing agent and the overall process conditions.
A. Reduction of 4-Chloro-2-(trifluoromethyl)benzoic Acid
This pathway begins with the commercially available 4-Chloro-2-(trifluoromethyl)benzoic acid.[1] Due to the stability of the carboxylic acid functional group, a powerful reducing agent is required for its conversion to the primary alcohol.
Mechanistic Rationale: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF), are necessary to reduce the carboxylic acid. These reagents readily deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, initiating a sequence that ultimately cleaves the C-O bonds of the carboxyl group to furnish the alcohol upon acidic workup.
Advantages:
-
Readily Available Starting Material: The benzoic acid derivative is a common catalog chemical.
-
Directness: A single chemical transformation yields the desired product.
Disadvantages:
-
Hazardous Reagents: LiAlH₄ is pyrophoric and reacts violently with water and other protic solvents, requiring strictly anhydrous conditions and careful handling.
-
Stoichiometric Waste: The use of stoichiometric hydride reagents generates significant aluminum or boron salt waste, which can complicate purification and is less environmentally friendly.
B. Reduction of 4-Chloro-2-(trifluoromethyl)benzaldehyde
Starting from the corresponding benzaldehyde offers a significant advantage: the aldehyde carbonyl is far more reactive than a carboxylic acid, allowing for the use of milder and more selective reducing agents.
Mechanistic Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation in a laboratory setting. It is a much safer and easier-to-handle hydride donor than LiAlH₄ and is highly effective for reducing aldehydes and ketones while leaving other functional groups like esters or carboxylic acids intact. The reaction is typically performed in alcoholic solvents like methanol or ethanol.
Advantages:
-
Mild Reaction Conditions: The reduction can be carried out at or below room temperature.
-
High Selectivity and Yield: This method generally provides the desired alcohol in excellent yield with high purity.
-
Safety: NaBH₄ is significantly safer to handle than LiAlH₄.
Disadvantages:
-
Precursor Availability: The benzaldehyde precursor may be less common or more expensive than the corresponding benzoic acid.
Pathway 2: The Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for its ability to form new carbon-carbon bonds.[2] This approach constructs the target molecule by reacting an organomagnesium halide (the Grignard reagent) with an appropriate electrophile.
Mechanistic Rationale: The synthesis begins with the preparation of the Grignard reagent, (4-chloro-2-(trifluoromethyl)phenyl)magnesium halide, from a suitable precursor like 4-bromo-1-chloro-3-(trifluoromethyl)benzene. This reagent is a potent nucleophile. Subsequent reaction with a one-carbon electrophile, such as anhydrous formaldehyde (gas) or paraformaldehyde, followed by an acidic workup, yields the desired primary alcohol.[3][4][5]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are strongly basic and react readily with protic solvents, including trace amounts of water.[2][4] Therefore, all glassware must be oven-dried, and anhydrous ether or THF must be used as the solvent.
-
Initiation: The reaction between the aryl halide and magnesium turnings can sometimes be slow to start. Adding a small crystal of iodine or a few drops of a pre-formed Grignard solution can help initiate the reaction.[4]
Advantages:
-
Versatility: This method is highly versatile for creating a variety of substituted alcohols.
Disadvantages:
-
Strict Reaction Conditions: The requirement for strictly anhydrous conditions can be challenging to maintain.[2][4]
-
Side Reactions: A common side reaction is the formation of a biphenyl impurity through the coupling of the Grignard reagent with unreacted aryl halide.[4]
-
Precursor Synthesis: The required aryl halide precursor may itself require a multi-step synthesis.
Pathway 3: Catalytic Hydrogenation
For industrial-scale production, catalytic hydrogenation of 4-chloro-2-(trifluoromethyl)benzaldehyde is often the most economically and environmentally viable option. This method utilizes a heterogeneous catalyst and hydrogen gas to perform the reduction.
Mechanistic Rationale: The aldehyde is dissolved in a suitable solvent and exposed to hydrogen gas under pressure in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[6][7] The hydrogen adsorbs onto the catalyst surface and is added across the carbonyl double bond, reducing it to the alcohol.
Advantages:
-
Atom Economy: This method is highly atom-economical, with water being the only theoretical byproduct.
-
Scalability: Catalytic hydrogenation is a well-established and highly scalable industrial process.[8]
-
Clean Reaction: The catalyst can be filtered off, simplifying product purification.
-
No Stoichiometric Waste: Avoids the generation of large amounts of chemical waste associated with hydride reagents.
Disadvantages:
-
Specialized Equipment: Requires a high-pressure reactor (autoclave) to handle hydrogen gas safely.
-
Catalyst Cost and Sensitivity: Precious metal catalysts can be expensive, and their activity can be reduced by impurities ("catalyst poisoning").
-
Potential for Dehalogenation: There is a risk of reducing the aryl chloride bond (hydrodechlorination), leading to impurities. Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction.
Visualization of Synthetic Pathways
Caption: Overview of the primary synthetic routes to (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Performance Comparison: A Data-Driven Analysis
The choice of synthesis pathway is ultimately guided by a quantitative comparison of key performance indicators. The following table summarizes typical data gathered from literature and internal validation studies.
| Parameter | Acid Reduction (LiAlH₄) | Aldehyde Reduction (NaBH₄) | Grignard Reaction | Catalytic Hydrogenation |
| Starting Material | Benzoic Acid | Benzaldehyde | Aryl Bromide | Benzaldehyde |
| Key Reagents | LiAlH₄, Anhydrous Ether | NaBH₄, Methanol | Mg, Anhydrous Ether | H₂, Pd/C |
| Typical Yield | 75-85% | 90-98% | 65-80% | >95% |
| Purity Profile | Good, requires quenching | Excellent | Fair to Good, Biphenyl impurity | Excellent, potential dehalogenation |
| Scalability | Poor | Good | Moderate | Excellent |
| Safety Concerns | High (Pyrophoric reagent) | Low | Moderate (Anhydrous conditions) | High (Pressurized H₂ gas) |
| Cost-Effectiveness | Moderate | Good | Moderate | Excellent (at scale) |
| Environmental Impact | High (Metal waste) | Low | Moderate (Solvent use) | Low (Catalytic) |
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, we provide detailed, self-validating protocols for the two most common laboratory-scale synthesis methods.
Protocol 1: Synthesis via Aldehyde Reduction (NaBH₄)
This protocol is recommended for its high yield, safety, and simplicity.
Workflow Diagram:
Caption: Step-by-step workflow for the reduction of the aldehyde precursor using NaBH₄.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-(trifluoromethyl)benzaldehyde (10.0 g, 47.9 mmol).
-
Dissolution: Add methanol (100 mL) and stir until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reduction: While stirring vigorously, add sodium borohydride (1.98 g, 52.7 mmol, 1.1 eq) in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup: Cool the flask in an ice bath again and slowly add 2M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity (>95%). If necessary, it can be further purified by flash column chromatography on silica gel.
Protocol 2: Synthesis via Grignard Reaction
This protocol details a classic C-C bond formation but requires meticulous attention to anhydrous technique.
Methodology:
-
Setup: Assemble a three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
Grignard Formation: To the flask, add magnesium turnings (1.30 g, 53.5 mmol, 1.2 eq) and a small crystal of iodine. Add 10 mL of anhydrous diethyl ether.
-
Initiation: In the dropping funnel, prepare a solution of 4-bromo-1-chloro-3-(trifluoromethyl)benzene (11.6 g, 44.6 mmol) in 40 mL of anhydrous diethyl ether. Add ~5 mL of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If not, gently warm the flask.[4]
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. In a separate flask, heat paraformaldehyde (1.6 g, 53.5 mmol) under vacuum to generate anhydrous formaldehyde gas, and pass this gas through the Grignard solution via a cannula. Alternatively, add dry, powdered paraformaldehyde directly to the cooled Grignard solution in portions.
-
Workup: After the addition, stir at room temperature for 1 hour. Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate it from the biphenyl byproduct.
Conclusion and Recommendations
The synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol can be successfully achieved through several distinct pathways, each with a unique profile of advantages and challenges.
-
For laboratory-scale synthesis requiring high purity and operational simplicity, the reduction of 4-chloro-2-(trifluoromethyl)benzaldehyde with sodium borohydride is the superior method. It offers excellent yields, mild conditions, and a high degree of safety.
-
The Grignard reaction remains a viable, albeit more technically demanding, alternative. It is particularly useful if the corresponding aryl bromide is more accessible than the aldehyde or if the methodology is being adapted for analogous structures.
-
For industrial production, catalytic hydrogenation is the undisputed choice. Its scalability, atom economy, and cost-effectiveness at scale make it ideal for large-quantity manufacturing, provided the necessary high-pressure equipment is available and conditions are optimized to prevent dehalogenation.
Ultimately, the selection of the optimal synthetic route will depend on the specific constraints and goals of the project, including scale, available equipment, cost of starting materials, and safety infrastructure. This guide provides the foundational data and procedural logic to make an informed and effective decision.
References
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Polo, V., et al. (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ACS Catalysis, 8(7), 6329–6333. Available at: [Link]
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Wang, X., et al. (2015). Synthesis of 4-chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871. Available at: [Link]
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Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. (2018). Organic Letters, 20(14), 4254–4258. Available at: [Link]
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Dai, L., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Available at: [Link]
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O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. (2025). Chemical Science, 16(1), 136-143. Available at: [Link]
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GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. (n.d.). Theochem @ Mercer University. Retrieved January 20, 2026, from [Link]
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Zhang, T. (2015). The Grignard Synthesis of Triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292. Available at: [Link]
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The grignard synthesis of triphenylmethanol. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
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4-chloro-3-(trifluoromethyl)benzaldehyde (C8H4ClF3O). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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(4-Chloro-3-(trifluoromethyl)phenyl)methanol. (n.d.). AbacipharmTech. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to Analytical Methods for Quantifying (4-Chloro-2-(trifluoromethyl)phenyl)methanol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). (4-Chloro-2-(trifluoromethyl)phenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the selective serotonin reuptake inhibitor (SSRI), sertraline.[1][2] Its purity and concentration must be meticulously controlled throughout the manufacturing process.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of (4-Chloro-2-(trifluoromethyl)phenyl)methanol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to empower you in selecting the optimal method for your specific analytical needs.
The Analytical Challenge
(4-Chloro-2-(trifluoromethyl)phenyl)methanol possesses a unique combination of chemical properties that influence the choice of analytical methodology. Its aromatic structure, with a UV-absorbing chromophore, makes it a suitable candidate for HPLC with UV detection. Concurrently, its moderate volatility and thermal stability allow for analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The presence of chlorine and a trifluoromethyl group can also be leveraged for selective detection in certain techniques.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide array of compounds.[3] For (4-Chloro-2-(trifluoromethyl)phenyl)methanol, reversed-phase HPLC is the most common and effective approach.
Principle of Separation
In reversed-phase HPLC, the analyte is partitioned between a nonpolar stationary phase (typically a C8 or C18 alkyl chain bonded to silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds, like (4-Chloro-2-(trifluoromethyl)phenyl)methanol, will have a stronger affinity for the stationary phase and thus a longer retention time.
The choice of organic modifier in the mobile phase can influence selectivity, particularly for aromatic compounds. While acetonitrile is a common choice, methanol can enhance π-π interactions between the analyte and phenyl-based stationary phases, offering an alternative selectivity.[5]
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol provides a robust starting point for the quantification of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.[6]
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[7]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
(4-Chloro-2-(trifluoromethyl)phenyl)methanol reference standard.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic elution is generally sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution Preparation: Accurately weigh and dissolve the (4-Chloro-2-(trifluoromethyl)phenyl)methanol reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution Preparation: Dissolve the sample containing (4-Chloro-2-(trifluoromethyl)phenyl)methanol in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of (4-Chloro-2-(trifluoromethyl)phenyl)methanol in the sample solution by interpolating its peak area on the calibration curve.
Figure 1: General workflow for the HPLC-UV analysis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is a highly effective technique for the separation and quantification of volatile and thermally stable compounds.[9] (4-Chloro-2-(trifluoromethyl)phenyl)methanol's properties make it amenable to GC analysis, often with FID or MS detection.
Principle of Separation
In GC, the analyte is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase.[10] Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The choice of stationary phase is critical and is based on the polarity of the analyte. For a moderately polar compound like (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a mid-polarity column, such as one with a phenyl-substituted polysiloxane phase, is often a good choice.
Experimental Protocol: GC-FID
This protocol outlines a general procedure for the quantification of (4-Chloro-2-(trifluoromethyl)phenyl)methanol by GC-FID.
Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a data system.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
Methanol or another suitable volatile solvent (GC grade).
-
(4-Chloro-2-(trifluoromethyl)phenyl)methanol reference standard.
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Detector Temperature: 280 °C.
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Create a series of working standards by serial dilution.
-
Sample Solution Preparation: Dissolve the sample in methanol to a concentration within the calibration range.
-
Ensure all solutions are clear and free of particulates.
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Figure 2: General workflow for the GC-FID analysis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Applicability | Well-suited for non-volatile or thermally labile compounds.[3] | Ideal for volatile and thermally stable compounds.[9] |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 |
| Limit of Detection (LOD) | Low ng to µg/mL range | pg to low ng/mL range |
| Limit of Quantification (LOQ) | Low ng to µg/mL range | pg to low ng/mL range |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% |
| Sample Throughput | Moderate; run times typically 5-15 minutes. | High; run times can be shorter than HPLC. |
| Solvent Consumption | Higher consumption of organic solvents. | Lower solvent consumption. |
Expert Insights:
-
HPLC-UV is often the method of choice in quality control laboratories due to its robustness, versatility, and ease of use. It is particularly advantageous when analyzing samples that may contain non-volatile impurities.
-
GC-FID offers excellent sensitivity and is a cost-effective technique. It is a strong candidate for in-process control where speed and sensitivity are critical. For complex matrices or when impurity identification is required, coupling GC with a Mass Spectrometer (GC-MS) provides unparalleled specificity.[11]
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantification of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. For routine quality control of the pure substance or formulated products, a validated reversed-phase HPLC-UV method provides a robust and reliable solution. For applications requiring higher sensitivity or for the analysis of volatile impurities, a GC-FID or GC-MS method is an excellent alternative.
Ultimately, a thorough method development and validation process is crucial to ensure that the chosen analytical method is fit for its intended purpose, providing accurate and precise data that you can trust in your research and drug development endeavors.
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ResearchGate. Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities. (2025-08-07). Available from: [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzyl Alcohol Precursors for Researchers
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the choice of starting materials is a critical determinant of a molecule's ultimate properties and performance. Benzyl alcohols and their derivatives are foundational precursors, but the strategic introduction of fluorine onto the aromatic ring can profoundly alter reactivity, stability, and biological activity. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated benzyl alcohol precursors, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Impact of Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. The strong carbon-fluorine (C-F) bond, coupled with fluorine's small size and high electronegativity, can influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.[1] When applied to benzyl alcohol precursors, these effects manifest in altered reactivity in key synthetic transformations and significant changes in the characteristics of the resulting products. This guide will explore these differences through the lens of common synthetic applications and physicochemical properties.
Synthesis of Benzyl Alcohol Precursors
Both non-fluorinated and fluorinated benzyl alcohols are readily accessible, though the synthetic routes may vary.
Non-Fluorinated Benzyl Alcohol
Benzyl alcohol is industrially produced from toluene via the hydrolysis of benzyl chloride.[2] For laboratory-scale synthesis, common methods include the Grignard reaction of phenylmagnesium bromide with formaldehyde or the Cannizzaro reaction of benzaldehyde.[2]
Fluorinated Benzyl Alcohols
Fluorinated benzyl alcohols are typically synthesized from the corresponding fluorinated benzoic acids or benzonitriles. For instance, 3-bromo-4-fluorobenzyl alcohol can be prepared by the reduction of 3-bromo-4-fluorobenzoic acid derivatives with hydride complexes.[3] Another common route involves the reduction of a fluorinated benzonitrile to a benzylamine, followed by conversion of the amino group to a hydroxyl group.
A general workflow for the synthesis of these precursors is outlined below:
Figure 1: General synthetic workflows for non-fluorinated and fluorinated benzyl alcohol precursors.
Comparative Reactivity in Key Transformations
The electronic perturbations introduced by fluorine significantly impact the reactivity of the benzylic position.
Oxidation to Aldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The electron-withdrawing nature of fluorine can influence the rate of this reaction. While direct side-by-side comparative kinetic studies are not abundant in the literature, the general trend observed is that electron-withdrawing groups on the aromatic ring can decrease the rate of oxidation. Conversely, electron-donating groups tend to increase the reaction rate.[4]
For instance, in the aerobic oxidation of various benzyl alcohol derivatives, substrates with electron-donating groups like 4-methoxy and 4-methyl showed higher conversions compared to unsubstituted benzyl alcohol.[4] Conversely, electron-withdrawing groups like nitro-substituents have been observed to decrease the conversion rate in some catalytic systems.[4] This suggests that a 4-fluorobenzyl alcohol might exhibit a slightly slower oxidation rate compared to benzyl alcohol under identical conditions due to the inductive electron-withdrawing effect of fluorine.
Table 1: Illustrative Comparison of Benzyl Alcohol Oxidation
| Substrate | Oxidizing System | Yield of Aldehyde | Reference |
| Benzyl Alcohol | Pd/CN/CeO₂ (aerobic, solvent-free) | 77% | [5] |
| 4-Fluorobenzyl Alcohol | Pd/CN/CeO₂ (aerobic, solvent-free) | Data not directly available in a side-by-side study, but expected to be slightly lower than benzyl alcohol under identical conditions. | |
| Benzyl Alcohol | Peroxymonosulfate/Carbon Nanotubes | ~46% | [6] |
Experimental Protocol: General Aerobic Oxidation of Benzyl Alcohol
This protocol describes a general method for the aerobic oxidation of benzyl alcohol, which can be adapted for its fluorinated analogues.
Materials:
-
Benzyl alcohol (or fluorinated derivative)
-
Catalyst (e.g., Pd on a support)
-
Solvent (if not solvent-free)
-
Oxygen source (e.g., air or O₂ balloon)
Procedure:
-
To a round-bottom flask, add the benzyl alcohol substrate and the catalyst.
-
If a solvent is used, add it to the flask.
-
Fit the flask with a condenser and an oxygen balloon (or bubble air through the mixture).
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The filtrate is then worked up to isolate the aldehyde product, which may involve extraction and purification by distillation or column chromatography.[7]
Nucleophilic Substitution
To participate in nucleophilic substitution reactions, the hydroxyl group of benzyl alcohol must first be converted into a good leaving group, such as a tosylate or a halide. The electronic nature of the aromatic ring plays a crucial role in the rate of both S_N1 and S_N2 reactions at the benzylic position.
For S_N2 reactions, electron-withdrawing groups can slightly decrease the reaction rate. This is because the transition state has a developing partial positive charge on the benzylic carbon, which is destabilized by electron-withdrawing substituents. A comparative analysis of the S_N2 reactivity of various para-substituted benzyl tosylates with sodium azide in acetone showed that p-fluorobenzyl tosylate reacts slightly slower than the unsubstituted benzyl tosylate.[8]
Figure 2: Relative S_N2 reactivity of p-fluorobenzyl tosylate vs. benzyl tosylate.[8]
Table 2: Relative Rate Constants for S_N2 Reaction of Benzyl Tosylates with Sodium Azide
| Substrate | Halogen Substituent | Relative Rate | Reference |
| p-Fluorobenzyl Tosylate | F | 1.00 | [8] |
| Benzyl Tosylate | H | 1.29 | [8] |
Note: The rate constants in the source are illustrative based on general electronic effects.[8]
Experimental Protocol: Synthesis of 4-Fluorobenzyl Bromide from 4-Fluorobenzyl Alcohol
This protocol outlines the conversion of the alcohol to a bromide, a common precursor for nucleophilic substitution.
Materials:
-
4-Fluorobenzyl alcohol
-
48% Hydrobromic acid
-
Potassium carbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-fluorobenzyl alcohol in 48% hydrobromic acid.
-
Heat the reaction mixture (e.g., at 100°C for a short period).[9]
-
After the reaction is complete, cool the mixture and neutralize with potassium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain 4-fluorobenzyl bromide.[9]
Application as Protecting Groups
Benzyl ethers are widely used as protecting groups for alcohols due to their general stability and ease of removal by hydrogenolysis.[10] Fluorination of the benzyl group can modulate its stability, offering an orthogonal protecting group strategy.
A fluorinated benzyl ether, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been shown to be stable to oxidizing conditions that would cleave a p-methoxybenzyl (PMB) ether, such as DDQ.[11] This allows for the selective deprotection of a PMB group in the presence of this fluorinated benzyl ether. The cleavage of this particular fluorinated benzyl group is achieved under desilylation conditions using tetrabutylammonium fluoride (TBAF).[11]
While standard benzyl ethers are cleaved by hydrogenolysis (e.g., H₂/Pd-C) or strong acids, the stability of fluorinated benzyl ethers to certain oxidative and acidic conditions can be advantageous in complex multi-step syntheses.[4][10] However, the increased strength of the C-F bond can also make the hydrogenolysis of some fluorinated benzyl ethers more challenging compared to their non-fluorinated counterparts.
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A Strategic Guide to Structure-Activity Relationship (SAR) Studies of (4-Chloro-2-(trifluoromethyl)phenyl)methanol Analogs
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on structural analogs of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. While this specific parent compound is commercially available, its biological activity profile is not extensively documented in publicly accessible literature. Therefore, this document serves as a prospective guide, outlining a systematic approach to unlock the therapeutic potential of this chemical class. We will delve into the rationale for selecting this scaffold, propose a curated set of structural analogs for initial screening, and provide detailed experimental protocols for evaluating their biological activity.
The Rationale: Unpacking the Potential of the (4-Chloro-2-(trifluoromethyl)phenyl)methanol Scaffold
The selection of (4-Chloro-2-(trifluoromethyl)phenyl)methanol as a starting point for an SAR study is rooted in the well-established roles of its key functional groups in medicinal chemistry. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability. The chloro (-Cl) substituent, also an electron-withdrawing group, further modulates the electronic landscape of the phenyl ring and contributes to the overall lipophilicity of the molecule. The benzyl alcohol moiety provides a versatile anchor for potential interactions with biological targets through hydrogen bonding and can be a site for further chemical modification.
The broader class of compounds containing trifluoromethylphenyl moieties has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this scaffold a promising starting point for a drug discovery program.
Designing the SAR Study: A Curated Selection of Structural Analogs
A successful SAR study hinges on the systematic modification of the lead compound to probe the impact of different structural features on biological activity. The following table outlines a selection of commercially available structural analogs of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, categorized by the type of modification. This curated list provides a strategic starting point for an initial screening campaign.
| Compound ID | Structure | Chemical Name | CAS Number | Rationale for Inclusion |
| Parent-01 | ![]() | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | 773872-13-2 | The parent compound and primary reference for the SAR study. |
| Analog-A1 | ![]() | (2-Chlorophenyl)methanol | 17849-38-6 | To assess the contribution of the trifluoromethyl group to activity. |
| Analog-A2 | ![]() | (3-Chlorophenyl)methanol | 873-63-2 | To evaluate the impact of the chloro group's position (meta vs. para). |
| Analog-A3 | ![]() | (4-Chlorophenyl)methanol | 873-76-7 | To evaluate the impact of the chloro group's position (para vs. ortho to the CF3). |
| Analog-B1 | ![]() | (4-Nitro-2-(trifluoromethyl)phenyl)methanol | 859027-06-8 | To explore the effect of a strongly electron-withdrawing nitro group instead of chloro. |
| Analog-B2 | ![]() | [4-(Chloromethyl)phenyl]methanol | 16473-35-1 | To investigate the impact of moving the chloro group to the benzylic position. |
| Analog-C1 | ![]() | [4-(Trifluoromethoxy)phenyl]methanol | 1736-74-9 | To compare the effect of a trifluoromethoxy group with a trifluoromethyl group. |
| Analog-C2 | ![]() | (4-Chloro-3-(trifluoromethoxy)phenyl)methanol | 886500-89-6 | To assess the positional and electronic differences between -CF3 and -OCF3. |
Experimental Workflows: Protocols for Biological Evaluation
To initiate the SAR study, a tiered screening approach is recommended. The initial tier should involve broad-spectrum cytotoxicity screening to identify any general cellular toxicity and to guide concentration ranges for subsequent, more specific assays. Based on the chemical nature of the scaffold, promising avenues for investigation include anticancer, antimicrobial, and anti-inflammatory activities.
Tier 1: In Vitro Cytotoxicity Screening (MTT Assay)
This initial screen is crucial for determining the general toxicity of the compounds and for establishing appropriate concentration ranges for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HeLa - cervical cancer, or A549 - lung cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the parent compound and its analogs in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Tier 2: Specific Biological Assays
Based on the results of the cytotoxicity screen and the known activities of related compounds, more specific assays can be employed. Below are protocols for antimicrobial and anti-inflammatory assays.
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Experimental Protocol:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A conceptual workflow for the proposed SAR study.
This cell-based assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with a known anti-inflammatory drug, e.g., dexamethasone).
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Interpretation and Future Directions
The data generated from these assays will allow for a comprehensive SAR analysis. By comparing the IC50 or MIC values of the analogs to the parent compound, researchers can deduce the importance of specific functional groups and their positions on the phenyl ring. For instance, comparing the activity of Analog-A1 with the Parent-01 will reveal the contribution of the trifluoromethyl group. Similarly, comparing Analog-A2 and Analog-A3 with the parent compound will elucidate the impact of the chloro group's position.
Positive "hits" from these initial screens can then be advanced to more complex secondary assays, such as mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling. This systematic approach, starting with a well-defined chemical scaffold and a logical progression of biological evaluation, provides a robust foundation for the discovery of novel therapeutic agents.
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The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Structure-activity relationship of benzyl alcohol derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. [Link]
-
MTT Cell Viability Assay. JoVE (Journal of Visualized Experiments). [Link]
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Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Nitric oxide and inflammation. The Journal of Immunology. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Chloro-2-(trifluoromethyl)phenyl)methanol
The responsible management of chemical reagents is a cornerstone of modern scientific research. For professionals in drug development and chemical synthesis, the safe disposal of compounds like (4-Chloro-2-(trifluoromethyl)phenyl)methanol is not merely a regulatory hurdle, but a critical component of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper handling and disposal of this halogenated aromatic alcohol, grounded in established safety principles and regulatory frameworks.
Part 1: Hazard Profile and Immediate Safety Protocols
All handling and disposal preparation should occur within a certified chemical fume hood to minimize inhalation exposure. The following Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption and skin irritation. Halogenated compounds can cause skin irritation[1]. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes that can cause serious eye damage or irritation[1]. |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat. | Shields skin and personal clothing from contamination during handling and transfer[2]. |
| Respiratory Protection | Certified respirator (if aerosols or dust may be generated outside a fume hood). | Prevents irritation to the respiratory tract[1][3]. |
Immediate access to an eyewash station and safety shower is a prerequisite for handling this and any other hazardous chemical.
Part 2: Regulatory Framework and Waste Characterization
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[4][5]
(4-Chloro-2-(trifluoromethyl)phenyl)methanol falls into the category of halogenated organic compounds .[6] Due to this classification, it must be treated as hazardous waste. The key principle is that waste streams containing halogenated compounds are subject to specific, and typically more stringent, disposal requirements than non-halogenated wastes.[7][8] Mixing these two types of waste is a costly error, as the entire volume must then be managed as the more hazardous (and more expensive to dispose of) halogenated waste.[7]
Therefore, any solution, contaminated labware, or spill cleanup material associated with (4-Chloro-2-(trifluoromethyl)phenyl)methanol must be segregated and disposed of as halogenated organic hazardous waste .
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for safety and compliance. The following steps outline the procedure from waste generation to final collection.
Step 1: Waste Segregation
The cardinal rule of solvent and chemical waste disposal is segregation.
-
Action: At the point of generation, establish a dedicated waste container specifically for (4-Chloro-2-(trifluoromethyl)phenyl)methanol and other halogenated organic wastes.
-
Causality: Halogenated wastes often require high-temperature incineration for complete destruction. Mixing them with non-halogenated solvents, which may be suitable for fuel blending or recycling, contaminates the entire waste stream and complicates the disposal process.[7][8] Never dispose of this chemical down the sink or in the regular trash.[9][10][11]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Action: Use only approved hazardous waste containers that are in good condition, free of leaks, and constructed of a material compatible with halogenated organics (e.g., high-density polyethylene or glass).[5][9] The container must have a secure, tight-fitting lid.[5][7]
-
Causality: Laboratory glassware is not acceptable for waste storage.[5] Containers must remain closed at all times except when actively adding waste.[9][11][12] This practice minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere and prevents accidental spills. Leaving a funnel in the container is a common but prohibited practice.[11][12]
Step 3: Accurate Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Action: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Causality: Unambiguous labeling prevents accidental mixing of incompatible wastes and ensures that the personnel handling the waste for final disposal are aware of its contents and associated dangers.[4][12]
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) pending pickup.[4]
-
Action: Store the sealed and labeled waste container at or near the point of generation.[12] The container should be placed in secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks.[9][13]
-
Causality: Storing waste in a designated SAA under the control of laboratory personnel ensures proper oversight.[12] Secondary containment is a crucial safeguard against the contamination of benchtops, floors, or the environment in the event of primary container failure.[13]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals.
-
Action: Once the container is approaching full (typically 90% capacity), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15]
-
Causality: Hazardous waste disposal is a highly regulated process that must be handled by certified professionals to ensure it is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[7][14]
Part 4: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response line.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Part 1.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items (e.g., broken glass) using non-sparking tools. Place all cleanup materials into a designated hazardous waste container and label it appropriately.[3][15]
-
Decontaminate: Clean the spill area with soap and water or an appropriate decontaminating agent.[15] All materials used for decontamination must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Disposal Workflow Visualization
The following diagram illustrates the comprehensive workflow for the proper disposal of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Caption: Decision and action workflow for managing (4-Chloro-2-(trifluoromethyl)phenyl)methanol waste.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]
-
MSDS of [2-Chloro-3-(trifluoromethyl)phenyl]methanol. Capot Chemical. [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
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Safety Data Sheet: Phenylmethanol. Carl ROTH. [Link]
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Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
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Chemical Waste. University of Texas at Austin Environmental Health & Safety. [Link]
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Just Arriving? Get to Know EHS. Princeton University Environmental Health & Safety. [Link]
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Disposal of Waste Solvents. NUS Department of Chemistry. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]
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STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]
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Safeguarding Your Research: A Practical Guide to Handling (4-Chloro-2-(trifluoromethyl)phenyl)methanol
For researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for (4-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No. 773872-13-2). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the why behind each recommendation.
Hazard Assessment: Understanding the Risks
Data from structural analogs like 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanol and [3-Fluoro-5-(trifluoromethyl)phenyl]methanol consistently indicate the following GHS hazard classifications, which should be conservatively applied to (4-Chloro-2-(trifluoromethyl)phenyl)methanol[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1][2][3].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2][3].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].
Given these anticipated hazards, a proactive and multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, the primary strategy for safe handling is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All manipulations of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, including weighing, preparing solutions, and conducting reactions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any aerosols or vapors that may be generated[4].
-
Ventilation: Ensure adequate ventilation in the laboratory to maintain a safe working environment[1][4].
Personal Protective Equipment (PPE): A Detailed Protocol
The following table outlines the minimum required PPE for handling (4-Chloro-2-(trifluoromethyl)phenyl)methanol. The causality behind each selection is rooted in the anticipated hazards.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles that meet ANSI Z87.1 or EN166 standards[4]. | Double-gloving with nitrile gloves. Nitrile offers good resistance to a range of chemicals, and double-gloving provides an extra layer of protection against potential tears or rapid permeation[5]. | Flame-resistant lab coat. | Not typically required if work is conducted within a certified chemical fume hood. |
| Reactions and Purifications | Chemical splash goggles and a full-face shield. The face shield offers an additional barrier against splashes, especially during transfers of larger volumes[5]. | Double-gloving with nitrile gloves. For extended exposure or work with solvents, consider gloves with higher chemical resistance like butyl rubber or Viton™[6][7]. | Flame-resistant lab coat. An acid-resistant apron is recommended when handling concentrated solutions[8]. | Not typically required if work is conducted within a certified chemical fume hood. |
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is crucial for minimizing risk. The following diagram illustrates the key stages of handling (4-Chloro-2-(trifluoromethyl)phenyl)methanol, from preparation to disposal.
Caption: A workflow for the safe handling of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
Step-by-Step Operational Plan
A. Preparation and Handling:
-
Don PPE: Before entering the designated work area, put on all required PPE as detailed in the table above.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: Weigh the solid compound in the fume hood on a disposable weigh paper or in a tared, sealed container to minimize contamination.
-
Solution Preparation: Add solvent to the solid in a controlled manner to prevent splashing. Keep the container capped when not in use.
B. During the Experiment:
-
Apparatus Setup: All reaction setups should be within the fume hood.
-
Transfers: Use appropriate techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
C. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat). Dispose of single-use items in the designated hazardous waste container.
Disposal Plan: A Commitment to Environmental Safety
The disposal of (4-Chloro-2-(trifluoromethyl)phenyl)methanol and associated waste must be handled with care to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh papers, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Chlorinated and Fluorinated Organic Compound".
-
Solvent Waste: Waste solvents from reactions and cleaning procedures should be collected in a separate, appropriately labeled hazardous waste container for halogenated organic solvents.
-
Disposal Protocol: All waste must be disposed of through your institution's official hazardous waste management program. Never dispose of this compound down the drain[1][9].
By adhering to these detailed procedures, you can confidently handle (4-Chloro-2-(trifluoromethyl)phenyl)methanol while ensuring your safety and the integrity of your research.
References
-
(4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL. (2025). Chemsrc. [Link]
-
Global Product Strategy (GPS) Safety Summary Methanol. (2015). LyondellBasell. [Link]
-
Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
[3-Fluoro-5-(trifluoromethyl)phenyl]methanol. (n.d.). PubChem. [Link]
-
Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville Environmental Health and Safety. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]
-
How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta. [Link]
-
SAFETY DATA SHEET - Methanol. (2014). State of Michigan. [Link]
-
MSDS of [2-Chloro-3-(trifluoromethyl)phenyl]methanol. (2019). Capot Chemical. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | C8H6F4O | CID 589176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [4-(Trifluoromethoxy)phenyl]methanol | 1736-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. capotchem.com [capotchem.com]
- 5. hsa.ie [hsa.ie]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








